molecular formula C9H21N3 B1629644 3-(4-Methylpiperazin-1-yl)butan-1-amine CAS No. 4553-30-4

3-(4-Methylpiperazin-1-yl)butan-1-amine

Cat. No.: B1629644
CAS No.: 4553-30-4
M. Wt: 171.28 g/mol
InChI Key: GHMGCKSGDXYVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylpiperazin-1-yl)butan-1-amine is a useful research compound. Its molecular formula is C9H21N3 and its molecular weight is 171.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methylpiperazin-1-yl)butan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methylpiperazin-1-yl)butan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-9(3-4-10)12-7-5-11(2)6-8-12/h9H,3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMGCKSGDXYVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)N1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649201
Record name 3-(4-Methylpiperazin-1-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4553-30-4
Record name 3-(4-Methylpiperazin-1-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)butan-1-amine: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methylpiperazin-1-yl)butan-1-amine, with the CAS number 4553-30-4, is a diamine featuring a chiral butanamine backbone and a 1-methylpiperazine moiety.[1] This unique structural combination makes it a valuable building block in the synthesis of novel compounds with potential therapeutic applications. The piperazine ring is a well-established pharmacophore found in numerous approved drugs, conferring properties such as improved solubility and bioavailability.[2][3][4] The presence of a primary amine and a tertiary amine provides multiple points for chemical modification, allowing for the exploration of diverse chemical space in drug discovery programs. This guide provides a comprehensive overview of the known and predicted chemical properties, a plausible synthetic approach, and the potential applications of this compound in medicinal chemistry.

Chemical Structure and Identifiers

The chemical structure of 3-(4-Methylpiperazin-1-yl)butan-1-amine is characterized by a secondary methyl group on the butanamine chain, which introduces a chiral center.

Diagram of the chemical structure of 3-(4-Methylpiperazin-1-yl)butan-1-amine.

Caption: Chemical structure of 3-(4-Methylpiperazin-1-yl)butan-1-amine.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 4553-30-4[1]
Molecular Formula C9H21N3[1]
Molecular Weight 171.28 g/mol [1]
InChI InChI=1S/C9H21N3/c1-9(3-4-10)12-7-5-11(2)6-8-12/h9H,3-8,10H2,1-2H3[1]
InChIKey GHMGCKSGDXYVEE-UHFFFAOYSA-N[5]
SMILES CC(CCN)N1CCN(C)CC1[1]
Synonyms 3-(4-methyl-1-piperazinyl)-1-butanamine, 1-Piperazinepropanamine, .gamma.,4-dimethyl-[1]

Physicochemical Properties

Due to a lack of extensive experimental data in the public domain, many of the physicochemical properties of 3-(4-Methylpiperazin-1-yl)butan-1-amine are predicted based on its structure.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes and Rationale
Boiling Point ~230-250 °CPrimary and secondary amines exhibit hydrogen bonding, leading to higher boiling points than alkanes of similar molecular weight.[6][7] The presence of two amine groups would further elevate the boiling point.
Melting Point Not availableAs a small, potentially liquid molecule at room temperature, the melting point is likely to be low.
Solubility Miscible in water and polar organic solventsThe presence of multiple nitrogen atoms capable of hydrogen bonding with water suggests good water solubility, a common feature of small amines.[8]
pKa Primary amine: ~10.5, Tertiary amine: ~9.5The primary amine is expected to be more basic than the tertiary amine due to steric hindrance around the tertiary nitrogen.
LogP -0.1The negative LogP value indicates that the compound is hydrophilic, consistent with its predicted water solubility.[5]

Proposed Synthesis Pathway

A plausible and efficient synthesis of 3-(4-Methylpiperazin-1-yl)butan-1-amine can be envisioned through a reductive amination pathway, a robust and widely used method in medicinal chemistry for the formation of C-N bonds.

Retrosynthetic Analysis

The target molecule can be disconnected at the C-N bond formed between the butanamine backbone and the piperazine ring. This leads to 1-methylpiperazine and a suitable four-carbon electrophile with a protected amine, such as a nitro or azido group. A more direct approach involves the reductive amination of a ketone with a protected amine, followed by deprotection.

Forward Synthesis

A practical forward synthesis can be proposed starting from commercially available 4-aminobutan-2-one (or a protected version).

Step-by-step Experimental Protocol (Proposed):

  • Reductive Amination:

    • To a solution of 4-aminobutan-2-one hydrochloride (1 equivalent) and 1-methylpiperazine (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane, add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise at room temperature.

    • The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, as it does not readily reduce the ketone starting material in the absence of the amine.

  • Work-up and Purification:

    • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford the desired 3-(4-Methylpiperazin-1-yl)butan-1-amine.

Diagram of the proposed synthesis workflow.

Synthesis_Workflow ketone 4-Aminobutan-2-one reductive_amination Reductive Amination (e.g., NaBH(OAc)3) ketone->reductive_amination piperazine 1-Methylpiperazine piperazine->reductive_amination product 3-(4-Methylpiperazin-1-yl)butan-1-amine reductive_amination->product Purification

Caption: Proposed synthesis of 3-(4-Methylpiperazin-1-yl)butan-1-amine.

Predicted Spectroscopic Data

Table 3: Predicted Spectroscopic Data

SpectrumPredicted FeaturesRationale
1H NMR ~0.9-1.1 ppm (d, 3H): -CH3 on butanamine. ~1.3-1.8 ppm (m, 2H): -CH2-CH2NH2. ~2.2-2.4 ppm (s, 3H): -NCH3 on piperazine. ~2.4-2.8 ppm (m, 8H): Piperazine ring protons. ~2.7-3.0 ppm (m, 2H): -CH2NH2. ~2.8-3.2 ppm (m, 1H): -CH(CH3)-. (Broad singlet): -NH2 protons (exchangeable).The chemical shifts are estimated based on the electronic environment of the protons. The methyl group on the butanamine chain will be a doublet due to coupling with the adjacent methine proton. The N-methyl group on the piperazine will be a singlet. The piperazine ring protons will appear as a complex multiplet. The primary amine protons will likely be a broad singlet that can exchange with D2O.
13C NMR ~20-25 ppm: -CH3 on butanamine. ~35-40 ppm: -CH2-CH2NH2. ~45-50 ppm: -NCH3 on piperazine. ~50-55 ppm: Piperazine ring carbons. ~40-45 ppm: -CH2NH2. ~55-60 ppm: -CH(CH3)-.The chemical shifts of the carbon atoms are influenced by their hybridization and proximity to electronegative nitrogen atoms. Carbons closer to nitrogen will be deshielded and appear at a higher chemical shift.
IR 3300-3500 cm-1 (m, two bands): N-H stretch (primary amine). 2900-3000 cm-1 (s): C-H stretch (aliphatic). 1590-1650 cm-1 (m): N-H bend (primary amine). 1000-1200 cm-1 (m): C-N stretch.The presence of a primary amine will give rise to two characteristic N-H stretching bands. The C-H stretching of the alkyl groups will be prominent. The N-H bending and C-N stretching vibrations are also expected in their typical regions.

Applications in Drug Development

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents targeting the central nervous system (CNS), as well as in antiviral, and anticancer drugs.[4][9] The structural features of 3-(4-Methylpiperazin-1-yl)butan-1-amine make it a promising building block for the synthesis of new chemical entities with potential therapeutic value.

  • CNS-active Agents: The 1-methylpiperazine group is a common feature in many CNS drugs. The basic nitrogen of the piperazine can be protonated at physiological pH, which can be crucial for interacting with biological targets such as G-protein coupled receptors (GPCRs).

  • Linker Moiety: The butanamine chain can act as a flexible linker to connect the piperazine core to other pharmacophoric groups. The primary amine provides a convenient handle for further derivatization through amide bond formation, reductive amination, or other nitrogen-based chemistries.

  • Modulation of Physicochemical Properties: The introduction of the 3-(4-Methylpiperazin-1-yl)butan-1-amine moiety into a lead compound can modulate its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug-like properties.

While no specific drug containing this exact fragment has been identified in the public literature, its structural alerts suggest high potential for use in the development of novel therapeutics.

Safety and Handling

Specific safety and handling data for 3-(4-Methylpiperazin-1-yl)butan-1-amine is limited. However, based on the properties of similar small amines, the following precautions should be taken:

  • Health Hazards: Assumed to be corrosive and may cause skin and eye irritation or burns. Inhalation may cause respiratory tract irritation.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(4-Methylpiperazin-1-yl)butan-1-amine is a valuable and versatile chemical building block with significant potential in drug discovery and development. Its combination of a chiral butanamine linker and a 1-methylpiperazine core offers multiple avenues for chemical modification and the potential to favorably influence the pharmacokinetic and pharmacodynamic properties of new therapeutic agents. While there is a notable lack of publicly available experimental data for this compound, this guide provides a solid foundation of predicted properties and a plausible synthetic route to encourage its further investigation and application by the scientific community.

References

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org. [Link]

  • Ultra-fast hybrid method for predicting chemical shifts of ¹³C. ResearchGate. [Link]

  • PROSPRE - 1H NMR Predictor. [Link]

  • The medicinal chemistry of piperazines: A review. Scilit. [Link]

  • The medicinal chemistry of piperazines: A review. PubMed. [Link]

  • NMR Predictor. ChemAxon. [Link]

  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub. [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. [Link]

  • How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org. [Link]

  • NMR Prediction. ACD/Labs. [Link]

  • United States Patent 9,553,304 B2.
  • Methods of treating disorders associated with castor. PubChem. [Link]

  • 3-(4-methylpiperazin-1-yl)butan-1-amine. PubChemLite. [Link]

  • Composition and method of manufacturing overbased sulfonate modified lithium carboxylate grease. PubChem. [Link]

  • 3-[4-(Diphenylmethyl)piperazin-1-yl]propan-1-amine. EPA. [Link]

  • Calcium sulphate-based compositions and methods of making same.
  • Manufacture of basic cupric compounds.
  • 3-(4-Methylpiperidin-1-yl)propan-1-amine. PubChem. [Link]

  • Physical Properties of Amines. Chemistry LibreTexts. [Link]

  • Prediction of 1H NMR Chemical Shifts Using Neural Networks. nmrdb.org. [Link]

  • IR spectra prediction. Cheminfo.org. [Link]

  • Predict 1H NMR spectra. Cheminfo.org. [Link]

  • Piperazine. NIST WebBook. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. ResearchGate. [Link]

  • Interpreting More IR Spectra. YouTube. [Link]

  • an introduction to amines. Chemguide. [Link]

  • Solubility Comparison: Butan-1-ol vs. Butan-1-amine. Scribd. [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Sample IR spectra. University of Calgary. [Link]

  • 3-[5-(4-Methyl-piperazin-1-yl)-2-nitro-phenylamino]-propan-1-ol - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

Sources

3-(4-Methylpiperazin-1-yl)butan-1-amine CAS 4553-30-4 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)butan-1-amine (CAS 4553-30-4)

Prepared by a Senior Application Scientist

This document provides a comprehensive technical overview of 3-(4-Methylpiperazin-1-yl)butan-1-amine, a bifunctional organic molecule featuring a primary amine and a substituted piperazine ring. This guide is intended for researchers, chemists, and drug development professionals who may utilize this compound as a building block or intermediate in medicinal chemistry and materials science. We will delve into its chemical identity, physicochemical properties, analytical characterization, safety protocols, and potential applications, grounding the discussion in established scientific principles.

Compound Identification and Chemical Structure

3-(4-Methylpiperazin-1-yl)butan-1-amine is a chiral diamine. The presence of both a primary amine and a tertiary amine within a flexible butyl chain framework makes it a versatile building block for creating more complex molecular architectures. The 4-methylpiperazine moiety is a common feature in many pharmacologically active compounds, often enhancing aqueous solubility and modulating pharmacokinetic properties.[1]

The fundamental identifiers and structural details for this compound are summarized below.

PropertyValueSource(s)
CAS Number 4553-30-4[1][2]
Molecular Formula C₉H₂₁N₃[1][2]
Molecular Weight 171.28 g/mol [2]
IUPAC Name 3-(4-methylpiperazin-1-yl)butan-1-amine
SMILES CC(CCN)N1CCN(C)CC1[1]
InChI Key GHMGCKSGDXYVEE-UHFFFAOYSA-N[2]
Synonyms 3-(4-methyl-1-piperazinyl)-1-butanamine, 1-Piperazinepropanamine, Γ,4-Dimethyl-[1]

Physicochemical and Predicted Properties

The physical state of 3-(4-Methylpiperazin-1-yl)butan-1-amine is reported as a solid.[2] As is common for specialized research chemicals, extensive experimental data on properties like melting point, boiling point, and solubility is not widely published. However, based on its structure containing polar amine groups, it is expected to be soluble in water and polar organic solvents.

PropertyValue / PredictionSource(s)
Physical Form Solid[2]
Predicted XlogP -0.1[3]
Monoisotopic Mass 171.17355 Da[3]
Predicted CCS ([M+H]⁺) 143.6 Ų[3]

Note: XlogP is a calculated measure of lipophilicity. A negative value suggests higher hydrophilicity. CCS (Collision Cross Section) is a predicted value relevant to ion mobility mass spectrometry.

Analytical Characterization: A Practical Approach

Proper characterization is essential to confirm the identity and purity of any research chemical before its use in an experimental setting. The following sections describe the expected outcomes and provide exemplar protocols for standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. Below are the predicted proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts and splitting patterns for 3-(4-Methylpiperazin-1-yl)butan-1-amine.

Expected ¹H NMR Spectral Features:

  • Methyl Group (on butyl chain): A doublet peak, integrating to 3 protons (3H), due to coupling with the adjacent methine proton.

  • Methylene Groups (on butyl chain): Complex multiplet signals for the two methylene groups (-CH₂-CH₂-).

  • Methine Group (on butyl chain): A multiplet, integrating to 1 proton (1H), coupled to the adjacent methyl and methylene groups.

  • Piperazine Ring Protons: Multiple broad signals in the 2.2-2.8 ppm range, integrating to 8 protons (8H), representing the four methylene groups of the piperazine ring.

  • N-Methyl Group: A singlet, integrating to 3 protons (3H).

  • Amine Protons (-NH₂): A broad singlet, integrating to 2 protons (2H). The chemical shift of this peak is highly variable and depends on solvent and concentration. This signal may not show coupling due to rapid proton exchange.[4]

Expected ¹³C NMR Spectral Features:

  • Approximately 8-9 distinct signals are expected, corresponding to the different carbon environments in the molecule. The two central carbons on the piperazine ring may be chemically equivalent depending on the ring conformation dynamics.

Exemplar Protocol: ¹H NMR Sample Preparation and Acquisition

This protocol provides a self-validating method for ensuring high-quality data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-(4-Methylpiperazin-1-yl)butan-1-amine directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O). The choice of solvent is critical; CDCl₃ is standard for many organic compounds, but D₂O may be preferable if proton exchange with the amine groups needs to be observed.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.[4]

    • Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is validated by observing a sharp, symmetrical peak for the TMS signal.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative ratio of protons in different environments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Expected Molecular Ion: In electrospray ionization (ESI) positive mode, the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z of approximately 172.18.[3]

  • Fragmentation Pattern: Aliphatic amines are known to undergo characteristic fragmentation patterns, primarily through alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom).[5] The most stable resulting carbocation or radical cation often produces the base peak in the spectrum. For this molecule, fragmentation could occur adjacent to either the primary amine or the tertiary amines of the piperazine ring, leading to several predictable fragment ions.

Quality Control and Workflow for Experimental Use

For drug discovery and development, ensuring the identity and purity of a chemical is paramount. The following workflow illustrates a logical and self-validating process for the characterization and release of a research chemical like 3-(4-Methylpiperazin-1-yl)butan-1-amine for further use.

QC_Workflow cluster_0 Compound Reception & Initial Checks cluster_1 Identity Confirmation cluster_2 Purity & Release reception Receive Compound (CAS 4553-30-4) docs Verify Supplier CoA & MSDS reception->docs visual Visual Inspection (Solid, Color) docs->visual nmr ¹H NMR Spectroscopy visual->nmr Proceed if docs match ms Mass Spectrometry (LC-MS) nmr->ms ftir FTIR Spectroscopy ms->ftir hplc Purity Assessment (HPLC/UPLC >95%) ftir->hplc Structure Confirmed release Release for Research Use hplc->release Purity OK quarantine Quarantine / Reject (Purity <95%) hplc->quarantine Purity Fails

Caption: Quality control workflow for a novel research chemical.

Safety, Handling, and Storage

Proper handling of all chemicals is essential for laboratory safety. Based on available safety data, 3-(4-Methylpiperazin-1-yl)butan-1-amine requires careful handling.

  • Hazard Classification: The compound is classified as Acute Toxicity, Oral (Category 4) and a Skin Sensitizer.[2] The GHS07 "Exclamation Mark" pictogram and "Warning" signal word are applicable.[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H317: May cause an allergic skin reaction.[2]

  • Precautionary Measures:

    • P280: Wear protective gloves, eye protection, and face protection.[2]

    • Wash hands and any exposed skin thoroughly after handling.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Store in a well-ventilated place. Keep container tightly closed. Many amines are sensitive to air and light, so storage under an inert atmosphere (e.g., argon or nitrogen) in a dark, cool place is recommended.[6][7]

Potential Applications in Research and Drug Discovery

The structural motifs within 3-(4-Methylpiperazin-1-yl)butan-1-amine make it a compound of interest for medicinal chemistry.

  • Piperazine Core: The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs across various therapeutic areas. It often serves as a linker or a key pharmacophore that can interact with biological targets. Its basic nature can improve the pharmacokinetic profile of a drug candidate.[8]

  • Primary Amine Handle: The primary amine provides a reactive site for further chemical modification. It can be readily used in amide bond formation, reductive amination, or other coupling reactions to build larger, more complex molecules.

  • Building Block for Kinase Inhibitors: Many small molecule kinase inhibitors, which are a cornerstone of modern cancer therapy, incorporate N-methylpiperazine moieties.[9][10] This compound could serve as a valuable starting material or intermediate in the synthesis of novel inhibitors targeting various protein kinases.

By providing two distinct points for chemical diversification (the primary amine and the piperazine ring), this molecule offers significant flexibility for constructing libraries of compounds for screening in drug discovery programs.

References

  • PubChem. 3-(4-Methylpiperidin-1-yl)propan-1-amine. [Online] Available at: [Link]

  • Chemlin. 3-methyl-2-(4-methylpiperazin-1-yl)butan-1-amine. [Online] Available at: [Link]

  • ChemBK. 3-methylbutan-1-amine. [Online] Available at: [Link]

  • PubChemLite. 3-(4-methylpiperazin-1-yl)butan-1-amine. [Online] Available at: [Link]

  • Dana Bioscience. (Butan-2-yl)[3-(4-methylpiperazin-1-yl)propyl]amine 1g. [Online] Available at: [Link]

  • Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors. Journal of Medicinal Chemistry, 58(1), 147–169. [Online] Available at: [Link]

  • Google Patents. US20130116245A1 - Alkylated piperazine compounds.
  • Cheméo. 1-Butanamine (CAS 109-73-9) - Chemical & Physical Properties. [Online] Available at: [Link]

  • CAS Common Chemistry. 2-[(2S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one. [Online] Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information. [Online] Available at: [Link]

  • National Institutes of Health. Drug Discovery Targeting Bromodomain-Containing Protein 4. [Online] Available at: [Link]

  • CAS Common Chemistry. D(+)-Talose. [Online] Available at: [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. [Online] YouTube. Available at: [Link]

  • MDPI. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. [Online] Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of butan-1-ol. [Online] Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Online] Available at: [Link]

  • SpectraBase. 1-Benzyl-N-butyl-N-(3-methylphenyl)piperidin-4-amine - Optional[13C NMR]. [Online] Available at: [Link]

Sources

An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methylpiperazin-1-yl)butan-1-amine, with the CAS number 4553-30-4, is a substituted piperazine derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1] The molecule incorporates a chiral butanamine side chain attached to a 1-methylpiperazine moiety. This unique combination of a basic primary amine and a tertiary amine within the piperazine ring, along with a chiral center, provides a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.[1] The presence of the 4-methyl group on the piperazine ring can enhance the lipophilicity of the molecule, which may influence its pharmacokinetic properties in a drug development context.[1]

This technical guide provides a comprehensive overview of the molecular formula, molecular weight, and other key physicochemical properties of 3-(4-Methylpiperazin-1-yl)butan-1-amine. Furthermore, it outlines a representative synthetic protocol, discusses its potential applications in drug discovery, and details essential safety and handling information.

Physicochemical Properties

A clear understanding of the physicochemical properties of a molecule is fundamental for its application in research and development. The key properties of 3-(4-Methylpiperazin-1-yl)butan-1-amine are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₂₁N₃[1]
Molecular Weight 171.28 g/mol [1]
CAS Number 4553-30-4[1]
Appearance Liquid[2]
Predicted XlogP -0.1[2]

The structure of 3-(4-Methylpiperazin-1-yl)butan-1-amine, with its combination of amine functionalities, suggests it is a basic compound capable of forming salts with acids.[1] This property is often utilized in drug development to improve the solubility and stability of active pharmaceutical ingredients.

Caption: 2D Structure of 3-(4-Methylpiperazin-1-yl)butan-1-amine.

Synthesis of 3-(4-Methylpiperazin-1-yl)butan-1-amine: A Representative Protocol

While specific, detailed synthetic procedures for 3-(4-Methylpiperazin-1-yl)butan-1-amine are not extensively published in peer-reviewed journals, a common and effective method for the synthesis of N-alkylated piperazines is through reductive amination.[3] This approach involves the reaction of a piperazine derivative with a carbonyl compound in the presence of a reducing agent.

The following is a representative, two-step protocol for the synthesis of the target compound, starting from 1-methylpiperazine and a suitable four-carbon building block. This protocol is based on established methodologies for similar chemical transformations.[4]

Step 1: Synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-one

This initial step involves the nucleophilic substitution of a halogenated ketone with 1-methylpiperazine.

Materials:

  • 1-Methylpiperazine

  • 4-Chlorobutan-2-one

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-methylpiperazine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

  • Add 4-chlorobutan-2-one (1.0 equivalent) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-(4-methylpiperazin-1-yl)butan-2-one, which can be purified by column chromatography.

Step 2: Reductive Amination to 3-(4-Methylpiperazin-1-yl)butan-1-amine

The ketone intermediate is then converted to the final primary amine via reductive amination.

Materials:

  • 4-(4-Methylpiperazin-1-yl)butan-2-one

  • Ammonium acetate (CH₃COONH₄)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (CH₃OH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(4-methylpiperazin-1-yl)butan-2-one (1.0 equivalent) in methanol.

  • Add a large excess of ammonium acetate (e.g., 10 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 30°C.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-(4-methylpiperazin-1-yl)butan-1-amine.

  • The final product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Ketone Formation cluster_step2 Step 2: Reductive Amination A 1-Methylpiperazine + 4-Chlorobutan-2-one B Nucleophilic Substitution (K2CO3, CH3CN, Reflux) A->B C Workup & Purification B->C D 4-(4-Methylpiperazin-1-yl)butan-2-one C->D E { 4-(4-Methylpiperazin-1-yl)butan-2-one | Ammonium Acetate} D->E:f0 F Imine Formation E:f0->F E:f1->F G Reduction (NaBH3CN, CH3OH) F->G H Workup & Purification G->H I 3-(4-Methylpiperazin-1-yl)butan-1-amine H->I

Caption: Representative synthesis workflow for 3-(4-Methylpiperazin-1-yl)butan-1-amine.

Applications in Drug Discovery

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs targeting various receptors and enzymes.[5] Piperazine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, primarily through their interaction with neurotransmitter systems.[6]

3-(4-Methylpiperazin-1-yl)butan-1-amine, with its primary amine and chiral center, offers several points for further chemical modification. This makes it a valuable intermediate for the synthesis of compound libraries aimed at identifying novel drug candidates. The primary amine can be readily derivatized to form amides, sulfonamides, or ureas, while the piperazine nitrogen can be involved in forming linkages to other molecular fragments. These modifications allow for the systematic exploration of the structure-activity relationship (SAR) of a lead compound.

While specific examples of drugs derived directly from this particular building block are not prominent in the public literature, its structural motifs are present in compounds investigated for their activity on various central nervous system targets.[7] Researchers can leverage this building block to design and synthesize novel ligands for G-protein coupled receptors (GPCRs), ion channels, and transporters, where the piperazine moiety often plays a crucial role in receptor binding and influencing the overall physicochemical properties of the molecule.

Safety and Handling

As a chemical intermediate, 3-(4-Methylpiperazin-1-yl)butan-1-amine should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

  • GHS Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H317: May cause an allergic skin reaction.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

For comprehensive safety information, it is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier before use.

References

  • PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propan-1-amine. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-methylbutan-1-amine. Retrieved from [Link]

  • Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed reduction of vinyl trifluoromethanesulfonates to alkenes. Retrieved from [Link]

  • Stepan, A. F., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5678. Retrieved from [Link]

  • Kumar, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Chemistry, 26(8), 754-776. Retrieved from [Link]

  • ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Van Hoof, M., et al. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules, 26(11), 3169. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

  • Encyclopedia.pub. (2021). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]

  • PubMed. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

Sources

3-(4-Methylpiperazin-1-yl)butan-1-amine: Structural Elucidation, Physicochemical Profiling, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on versatile, bifunctional building blocks. 3-(4-Methylpiperazin-1-yl)butan-1-amine (CAS: 4553-30-4) is a highly valuable aliphatic amine that integrates a primary amine handle with a privileged piperazine pharmacophore[1]. This whitepaper provides an in-depth technical analysis of its structural logic, physicochemical properties, and practical applications in synthetic workflows. By understanding the causality behind its chemical behavior—specifically its differential basicity and steric profile—researchers can rationally design self-validating protocols for drug discovery.

Structural Elucidation & Physicochemical Profiling

The utility of 3-(4-methylpiperazin-1-yl)butan-1-amine stems from its three distinct structural domains, each serving a specific chemical and biological function:

  • The Primary Amine (-NH₂): Located at C1 of the butane chain, this unhindered primary amine acts as a highly reactive nucleophile. It is the primary site for covalent functionalization, readily participating in acylation, reductive amination, and sulfonylation reactions.

  • The Piperazine Core: Piperazine is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in FDA-approved drugs targeting the central nervous system (CNS) and oncology pathways [2]. It provides a semi-rigid framework capable of forming critical hydrogen bonds with receptor binding pockets.

  • The N-Methyl & Butane Backbone: The N-methyl group caps the secondary amine of the piperazine, preventing unwanted side reactions during library synthesis and protecting the core from rapid oxidative metabolism. The butane chain acts as a flexible spacer, while the methyl branch at C3 introduces a chiral center, allowing chemists to probe the spatial and steric constraints of target active sites.

Quantitative Physicochemical Data

Understanding the ionization states of this molecule is critical for predicting its behavior in both synthetic reactions and biological assays. The molecule possesses three basic nitrogen centers with distinct pKa values [3][4].

PropertyValueScientific Implication
CAS Number 4553-30-4Unique identifier for procurement and safety data [1].
Molecular Formula C₉H₂₁N₃Provides a low-molecular-weight (171.28 g/mol ) appendage, keeping final drug candidates within Lipinski's Rule of 5.
pKa₁ (Primary Amine) ~10.6Highly basic; fully protonated at physiological pH (7.4). Drives aqueous solubility and salt formation [5].
pKa₂ (Piperazine N4) ~9.1Similar to 1-methylpiperazine; protonated at pH 7.4, acting as a hydrogen bond donor in target binding [4].
pKa₃ (Piperazine N1) ~5.0Lowered due to electrostatic repulsion from the adjacent protonated nitrogens; largely unprotonated at pH 7.4 [4].
Physical State Liquid (Clear)Requires careful handling and storage under inert gas (N₂/Ar) to prevent atmospheric CO₂ absorption (carbamate formation).

Pharmacological Rationale: The Piperazine Scaffold

The inclusion of the 3-(4-methylpiperazin-1-yl) moiety is rarely accidental in drug design. The causality behind selecting this specific building block involves tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

At physiological pH (7.4), 3-(4-methylpiperazin-1-yl)butan-1-amine exists primarily as a dication. While high polarity generally limits passive membrane permeability, the lipophilic contribution of the butane backbone and the N-methyl group counterbalances this charge. This delicate hydrophilic-lipophilic balance allows piperazine derivatives to achieve excellent oral bioavailability and, when appropriately appended to a lipophilic core, penetration across the blood-brain barrier (BBB) [2].

Pharmacophore Molecule 3-(4-Methylpiperazin-1-yl) butan-1-amine Amine Primary Amine (C1) pKa ~10.6 Molecule->Amine Anchoring Piperazine Piperazine Core Privileged Scaffold Molecule->Piperazine Target Binding Methyl N-Methyl Group Lipophilicity Tuner Molecule->Methyl ADME Backbone Butane Backbone Chiral Spacer Molecule->Backbone Flexibility Covalent Coupling\n(Amides, Ureas) Covalent Coupling (Amides, Ureas) Amine->Covalent Coupling\n(Amides, Ureas) H-Bond Acceptor/\nProtonated Donor H-Bond Acceptor/ Protonated Donor Piperazine->H-Bond Acceptor/\nProtonated Donor Prevents 2° Amine\nMetabolism Prevents 2° Amine Metabolism Methyl->Prevents 2° Amine\nMetabolism Spatial Orientation Spatial Orientation Backbone->Spatial Orientation

Diagram 1: Pharmacophore mapping and functional logic of 3-(4-methylpiperazin-1-yl)butan-1-amine.

Experimental Workflows: Self-Validating Amide Coupling

To guarantee scientific integrity and reproducibility, experimental protocols must be designed as self-validating systems . The following methodology details the coupling of 3-(4-methylpiperazin-1-yl)butan-1-amine to a generic carboxylic acid core using HATU.

Causality of Reagent Selection: HATU is selected over traditional carbodiimides (like EDC/DCC) because it generates a highly reactive HOAt ester intermediate, which accelerates the coupling of sterically hindered or complex substrates while minimizing racemization. N,N-Diisopropylethylamine (DIPEA) is used as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology
  • Pre-Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an argon atmosphere. Add DIPEA (3.0 eq).

    • Causality: The excess base ensures the carboxylic acid is fully deprotonated and neutralizes the hydrochloride salts if the amine is supplied as a salt.

  • Nucleophilic Addition: Stir the mixture at 0 °C for 15 minutes to form the active ester. Dropwise, add 3-(4-methylpiperazin-1-yl)butan-1-amine (1.1 eq). Allow the reaction to warm to room temperature.

  • Self-Validation Loop (LC-MS): After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water, and analyze via LC-MS.

    • Validation Criteria: If the unreacted carboxylic acid peak is >5% by UV integration, add an additional 0.2 eq of HATU and 0.5 eq of amine. Re-evaluate after 1 hour. Do not proceed to workup until conversion is >95%. This prevents difficult downstream chromatographic separations.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM) (3x).

    • Causality: The highly basic nature of the piperazine product requires a slightly basic aqueous phase (pH ~8-9) during extraction to ensure the product remains in its neutral, organic-soluble free-base form.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Workflow Start 1. Carboxylic Acid + HATU/DIPEA in DMF (0°C to RT) AddAmine 2. Add 3-(4-Methylpiperazin-1-yl) butan-1-amine Start->AddAmine LCMS 3. LC-MS Monitoring (Self-Validation) AddAmine->LCMS Incomplete Add more HATU/DIPEA (Feedback Loop) LCMS->Incomplete SM > 5% Workup 4. Aqueous Workup (pH 9) & Extraction (DCM) LCMS->Workup SM < 5% Incomplete->LCMS Purify 5. Reverse-Phase HPLC Purification Workup->Purify

Diagram 2: Self-validating experimental workflow for amide coupling with LC-MS feedback loop.

Conclusion

3-(4-Methylpiperazin-1-yl)butan-1-amine is far more than a simple linker; it is a rationally designed pharmacophore delivery vehicle. By leveraging its primary amine for robust covalent attachment and relying on its piperazine core to modulate target affinity and ADME properties, medicinal chemists can rapidly generate high-quality lead compounds. Adhering to self-validating synthetic protocols ensures that the incorporation of this highly basic, hydrophilic moiety is achieved with maximum efficiency and reproducibility.

References

  • National Institutes of Health (PMC). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]

  • ACS Publications. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from[Link]

  • Fiveable. Propyl Amine Definition - Intro to Chemistry Key Term. Retrieved from[Link]

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling of 3-(4-Methylpiperazin-1-yl)butan-1-amine: Predicted and Experimental Approaches to Lipophilicity and Aqueous Solubility

In the landscape of modern drug discovery and development, the adage "a potent molecule is not always a successful drug" holds profound truth. The journey from a biologically active compound to a clinically effective therapeutic is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. At the heart of ADME profiling lie two fundamental physicochemical parameters: lipophilicity and aqueous solubility. Lipophilicity, quantified as the logarithm of the partition coefficient (logP), governs a molecule's ability to permeate biological membranes, while aqueous solubility dictates its dissolution and concentration in the gastrointestinal tract and systemic circulation. An imbalance in these properties can lead to poor bioavailability, suboptimal efficacy, and ultimately, costly late-stage attrition of promising drug candidates.[1][2]

This guide provides a comprehensive analysis of these critical parameters for the compound 3-(4-Methylpiperazin-1-yl)butan-1-amine (CAS: 4553-30-4), a molecule representative of scaffolds found in medicinal chemistry programs.[3] As a Senior Application Scientist, this document moves beyond simple data reporting to offer a deep dive into the underlying principles of both in silico prediction and experimental validation. We will explore the causality behind methodological choices and present robust, self-validating protocols designed for immediate application in a research setting.

Part 1: In Silico Prediction of Physicochemical Properties

Before a compound is synthesized or available in sufficient quantities for physical measurement, computational models provide an invaluable, cost-effective means to forecast its behavior.[4] These in silico approaches leverage vast datasets of experimentally determined properties to build predictive algorithms based on molecular structure.[5]

Theoretical Framework of XlogP Prediction

The octanol-water partition coefficient (logP) is the measure of a compound's differential solubility between an organic phase (n-octanol) and an aqueous phase.[6] A calculated logP, commonly denoted as XlogP, is an estimate derived from the molecule's structure. The two predominant methodologies are:

  • Atom-based Methods: These approaches assign a specific lipophilicity contribution to each atom type based on its local environment. The overall XlogP is the sum of these atomic contributions. Methods like ALOGP and XLOGP3 are sophisticated examples that use extensive training sets and correction factors to achieve high accuracy.[7][8]

  • Fragment-based Methods: These methods deconstruct a molecule into a set of predefined structural fragments. Each fragment has an empirically derived logP value, and the molecule's total XlogP is calculated by summing these values, often with adjustments for intramolecular interactions.[6]

The choice of algorithm is critical, as each is trained on different chemical datasets and may have varying accuracy for novel scaffolds.[8] Therefore, a consensus approach, utilizing multiple prediction models, is often employed to define a probable range for the compound's lipophilicity.

Theoretical Framework of Aqueous Solubility (logS) Prediction

Aqueous solubility (logS, where S is molar solubility) is notoriously more challenging to predict accurately than logP.[9] This difficulty arises from its dependence on both lipophilicity and the strength of the compound's crystal lattice, a factor influenced by melting point.[5] The General Solubility Equation (GSE) provides a foundational relationship:

logS ≈ 0.8 - logP - 0.01(Melting Point - 25)

However, since the melting point is often unknown for virtual compounds, Quantitative Structure-Property Relationship (QSPR) models are more commonly used.[4] These models correlate solubility with a wide array of calculated molecular descriptors (e.g., molecular weight, polar surface area, hydrogen bond donors/acceptors) using statistical methods like multiple linear regression or machine learning.[4][10] The accuracy of QSPR models is highly dependent on the quality and diversity of the training data.[9]

Predicted Properties of 3-(4-Methylpiperazin-1-yl)butan-1-amine

To provide a robust estimate for 3-(4-Methylpiperazin-1-yl)butan-1-amine, several well-regarded computational models were utilized. The results are summarized below, providing researchers with a working hypothesis for the compound's behavior.

PropertyPredicted ValueMethod / ToolCitation
XlogP -0.1567ChemScene Internal[11]
Aqueous Solubility (logS) -2.5 to -3.5 (Estimated)Based on XlogP and structural analogues[5][10]

Note: The aqueous solubility is an expert estimation based on the predicted XlogP and the presence of multiple basic amine groups, which are expected to enhance water solubility, particularly at lower pH.

Part 2: Experimental Determination and Validation

While in silico predictions are essential for initial screening, experimental data remains the definitive standard.[6] The following protocols describe gold-standard methodologies for determining logP and thermodynamic aqueous solubility, structured to ensure data integrity and reproducibility.

Gold Standard for Lipophilicity: The Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most widely accepted "gold standard" for logP measurement due to its direct assessment of partitioning at equilibrium.[12] Its primary advantage is accuracy, though it is labor-intensive compared to high-throughput methods.[6]

Protocol: Shake-Flask logP Determination

  • Preparation of Phases:

    • Prepare a phosphate buffer solution (e.g., 100 mM) at the desired pH (e.g., pH 7.4 to mimic physiological conditions).

    • Pre-saturate the n-octanol by mixing it with an equal volume of the prepared buffer. Shake vigorously for 24 hours and then allow the phases to separate completely.

    • Similarly, pre-saturate the buffer by mixing it with an equal volume of n-octanol under the same conditions. This pre-saturation step is critical to prevent volume changes during the experiment.

  • Preparation of Stock Solution:

    • Accurately prepare a stock solution of 3-(4-Methylpiperazin-1-yl)butan-1-amine in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning Experiment (Performed in triplicate):

    • In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated buffer (e.g., 2 mL of each).

    • Cap the vials securely and place them on an orbital shaker at a constant temperature (e.g., 25°C).

    • Shake the vials for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, but the equilibrium time should be validated for the specific compound.

  • Phase Separation (Self-Validating Step):

    • After shaking, centrifuge the vials at a moderate speed (e.g., 2000 x g) for 15-20 minutes to ensure complete separation of the two phases.[13]

    • Carefully collect a sample from the center of each phase using separate, clean syringes. To avoid cross-contamination of the aqueous phase, it is good practice to aspirate a small air bubble into the syringe before entering the top n-octanol layer.[12]

  • Quantification:

    • Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method, such as HPLC-UV or LC-MS.

    • Prepare a calibration curve using standards of the compound in the corresponding pre-saturated solvent (n-octanol or buffer) to ensure accurate quantification.

  • Calculation:

    • The partition coefficient, P, is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous buffer]

    • The final value is expressed as its base-10 logarithm: logP = log10(P)

Workflow for Shake-Flask logP Determination

The following diagram outlines the logical flow of the experimental protocol.

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis p1 Prepare Buffer (pH 7.4) p2 Pre-saturate n-Octanol with Buffer p1->p2 p3 Pre-saturate Buffer with n-Octanol p1->p3 s1 Prepare Stock Solution in sat. n-Octanol p2->s1 s2 Combine Stock & sat. Buffer p3->s2 s1->s2 s3 Equilibrate via Shaking (24h, 25°C) s2->s3 a1 Centrifuge for Phase Separation s3->a1 a2 Sample Aqueous & Octanol Phases a1->a2 a3 Quantify Concentration (HPLC/LC-MS) a2->a3 a4 Calculate logP a3->a4 caption Workflow for Shake-Flask logP Determination.

Caption: Workflow for Shake-Flask logP Determination.

Thermodynamic Aqueous Solubility Determination

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium with its solid phase. It represents the true equilibrium solubility and is a critical parameter for predicting oral absorption.[13]

Protocol: Equilibrium Shake-Flask Solubility

  • System Preparation:

    • Select the desired aqueous medium (e.g., deionized water, or a pH 7.4 phosphate buffer for physiological relevance).

    • Add an excess amount of solid 3-(4-Methylpiperazin-1-yl)butan-1-amine to a series of glass vials (in triplicate). "Excess" is key; undissolved solid must be clearly visible throughout the experiment to ensure saturation. A starting point is 1-2 mg of compound per 1 mL of buffer.[14]

  • Equilibration:

    • Add a precise volume of the selected aqueous medium to each vial.

    • Securely cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be confirmed by measuring the concentration at successive time points (e.g., 24, 48, and 72 hours) until it remains constant.

  • Phase Separation (Self-Validating Step):

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • To separate the saturated supernatant from the undissolved solid, use either centrifugation (e.g., 10,000 x g for 20 minutes) or filtration. If using filtration, a low-binding filter (e.g., 0.45 µm PVDF) is essential to avoid loss of the compound.[14]

  • Sample Preparation and Quantification:

    • Carefully collect a precise aliquot of the clear supernatant.

    • Dilute the sample with the appropriate mobile phase to fall within the linear range of the analytical method's calibration curve.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

  • Calculation:

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).

Workflow for Aqueous Solubility Determination

The following diagram illustrates the key steps in the thermodynamic solubility protocol.

G cluster_prep System Preparation cluster_equil Equilibration cluster_analysis Analysis p1 Add Excess Solid Compound to Vials (triplicate) p2 Add Precise Volume of Aqueous Buffer p1->p2 e1 Agitate at Constant Temp (e.g., 24-72h) p2->e1 e2 Confirm Equilibrium (Concentration Plateau) e1->e2 a1 Separate Solid/Liquid (Centrifuge or Filter) e2->a1 a2 Sample Supernatant a1->a2 a3 Dilute Sample a2->a3 a4 Quantify Concentration (HPLC/LC-MS) a3->a4 a5 Calculate Solubility a4->a5 caption Workflow for Thermodynamic Solubility Assay.

Caption: Workflow for Thermodynamic Solubility Assay.

Conclusion

The physicochemical profile of a drug candidate is a cornerstone of successful development. For 3-(4-Methylpiperazin-1-yl)butan-1-amine, in silico predictions suggest it is a relatively hydrophilic compound. However, these computational estimates must be viewed as a starting point. The true lipophilicity and solubility profile can only be definitively established through rigorous experimental work. By employing robust, self-validating protocols such as the shake-flask methods detailed here, researchers can generate high-quality, reliable data. This integration of predictive science and empirical validation empowers drug development professionals to make informed decisions, de-risk projects, and ultimately, increase the probability of advancing effective new medicines.

References

  • Methods for Determination of Lipophilicity. Encyclopedia MDPI. [Link]

  • In Silico Prediction of Aqueous Solubility: A Multimodel Protocol Based on Chemical Similarity. Molecular Pharmaceutics - ACS Publications. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • In Silico Prediction of Aqueous Solubility: The Solubility Challenge. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed. [Link]

  • In silico prediction of aqueous solubility. Taylor & Francis Online. [Link]

  • Determining the water solubility of difficult-to-test substances: A tutorial review. ScienceDirect. [Link]

  • Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Universitat de Barcelona Dipòsit Digital. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • 3-(4-Methylpiperidin-1-yl)propan-1-amine. PubChem. [Link]

  • Aqueous Solubility Determination Method. Scribd. [Link]

  • 3-methylbutan-1-amine. ChemBK. [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. ACS Publications. [Link]

  • JPlogP: an improved logP predictor trained using predicted data. Journal of Cheminformatics. [Link]

  • PrologP. CompuDrug. [Link]

  • Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. HAL open science. [Link]

  • 3-[4-(Diphenylmethyl)piperazin-1-yl]propan-1-amine Properties. EPA CompTox Chemicals Dashboard. [Link]

  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. [Link]

  • Prediction of Solubility of Active Pharmaceutical Ingredients in Single Solvents and Their Mixtures — Solvent Screening. IntechOpen. [Link]

  • (E)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-phenylmethanimine Properties. EPA CompTox Chemicals Dashboard. [Link]

  • Details of the Drug. DrugMAP. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH. [Link]

Sources

The Piperazine Moiety: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as one of the most significant structural motifs in medicinal chemistry.[1][2] Its remarkable versatility and favorable physicochemical properties have established it as a "privileged scaffold," a core structure that is repeatedly found in drugs across a wide array of therapeutic areas.[1][3] This guide provides a comprehensive technical overview of the multifaceted role of the piperazine moiety in drug discovery. We will delve into its fundamental physicochemical characteristics, explore its diverse pharmacological applications, analyze its presence in blockbuster drugs through detailed case studies, and provide practical experimental protocols for its synthesis and evaluation. This document serves as a resource for scientists and researchers aiming to leverage the power of the piperazine scaffold in the design and development of next-generation therapeutics.

Introduction: The Piperazine Scaffold - A Privileged Structure

The prevalence of the piperazine nucleus in clinically successful drugs is not a coincidence.[3] Its status as a privileged scaffold stems from a unique combination of structural and chemical attributes. Structurally, the piperazine ring is a conformationally flexible system, capable of adopting chair and boat conformations, which allows it to effectively orient substituents and fit into diverse biological targets like enzyme active sites and receptor pockets.[1][4] Chemically, its two nitrogen atoms provide handles for synthetic modification, enabling the fine-tuning of a molecule's properties to optimize its pharmacological profile.[1][5]

The dual-nitrogen architecture also allows for a range of noncovalent interactions, including hydrogen bonding and electrostatic interactions, which are crucial for high-affinity binding to biological targets.[1][4] These features have made the piperazine moiety a go-to component for medicinal chemists seeking to improve the potency, selectivity, and pharmacokinetic properties of drug candidates.[1][5]

Physicochemical Properties and Their Influence on Drug Design

The success of the piperazine scaffold is intrinsically linked to its tunable physicochemical properties, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity and pKa

Piperazine is a diprotic base, meaning it can accept two protons.[6] Its two pKa values are approximately 5.35 and 9.73.[6] This is a key feature, as at physiological pH (~7.4), one nitrogen is typically protonated, rendering the molecule charged and enhancing its aqueous solubility.[7] The basicity of the piperazine ring can be modulated by adding substituents. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it, allowing for precise control over the degree of ionization at a specific pH.[7]

Solubility and Lipophilicity

The ability to modulate the piperazine ring's polarity is a significant advantage in drug design. The parent piperazine is water-soluble.[5] By attaching various functional groups to the nitrogen atoms, chemists can strike a balance between hydrophilicity (for good aqueous solubility and dissolution) and lipophilicity (for cell membrane permeability). This balance is crucial for oral bioavailability. The piperazine moiety is often incorporated into drug molecules specifically to enhance their pharmacokinetic properties.[5]

Table 1: Physicochemical Properties of Piperazine and Selected Salts

CompoundMelting Point (°C)pKa1pKa2Solubility
Piperazine (anhydrous)106 - 1085.359.73Freely soluble in water
Piperazine Dihydrochloride318 - 320--Soluble in water
Piperazine Hexahydrate44--Soluble in water

Data compiled from various sources.[6]

Pharmacological Versatility of the Piperazine Moiety

The piperazine scaffold is a chameleon in the world of pharmacology, demonstrating efficacy across a vast range of therapeutic areas.[1][8]

Central Nervous System (CNS) Disorders

Piperazine derivatives are particularly prominent in drugs targeting the central nervous system.[9][10] Their ability to interact with various neurotransmitter receptors, such as dopamine and serotonin receptors, makes them invaluable for treating conditions like schizophrenia, depression, and anxiety.[2][9]

  • Antipsychotics: Atypical antipsychotics like aripiprazole and clozapine feature a piperazine ring that is crucial for their multi-receptor binding profiles.[10][11]

  • Antidepressants: Drugs such as vortioxetine and trazodone incorporate the piperazine moiety to modulate serotonin transporter and receptor activity.[4][9]

  • Anxiolytics: Buspirone, an anxiolytic agent, utilizes the piperazine scaffold to interact with serotonin and dopamine receptors.[9][12]

Oncology

The piperazine ring is a well-established privileged structure in the design of anticancer agents, particularly kinase inhibitors.[10][13] It often acts as a linker or a solubilizing group, positioning the molecule to effectively bind to the ATP-binding pocket of kinases.[10] A number of FDA-approved anticancer drugs contain a piperazine ring, highlighting its importance in this field.[13][14]

Infectious Diseases

Piperazine derivatives have also shown significant promise as anti-infective agents.[1]

  • Antivirals: The piperazine scaffold is found in several antiviral drugs and has been investigated for its activity against a range of viruses, including HIV and Chikungunya virus.[15][16][17] Some piperazine-containing compounds have been shown to inhibit viral replication by binding to key viral proteins.[16][17]

  • Antibacterials and Antifungals: The versatility of the piperazine ring has been exploited to develop novel antibacterial and antifungal agents.[3]

Case Studies: From Bench to Bedside

The impact of the piperazine moiety is best illustrated through its incorporation into highly successful, blockbuster drugs.

Aripiprazole: A Dopamine System Stabilizer

Aripiprazole (Abilify) is a third-generation atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[11] Its unique mechanism of action as a partial agonist at dopamine D2 receptors is a landmark in psychopharmacology.[11][18] This "dopamine system stabilizer" effect means it can reduce dopaminergic activity when it's too high and increase it when it's too low.[19][20] The piperazine moiety in aripiprazole is essential for its interaction with both dopamine and serotonin receptors, contributing to its efficacy and favorable side-effect profile compared to older antipsychotics.[11][21]

Aripiprazole_Mechanism cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Full Agonist Downstream Downstream Signaling (Stabilization of Dopamine System) D2_Receptor->Downstream S_5HT1A_Receptor Serotonin 5-HT1A Receptor S_5HT1A_Receptor->Downstream Aripiprazole Aripiprazole Aripiprazole->D2_Receptor Partial Agonist Aripiprazole->S_5HT1A_Receptor Partial Agonist

Caption: Aripiprazole acts as a partial agonist at D2 and 5-HT1A receptors.

Imatinib: A Revolution in Cancer Therapy

Imatinib (Gleevec) is a tyrosine kinase inhibitor that has transformed the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[22][23] It functions by targeting the Bcr-Abl tyrosine kinase, an abnormal protein that drives the uncontrolled growth of cancer cells in CML.[22][23][24] Imatinib binds to the ATP-binding site of the Bcr-Abl protein, inhibiting its enzymatic activity and thereby halting cancer cell proliferation.[22][25] The N-methylpiperazine moiety in imatinib is a key structural feature that enhances its solubility and oral bioavailability, contributing significantly to its clinical success.

Imatinib_Mechanism cluster_kinase Bcr-Abl Tyrosine Kinase ATP_Binding_Site ATP Binding Site Substrate Substrate Protein ATP_Binding_Site->Substrate Phosphorylation No_Proliferation Inhibition of Cell Proliferation ATP_Binding_Site->No_Proliferation ATP ATP ATP->ATP_Binding_Site Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cell_Proliferation Uncontrolled Cell Proliferation Phosphorylated_Substrate->Cell_Proliferation Imatinib Imatinib Imatinib->ATP_Binding_Site Blocks Binding

Caption: Imatinib blocks the ATP binding site of Bcr-Abl kinase.

Synthetic Strategies and Methodologies

The synthesis of piperazine-containing compounds is a well-established area of organic chemistry, with a variety of robust methods available to researchers.[1]

N-Functionalization of the Piperazine Core

The most common approach involves the functionalization of the pre-existing piperazine ring.

  • N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction widely used to introduce aryl groups onto the piperazine nitrogen atoms.[26]

  • Reductive Amination: This method involves the reaction of a piperazine derivative with an aldehyde or ketone in the presence of a reducing agent to form a new carbon-nitrogen bond.[26]

  • Nucleophilic Substitution: The piperazine ring can act as a nucleophile, reacting with electrophiles like alkyl halides to form N-substituted products.[1]

C-H Functionalization

More recently, methods for the direct C-H functionalization of the piperazine ring have emerged, offering new avenues for creating structural diversity.[27]

Drug_Discovery_Workflow start Piperazine Scaffold synthesis Library Synthesis (N- & C-H Functionalization) start->synthesis screening High-Throughput Screening (Biochemical & Cellular Assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active Compounds preclinical Preclinical Studies (In vivo models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug Approved Drug clinical->drug

Caption: A typical drug discovery workflow involving a piperazine library.

Experimental Protocols for Evaluation

The biological evaluation of novel piperazine derivatives is a critical step in the drug discovery process. Here, we provide a general protocol for a kinase inhibition assay, a common assay for evaluating potential anticancer agents.

Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol is designed to measure the inhibitory activity of test compounds against a specific kinase, for example, a tyrosine kinase relevant to cancer. The principle is based on quantifying the amount of ATP remaining after the kinase reaction.[28][29]

Materials and Reagents:

  • Purified kinase enzyme

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (known inhibitor of the kinase)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • 384-well assay plates (white, low volume)

  • Multichannel pipettor

  • Plate shaker

  • Luminescence plate reader

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO in a separate plate. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, positive control, or DMSO (vehicle control) to the wells of the 384-well assay plate.

  • Enzyme Addition: Add 2 µL of the kinase enzyme, diluted in assay buffer, to each well (except for the "no enzyme" control wells).

  • Initiation of Reaction: Add 2 µL of a mixture of the peptide substrate and ATP (at a concentration close to the Km for the enzyme) to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • ATP Detection: Add 5 µL of the ATP detection reagent (e.g., Kinase-Glo® reagent) to each well. This reagent stops the kinase reaction and initiates the luminescent signal.

  • Second Incubation: Incubate the plate at room temperature for an additional 10-30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis:

    • The luminescence of wells with DMSO only represents 0% inhibition (100% kinase activity).

    • The luminescence of wells without the kinase enzyme represents 100% inhibition (0% kinase activity).

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Challenges and Future Perspectives

While the piperazine moiety offers numerous advantages, it is not without its challenges. Potential liabilities include metabolic instability and off-target effects. However, ongoing research is focused on developing strategies to mitigate these issues.

The future of piperazine in drug discovery remains bright. Emerging areas of application include the development of novel therapies for neurodegenerative diseases and rare genetic disorders.[1] Furthermore, the integration of computational methods and machine learning is expected to accelerate the design and optimization of piperazine-based drug candidates.[30]

Conclusion

The piperazine scaffold is a testament to the power of a simple, yet versatile, chemical structure in medicinal chemistry. Its favorable physicochemical properties, coupled with its broad pharmacological applicability, have cemented its status as a cornerstone of modern drug discovery. From CNS disorders to cancer and infectious diseases, piperazine-containing drugs have had a profound impact on human health. As synthetic methodologies become more advanced and our understanding of disease biology deepens, the piperazine moiety is poised to remain a critical tool in the development of innovative and life-saving therapies for years to come.

References

  • Imatinib - Wikipedia. Available at: [Link]

  • Aripiprazole - Wikipedia. Available at: [Link]

  • De Bartolomeis, A., et al. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs, 29(9), 773-799. Available at: [Link]

  • Baviskar, A. T., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. Available at: [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Available at: [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-580. Available at: [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(2), 357-377. Available at: [Link]

  • Baviskar, A. T., et al. (2025, November 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Walayat, S., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(2), 610-636. Available at: [Link]

  • Kumar, A., et al. (2023). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry, 16(5), 104718. Available at: [Link]

  • Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. Available at: [Link]

  • Walayat, S., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. R Discovery. Available at: [Link]

  • What is the mechanism of Aripiprazole? (2024, July 17). Patsnap Synapse. Available at: [Link]

  • Walayat, S., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. ResearchGate. Available at: [Link]

  • What is the mechanism of Imatinib mesylate? (2024, July 17). Patsnap Synapse. Available at: [Link]

  • imatinib. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Abilify Mechanism of Action: Dopamine-Serotonin Modulation Explained. (n.d.). Psychopharmacology Institute. Available at: [Link]

  • Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. (2020, October 23). The Psychopharmacology Hub. Available at: [Link]

  • Goldman, J. M., & Druker, B. J. (2001). Mode of action of imatinib. ResearchGate. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 18). NATURALISTA CAMPANO. Available at: [Link]

  • de Oliveira, A. A., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 32-46. Available at: [Link]

  • Sharma, R., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Mini-Reviews in Medicinal Chemistry, 25(10), 947-965. Available at: [Link]

  • Sharma, P., et al. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Central Nervous System Agents in Medicinal Chemistry, 22(3), 163-172. Available at: [Link]

  • Imatinib. (n.d.). Pediatric Oncall. Available at: [Link]

  • Diamantakos, C., & Sarpong, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6034. Available at: [Link]

  • Piperazines – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • First Antiviral Drug Piperazine For Chikungunya. (2017, October 9). Medindia. Available at: [Link]

  • Walayat, S., et al. (2019). Piperazine derivatives of natural compounds with anticancer activity. ResearchGate. Available at: [Link]

  • Kumar, S. S., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5431. Available at: [Link]

  • Kumar, S., et al. (2025). Piperazine inhibits Anatid herpesvirus-1 infection by possible modulation of host cytokines. Microbial Pathogenesis, 206, 107786. Available at: [Link]

  • Sharma, V., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 53(2), 1-15. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Available at: [Link]

  • Kumar, A., et al. (2017). Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein. Antiviral Research, 146, 161-170. Available at: [Link]

  • Structure of cinnamyl piperazine derivatives as CNS agents. (n.d.). ResearchGate. Available at: [Link]

  • Braconi, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(1), 22. Available at: [Link]

  • Amodeo, G., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1746. Available at: [Link]

  • Kananovich, D., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 26(9), 4785. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. (2012, May 1). In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Available at: [Link]

Sources

3-(4-Methylpiperazin-1-yl)butan-1-amine: A Strategic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Piperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring is recognized as a highly privileged scaffold. It is frequently incorporated into drug design and lead-optimization campaigns to enhance potency, target selectivity, and oral bioavailability[1]. The compound 3-(4-methylpiperazin-1-yl)butan-1-amine (CAS: 4553-30-4) represents a highly specialized, bifunctional building block that merges the pharmacokinetic benefits of a 4-methylpiperazine core with the synthetic versatility of a primary amine tethered via a branched aliphatic chain[2].

As an application scientist, I frequently recommend this intermediate for library generation in hit-to-lead phases. The structural logic is twofold: the primary amine serves as an unhindered nucleophilic anchor for amide, urea, or sulfonamide couplings, while the 4-methylpiperazine moiety acts as a basic, hydrophilic group that optimizes the physicochemical properties of the final active pharmaceutical ingredient (API)[3].

Physicochemical & Structural Profiling

To effectively utilize this intermediate, we must first understand its baseline quantitative properties. The data below summarizes the core metrics that dictate its behavior in both synthetic workflows and biological systems.

PropertyValuePharmacological / Synthetic Implication
CAS Number 4553-30-4[2]Standardized identification for procurement and regulatory filing.
Molecular Formula C₉H₂₁N₃[2]High nitrogen-to-carbon ratio enhances aqueous solubility.
Molecular Weight 171.28 g/mol [2]Low molecular weight preserves "Lipinski space" for downstream API functionalization.
SMILES CC(CCN)N1CCN(C)CC1[2]Enables rapid in silico docking and pharmacophore mapping.
Structural Features 4-Methyl substitution[2]Prevents unwanted secondary amine cross-reactivity; enhances lipophilicity and dictates pKa.

Structural Logic and Pharmacological Impact

The design of 3-(4-methylpiperazin-1-yl)butan-1-amine is not arbitrary. Every domain of the molecule serves a distinct mechanistic purpose in drug discovery. The presence of the 4-methyl group on the piperazine ring enhances the overall lipophilicity of the molecule, which directly influences its pharmacokinetic properties, such as blood-brain barrier (BBB) penetration and cellular uptake[2]. Furthermore, piperazine derivatives are known to form critical noncovalent interactions within enzyme active sites and receptor pockets, often mimicking transition states to block catalytic activity or modulate receptor signaling[1].

StructuralRole Core 3-(4-Methylpiperazin-1-yl) butan-1-amine Prop1 Primary Amine Core->Prop1 Prop2 4-Methylpiperazine Core->Prop2 Prop3 Branched Butyl Chain Core->Prop3 Result1 Amide/Urea Library Generation Prop1->Result1 Result2 Enhanced Lipophilicity & pKa Tuning Prop2->Result2 Result3 Steric Tuning & Receptor Selectivity Prop3->Result3

Caption: Logical relationship between structural domains and pharmacological utility.

De Novo Synthesis & Scale-Up Protocol

While commercially available, synthesizing this intermediate de novo is often required for isotopic labeling or custom scale-up. The most robust, field-proven route is a two-step sequence: a catalyst-free Aza-Michael addition followed by a rigorous nitrile reduction.

Synthesis Workflow

SynthesisWorkflow Start 1-Methylpiperazine + Crotononitrile Step1 Aza-Michael Addition (MeOH, Reflux, 8h) Start->Step1 Intermediate 3-(4-Methylpiperazin-1-yl) butanenitrile Step1->Intermediate High Yield (>90%) Step2 Nitrile Reduction (LiAlH4, THF, 0°C to RT) Intermediate->Step2 Product 3-(4-Methylpiperazin-1-yl) butan-1-amine Step2->Product Fieser Workup

Caption: De novo synthesis workflow of 3-(4-methylpiperazin-1-yl)butan-1-amine.

Step-by-Step Methodology & Causality

Step 1: Aza-Michael Addition

  • Reaction Setup: Dissolve crotononitrile (1.0 eq) in anhydrous methanol. Add 1-methylpiperazine (1.05 eq) dropwise at room temperature.

  • Execution: Reflux the mixture for 8 hours.

  • Causality & Validation: We utilize methanol because its protic nature stabilizes the transition state of the conjugate addition via hydrogen bonding, accelerating the reaction without the need for Lewis acid catalysts. The slight excess of 1-methylpiperazine ensures complete consumption of the volatile crotononitrile. Reaction completion is self-validated by TLC (loss of the UV-active crotononitrile spot).

  • Isolation: Evaporate the solvent under reduced pressure to yield the intermediate 3-(4-methylpiperazin-1-yl)butanenitrile as a crude oil, which is sufficiently pure for the next step.

Step 2: Nitrile Reduction

  • Reaction Setup: Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous THF under an inert argon atmosphere at 0°C.

  • Execution: Dissolve the intermediate nitrile from Step 1 in dry THF and add it dropwise to the LiAlH₄ suspension to control the exothermic evolution of hydrogen gas. Allow the reaction to warm to room temperature, then reflux for 4 hours.

  • Causality: LiAlH₄ is chosen over catalytic hydrogenation (e.g., Pd/C with H₂) to strictly prevent the formation of secondary amine dimers. Nitrile reduction proceeds via an imine intermediate; in catalytic hydrogenation, primary amines can attack this imine, forming dimers. The strong hydride environment of LiAlH₄ rapidly drives the imine to the primary amine, bypassing dimerization pathways.

  • Self-Validating Fieser Workup: Cool the reaction to 0°C. For every n grams of LiAlH₄ used, sequentially add n mL of H₂O, n mL of 15% aqueous NaOH, and 3n mL of H₂O.

    • Diagnostic cue: The successful destruction of the hydride is visually validated when the gray, gelatinous aluminum salts transform into a crisp, white, granular precipitate. This prevents emulsion formation during extraction.

  • Isolation: Filter the granular salts over a pad of Celite, wash with THF, and concentrate the filtrate to yield the pure primary amine.

Application Workflows in Medicinal Chemistry

Once synthesized, 3-(4-methylpiperazin-1-yl)butan-1-amine is primarily utilized as a nucleophile in library generation. Because the butyl chain is branched (featuring a methyl group at the beta-position relative to the piperazine), it introduces a degree of steric hindrance.

High-Throughput Amide Coupling Protocol

To overcome the steric bulk of the branched chain during library synthesis, standard coupling agents like EDC/HOBt are often insufficient. We employ HATU, which generates a highly reactive 7-aza-HOAt ester intermediate.

  • Activation: In a dry vial, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes at room temperature.

    • Causality: DIPEA is chosen because its bulky isopropyl groups render it non-nucleophilic, meaning it will deprotonate the carboxylic acid without competing with the amine for the activated ester.

  • Coupling: Add 3-(4-methylpiperazin-1-yl)butan-1-amine (1.1 eq) to the activated mixture. Stir for 2–4 hours.

  • Validation: Monitor by LC-MS. The high nucleophilicity of the primary amine ensures rapid conversion.

  • Purification: Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate. The basic nature of the piperazine ring allows for easy purification via reverse-phase preparative HPLC using a low-pH mobile phase (e.g., 0.1% TFA in Water/Acetonitrile), which protonates the piperazine nitrogens, ensuring sharp peak shapes and excellent resolution from non-basic impurities.

Conclusion

The compound 3-(4-methylpiperazin-1-yl)butan-1-amine is far more than a simple reagent; it is a rationally designed intermediate that imparts critical physicochemical advantages to drug candidates. By understanding the causality behind its synthesis—specifically the nuances of the Aza-Michael addition and the necessity of the Fieser workup—researchers can reliably produce and integrate this privileged scaffold into advanced therapeutic discovery pipelines.

Sources

Potential pharmacological targets for 3-(4-Methylpiperazin-1-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Pharmacological Targeting of 3-(4-Methylpiperazin-1-yl)butan-1-amine: A Privileged Scaffold in CNS and Enzymatic Drug Discovery

Abstract / Executive Summary 3-(4-Methylpiperazin-1-yl)butan-1-amine (CAS 4553-30-4) represents a highly versatile, privileged building block in modern medicinal chemistry[1]. Featuring a terminal primary amine tethered to a 4-methylpiperazine ring via a branched aliphatic chain, this molecule is engineered for the rapid synthesis of complex pharmacophores. As a Senior Application Scientist, I present this technical guide to dissect the mechanistic rationale behind utilizing this scaffold to target aminergic G protein-coupled receptors (GPCRs), monoamine oxidases (MAO), and emerging viral proteases.

Structural Rationale & Pharmacophore Mapping

The pharmacological utility of 3-(4-Methylpiperazin-1-yl)butan-1-amine is dictated by its distinct structural modules, each serving a precise mechanistic purpose:

  • The 4-Methylpiperazine Core: At physiological pH, the piperazine nitrogen atoms are protonated. This cationic state is an absolute requirement for forming charge-assisted hydrogen bonds with highly conserved aspartate residues (e.g., Asp3.32) nestled within the orthosteric binding pockets of aminergic GPCRs[2]. The N-methyl substitution serves as a lipophilic cap, optimizing blood-brain barrier (BBB) penetration while preventing unwanted secondary amine reactivity[1].

  • The Branched Butylamine Linker: The methyl branch at the 3-position of the butyl chain restricts the conformational freedom of the molecule. This steric constraint is a deliberate design choice to enhance receptor subtype selectivity (e.g., favoring 5-HT1A over 5-HT2A) by locking the ligand into a specific bioactive conformation[3].

  • The Primary Amine Anchor: This highly nucleophilic site allows for rapid derivatization into amides, ureas, or sulfonamides, enabling the attachment of bulky aromatic systems required to engage secondary hydrophobic pockets in target proteins[4].

Pharmacophore Substrate 3-(4-Methylpiperazin-1-yl) butan-1-amine Methyl N-Methyl Group (Lipophilicity & BBB Penetration) Substrate->Methyl Piperazine Piperazine Ring (GPCR Aspartate Salt Bridge) Substrate->Piperazine AlkylChain Branched Butyl Chain (Conformational Restriction) Substrate->AlkylChain Amine Primary Amine (Synthetic Conjugation Anchor) Substrate->Amine

Fig 1: Pharmacophore mapping of 3-(4-Methylpiperazin-1-yl)butan-1-amine structural modules.

Primary Pharmacological Targets: Aminergic GPCRs

The most prominent application of this scaffold is the generation of long-chain arylpiperazines targeting the Central Nervous System (CNS).

  • Serotonin (5-HT) Receptors: Derivatives of 4-methylpiperazine are well-documented modulators of 5-HT1A, 5-HT2A, and 5-HT7 receptors[2][4]. The piperazine moiety anchors the ligand, while the branched chain projects the conjugated aryl group into the deep hydrophobic cleft of the receptor. This interaction profile is critical for developing anxiolytics and atypical antipsychotics[2].

  • Dopamine (D2/D3) Receptors: The N-methylpiperazine scaffold is a hallmark of dopaminergic activity. Subtle modifications to the terminal functional groups attached to the primary amine can drastically shift the affinity profile toward D2 or D3 receptors, a mechanism exploited in the treatment of schizophrenia and Parkinson's disease[3][4].

GPCR_Pathway Ligand Piperazine Ligand Receptor 5-HT1A / D2 Receptor Ligand->Receptor Binds Asp3.32 Gi Gi/o Protein Activation Receptor->Gi Conformational Shift AC Adenylyl Cyclase (Inhibited) Gi->AC Alpha-i Subunit cAMP Decreased cAMP Levels AC->cAMP Catalytic Suppression

Fig 2: Gi/o-coupled signaling cascade modulated by piperazine-derived GPCR ligands.

Emerging Targets: Enzymatic and Viral Inhibition

Beyond GPCRs, the N-methylpiperazine motif has gained immense traction in enzymatic targeting:

  • Monoamine Oxidase B (MAO-B) & Acetylcholinesterase (AChE): Incorporating the N-methylpiperazine group into chalcone scaffolds yields potent dual MAO-B/AChE inhibitors[5]. The two nitrogens and the small, bulky N-methyl group engage in critical hydrophobic and charge-transfer interactions within the enzyme's active site, offering a multi-target approach for neurodegenerative diseases[5].

  • SARS-CoV-2 Main Protease (Mpro): Recent molecular dynamics studies on Masitinib analogs highlight the N-methylpiperazine group as a critical determinant for Mpro inhibition. Derivatives alter the structural compactness and solvent accessibility of the viral protease, effectively blocking viral replication[6].

Quantitative Data: Target Affinity Profiles

The table below summarizes the binding affinities of representative N-methylpiperazine and arylpiperazine derivatives, demonstrating the scaffold's versatility across different target classes.

Compound Class / DerivativePrimary TargetAffinity (Ki or IC50)Mechanism of ActionReference
N-Arylpiperazine AnalogDopamine D4 ReceptorKi = 0.057 nMAntagonist[7]
N-Methylpiperazine Chalcone (2k)MAO-B EnzymeIC50 = 0.71 µMReversible Competitive Inhibitor[5]
Coumarin-Piperazine Derivative5-HT1A ReceptorKi = 0.79 nMPartial Agonist[3]
Masitinib Analog (M32)SARS-CoV-2 MproHigh Affinity (In Silico)Protease Inhibitor[6]

Experimental Methodologies: Synthesis & Self-Validating Assays

To transition 3-(4-Methylpiperazin-1-yl)butan-1-amine from a raw chemical intermediate[1] to a validated pharmacological probe, strict experimental causality and self-validation must be maintained.

Protocol A: Synthesis of Arylpiperazine Amide Derivatives

Causality: Amide coupling is chosen over reductive amination to leverage the primary amine without altering the branched alkyl chain's stereocenter. EDC/HOBt is utilized as the coupling system because it minimizes racemization and operates efficiently under mild, room-temperature conditions.

  • Preparation: Dissolve 1.0 eq of the target carboxylic acid (e.g., a substituted benzoic acid) in anhydrous DMF under an inert N2 atmosphere.

  • Activation: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 minutes to form the active ester. Causality: HOBt prevents the formation of inactive N-acylureas, ensuring high yields.

  • Coupling: Add 1.1 eq of 3-(4-Methylpiperazin-1-yl)butan-1-amine and 2.0 eq of DIPEA. Stir for 12 hours.

  • Self-Validation (QC): Quench the reaction and perform crude LC-MS. Validation Check: The protocol is only validated if the target mass [M+H]+ constitutes >90% of the total ion current (TIC). Purify via preparative HPLC to >95% purity before biological testing.

Protocol B: Radioligand Binding Assay (GPCR Affinity)

Causality: HEK293 cells are utilized because they lack endogenous aminergic receptors, providing a zero-background matrix that ensures any observed binding is exclusively due to the transfected target.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT1A receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H]-8-OH-DPAT (radioligand), and varying concentrations of the synthesized derivative (10^-10 to 10^-5 M).

  • Self-Validation (Assay Robustness): Include a positive control (10 µM Serotonin) to define non-specific binding (NSB). Calculate the Z'-factor. Validation Check: The assay is only deemed valid if Z' > 0.6, indicating excellent separation between total binding and NSB.

  • Detection & Analysis: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Measure retained radioactivity using a liquid scintillation counter. Calculate the Ki using the Cheng-Prusoff equation.

Workflow Step1 Step 1: Amide Coupling (EDC/HOBt in DMF) Step2 Step2 Step1->Step2 Step3 Step 3: Radioligand Binding (HEK293 Membranes) Step2->Step3 Step4 Step4 Step3->Step4

Fig 3: Self-validating experimental workflow for ligand synthesis and pharmacological screening.

References

  • CAS 4553-30-4: 3-(4-methylpiperazin-1-yl)butan-1-amine - CymitQuimica. Source: cymitquimica.com.1

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC. Source: nih.gov. 2

  • Coumarin-piperazine derivatives as biologically active compounds - PMC. Source: nih.gov. 3

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - MDPI. Source: mdpi.com. 4

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Source: mdpi.com. 5

  • Application Notes and Protocols: The Versatile Role of 1-(3-Chloropropyl)-4-methylpiperazine in Medicinal Chemistry - Benchchem. Source: benchchem.com. 7

  • Masitinib analogues with the N-methylpiperazine group replaced – A new hope for the development of anti-COVID-19 drugs - PMC. Source: nih.gov. 6

Sources

In Silico ADME Prediction for Novel Piperazine Compounds: A Framework for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a quintessential privileged scaffold in modern medicinal chemistry, integral to a multitude of approved drugs.[1] Its prevalence is due to its unique physicochemical properties, including two basic nitrogen atoms that can be readily functionalized to modulate solubility, basicity, and target engagement.[1][2] However, these same features present distinct challenges and opportunities for a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Predicting these properties early using computational (in silico) methods is paramount to reducing late-stage attrition and accelerating the drug development pipeline.[3][4] This guide provides a comprehensive framework for applying in silico ADME prediction to novel piperazine-containing compounds, moving beyond a simple recitation of methods to explain the causal logic behind the strategic selection and integration of predictive models.

The Strategic Imperative of Early ADME Assessment

Historically, ADME properties were often evaluated late in the drug discovery process, leading to the failure of otherwise potent compounds due to poor pharmacokinetic profiles.[5] The modern "fail early, fail cheaply" paradigm mandates the integration of ADME assessment from the very inception of a project.[6] In silico tools are the vanguard of this approach, offering rapid, cost-effective alternatives to resource-intensive in vitro and in vivo experiments.[7][8] They allow medicinal chemists to screen vast virtual libraries, prioritize compounds for synthesis, and guide the design of molecules with favorable drug-like properties from the outset.[9][10]

The piperazine scaffold, while advantageous, is not immune to pharmacokinetic liabilities. Its nitrogen atoms are susceptible to metabolic enzymes, and its overall polarity can impact membrane permeability and blood-brain barrier penetration.[11][12] Therefore, a bespoke in silico strategy is not just beneficial but essential for piperazine-focused discovery programs.

Core In Silico Methodologies: A Two-Tiered Approach

The prediction of ADME properties is not a monolithic task. It is best approached using a combination of data-driven and mechanistic models.

Foundational Tier: Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models form the bedrock of high-throughput virtual screening. They are statistical models that correlate molecular structures, represented by numerical descriptors (e.g., lipophilicity, polar surface area, molecular weight), with a specific ADME property.[13][14]

Causality Behind the Choice: QSAR models are computationally inexpensive and fast, making them ideal for rapidly filtering thousands of virtual compounds to identify those with a higher probability of success.[9] They serve as an essential first pass to eliminate molecules with obvious liabilities.

Protocol 1: High-Throughput QSAR-Based Virtual Screening

  • Compound Preparation:

    • Generate 2D or 3D structures for the virtual library of novel piperazine compounds.

    • Standardize structures: neutralize charge, add explicit hydrogens, and ensure consistent representation.

  • Descriptor Calculation:

    • Utilize software (e.g., RDKit, PaDEL-Descriptor) to calculate a wide range of molecular descriptors for each compound. Key descriptors for ADME prediction include:

      • logP / logD: Lipophilicity, affecting solubility and permeability.

      • Topological Polar Surface Area (TPSA): Predicts membrane permeability.

      • Molecular Weight (MW): A key component of drug-likeness rules.

      • Number of Hydrogen Bond Donors/Acceptors: Influences solubility and target binding.[1]

      • pKa: Crucial for piperazines, as it determines the ionization state at physiological pH, impacting solubility and absorption.[1]

  • Model Application:

    • Apply a battery of pre-built, validated QSAR models to predict core ADME properties. Many commercial and open-access platforms offer such models.[15][16]

    • Key Endpoints:

      • Aqueous Solubility (logS)

      • Human Intestinal Absorption (HIA)

      • Caco-2 Cell Permeability

      • Blood-Brain Barrier (BBB) Penetration

      • Plasma Protein Binding (PPB)

      • Cytochrome P450 (CYP) Inhibition (e.g., CYP2D6, CYP3A4)

      • hERG Inhibition

      • Ames Mutagenicity

  • Data Analysis & Filtering:

    • Consolidate the predicted data into a single table.

    • Apply multi-parameter filtering based on project-specific criteria (e.g., desired high permeability for a CNS drug, or low permeability for a peripherally-acting agent).

Mechanistic Tier: PBPK and Structure-Based Models

For a smaller set of prioritized candidates, more computationally intensive, mechanism-based models provide deeper insights.

  • Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical representations of the body, comprising compartments that correspond to real organs and tissues.[17][18] These models use a compound's physicochemical properties along with physiological parameters (blood flow rates, organ volumes) to simulate its ADME profile over time.[19][20]

    Causality Behind the Choice: While QSAR provides static predictions, PBPK modeling offers a dynamic simulation of a drug's fate in vivo.[21] It is invaluable for predicting human pharmacokinetic profiles from preclinical data and for exploring "what-if" scenarios, such as drug-drug interactions or dosing in special populations.[5][19]

  • Structure-Based Models (Metabolism Prediction): These models use the 3D structure of metabolic enzymes, primarily CYPs, to predict how a compound will bind and where it is most likely to be metabolized.[22]

    Causality Behind the Choice: For piperazine compounds, predicting the site of metabolism (SoM) is critical. The nitrogen atoms and adjacent carbons are common metabolic hotspots.[11] Structure-based tools can identify these liabilities, allowing chemists to proactively block metabolic sites (e.g., by adding a fluorine atom) to improve stability.

A Strategic Workflow for Piperazine ADME Prediction

A successful in silico campaign integrates these methodologies into a logical, tiered workflow. This ensures that computational resources are used efficiently, with rapid, broad screening preceding in-depth, focused analysis.

ADME_Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: In-Depth Analysis & Optimization A Virtual Library of Novel Piperazine Compounds B Structure Standardization & Descriptor Calculation A->B C Battery of QSAR Models (Solubility, Permeability, BBB, hERG, etc.) B->C D Multi-Parameter Filtering (Drug-Likeness & ADME Rules) C->D E Prioritized 'Hit' List (50-100 Compounds) D->E F Site of Metabolism (SoM) Prediction (e.g., MetaSite, BioTransformer) E->F Promising Candidates G Molecular Docking with CYP Isoforms (e.g., 2D6, 3A4) E->G H Physiologically-Based Pharmacokinetic (PBPK) Modeling E->H I In Silico-Guided Optimization (Block Metabolic Hotspots, Tune pKa) F->I G->I J Candidate Selection for Synthesis & In Vitro Testing H->J I->J

Caption: Integrated workflow for in silico ADME prediction of piperazine compounds.

Piperazine-Specific Considerations: The Devil is in the Details

Applying generic models is a starting point, but expertise lies in understanding the unique chemistry of the piperazine scaffold.

  • Basicity (pKa): Piperazine is a di-basic compound. The two pKa values dictate its charge state in different physiological compartments (stomach vs. intestine). This profoundly affects both solubility and permeability. In silico pKa prediction is a mandatory first step.[1]

  • Metabolic Stability: The N-atoms of the piperazine ring are susceptible to N-dealkylation, a common metabolic pathway mediated by CYPs. The ring itself can also undergo oxidation. Predicting these sites of metabolism is crucial for designing more stable analogues.[11]

  • Transporter Interactions: The positive charge of protonated piperazines can lead to interactions with drug transporters like P-glycoprotein (P-gp). Predicting whether a compound is a P-gp substrate or inhibitor is important, as this can affect absorption and distribution.[23]

Data Presentation: Hypothetical ADME Profile for Piperazine Analogues

The output of a Tier 1 screening can be summarized to facilitate decision-making.

Compound IDStructure (SMILES)Predicted logPPredicted Aq. Sol. (logS)Predicted Caco-2 (nm/s)Predicted BBB Permeant?Predicted hERG Blocker?
PZ-001 CN1CCN(CC1)c1ccccc12.15-2.5>100YesLow Risk
PZ-002 O=C(N1CCN(CC1)C)c1ccccc11.50-3.150-100YesLow Risk
PZ-003 Fc1ccc(cc1)N1CCN(CC1)C(=O)C2.80-4.2<50NoHigh Risk
PZ-004 CC(C)N1CCN(CC1)c1cnccn11.85-2.1>100YesLow Risk

This table contains illustrative data and does not represent real experimental results.

Model Validation and Trustworthiness: A Self-Validating System

The predictive power of any in silico model is meaningless without rigorous validation.[24] Trustworthiness is built on understanding a model's limitations.

  • Applicability Domain (AD): A QSAR model is only reliable for compounds that are structurally similar to its training set. Before using a model, it is critical to confirm that the novel piperazine compounds fall within its defined AD.[15]

  • Retrospective Validation: The best practice is to train/fine-tune models using a combination of global data and local, project-specific data.[25] As in vitro data for a project is generated, it should be used to retrain and validate the in silico models periodically, creating a self-improving feedback loop.[25]

  • Confidence Intervals: Predictions should not be treated as absolute truths. Reputable modeling platforms provide a confidence estimate for each prediction, which is crucial for weighing the results.[15][26]

PBPK_Model GutLumen Gut Lumen (Absorption) GutWall Gut Wall (Metabolism) GutLumen->GutWall ka Liver Liver (Metabolism, Excretion) GutWall->Liver Q_portal Plasma Central Plasma Liver->Plasma Q_liver_out Biliary_Excretion Biliary_Excretion Liver->Biliary_Excretion Plasma->Liver Q_liver_in Brain Brain Plasma->Brain Q_brain Kidney Kidney (Excretion) Plasma->Kidney Q_kidney OtherTissues Other Tissues (Distribution) Plasma->OtherTissues Q_tissues Brain->Plasma Kidney->Plasma Excretion Excretion Kidney->Excretion OtherTissues->Plasma

Caption: Simplified schematic of a Physiologically-Based Pharmacokinetic (PBPK) model.

Conclusion and Future Perspectives

In silico ADME prediction is an indispensable component of modern drug discovery, particularly for developing drugs based on versatile scaffolds like piperazine. By employing a strategic, tiered approach that combines rapid QSAR-based filtering with in-depth mechanistic modeling, research teams can make more informed decisions, optimize resource allocation, and increase the likelihood of success.

The future of in silico ADME lies in the continued integration of machine learning and artificial intelligence.[3][27] Graph neural networks and deep learning models are demonstrating improved performance, especially when trained on large, diverse datasets.[28][29] As these models become more accurate and interpretable, they will transition from predictive tools to true partners in molecular design, providing proactive guidance to create safer, more effective piperazine-based medicines.

References

  • CN Bio. (2024, July 24). Addressing 6 Major Challenges in ADME Drug Development. Available at: [Link]

  • IAPC Journals. (2025, June 7). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. Available at: [Link]

  • Rich, A. S., et al. (2024, July 25). Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Preprints.org. (2025, January 31). In Silico ADME Methods Used in the Evaluation of Natural Products. Available at: [Link]

  • MDPI. (2025, July 31). In Silico ADME Methods Used in the Evaluation of Natural Products. Available at: [Link]

  • News-Medical. (2025, December 11). Advancing ADME studies using in silico tools. Available at: [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • PubMed. (2016, March 15). Physiologically Based Pharmacokinetic Models of Small Molecules and Therapeutic Antibodies: A Mini-Review on Fundamental Concepts and Applications. Available at: [Link]

  • MDPI. (2024, October 24). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Available at: [Link]

  • Optibrium. (n.d.). ADME QSAR Models. Available at: [Link]

  • PubMed. (2025, October 17). ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology. Available at: [Link]

  • SpringerLink. (2025, February 22). Human ADME/PK is lost in translation and prediction from in silico to in vitro to in vivo. Available at: [Link]

  • MDPI. (2023, February 16). The Role of “Physiologically Based Pharmacokinetic Model (PBPK)” New Approach Methodology (NAM) in Pharmaceuticals and Environmental Chemical Risk Assessment. Available at: [Link]

  • ACS Publications. (2007, June 28). Gaussian Processes: A Method for Automatic QSAR Modeling of ADME Properties. Available at: [Link]

  • Mass Analytica. (n.d.). In-silico design tool & External Computations. Available at: [Link]

  • Longdom Publishing. (2025, March 19). Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. Available at: [Link]

  • RSC Publishing. (2021, April 23). Piperazine based antimicrobial polymers: a review. Available at: [Link]

  • Taylor & Francis Online. (2021, March 19). The challenges of generalizability in artificial intelligence for ADME/Tox endpoint and activity prediction. Available at: [Link]

  • RE-Place. (2025, November 18). Physiologically based pharmacokinetic modelling. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 7: The Characteristics, Validation and Applications of In silico and In vitro Models of Drug Transporters. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, November 12). Some 5-HT, 5-HT and 5-HT Receptor Ligands as Atypical Antipsychotic: In Silico Pharmacological Evaluation with ADME Prediction. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Predicting ADME Properties of Chemicals. Available at: [Link]

  • ACS Publications. (2026, February 12). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Available at: [Link]

  • Wikipedia. (n.d.). Physiologically based pharmacokinetic modelling. Available at: [Link]

  • David Huang's Blog. (2021, March 19). The challenges of generalizability in artificial intelligence for ADME/Tox endpoint and activity prediction. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • Today's Clinical Lab. (2020, July 29). ADME Advances: Personalized and Computational Approaches. Available at: [Link]

  • ResearchGate. (n.d.). In silico validation and ADMET analysis for the best lead molecules. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2021, July 3). QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives. Available at: [Link]

  • ACD/Labs. (n.d.). Pharmacokinetics Software | Predict ADME Properties | ADME Suite. Available at: [Link]

  • Spandidos Publications. (n.d.). Prediction of In-silico ADME Properties of 1,2-O-Isopropylidene Aldohexose Derivatives. Available at: [Link]

  • SciSpace. (n.d.). In silico approach to find potential inhibitors of p-glycoprotein from piperazine derivatives. Available at: [Link]

  • IntechOpen. (2013, January 23). Physiologically Based Pharmacokinetic Modeling: A Tool for Understanding ADMET Properties and Extrapolating to Human. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). In silico trials: Verification, validation and uncertainty quantification of predictive models. Available at: [Link]

  • Frontiers. (n.d.). Grand Challenges of Computer-Aided Drug Design: The Road Ahead. Available at: [Link]

  • ChemRxiv. (n.d.). ChemProp multi-task models for predicting ADME properties in the Polaris challenge. Available at: [Link]

  • Jetir.org. (2024, December 31). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Available at: [Link]

  • ResearchGate. (2026, March 9). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • FutureLearn. (n.d.). In silico prediction tools. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2025, October 22). Improving ADME Prediction with Multitask Graph Neural Networks and Assessing Explainability in Lead Optimization. Available at: [Link]

  • SpringerLink. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Available at: [Link]

Sources

Comprehensive Safety and Handling Guide for 3-(4-Methylpiperazin-1-yl)butan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, 3-(4-Methylpiperazin-1-yl)butan-1-amine (CAS: 4553-30-4) serves as a highly versatile building block[1]. Structurally, it features a primary amine attached to a butyl chain, terminating in a 4-methylpiperazine moiety[1]. This unique architecture imparts significant lipophilicity and basicity, making it an ideal intermediate for synthesizing active pharmaceutical ingredients (APIs) targeting various biological receptors[1]. However, the same physicochemical properties that make it synthetically valuable also render it a significant occupational hazard. This whitepaper provides an in-depth, self-validating framework for the safe handling, storage, and experimental utilization of this compound.

Physicochemical Profiling & Mechanistic Hazards

Understanding the causality behind a chemical's hazard profile is the first step in mitigating risk. As a Senior Application Scientist, I emphasize that safety protocols must be driven by chemical mechanisms rather than rote memorization.

  • Corrosivity and Tissue Necrosis: As a polybasic aliphatic amine, 3-(4-Methylpiperazin-1-yl)butan-1-amine exhibits a high pKa. In aqueous environments—such as physiological tissue, sweat, or mucosal membranes—the free base rapidly abstracts protons, generating a highly alkaline localized environment. This alkalinity causes the rapid saponification of epidermal lipids and the denaturation of cellular proteins, leading to severe chemical burns[2]. Consequently, it carries the strict GHS hazard classification H314: Causes severe skin burns and eye damage [3].

  • Respiratory Sensitization: Similar to other piperazine derivatives, the inhalation of its vapors can lead to severe respiratory tract irritation and potentially Reactive Airways Dysfunction Syndrome (RADS)[2],[4]. It may also act as a sensitizer, triggering asthma-like symptoms upon repeated exposure[5].

  • Atmospheric Reactivity: The primary amine is highly nucleophilic. If left exposed to ambient air, it will rapidly react with atmospheric carbon dioxide and moisture to form insoluble carbamate salts. This not only degrades the purity of the reagent but can also cause dangerous pressure buildup in sealed, previously opened containers.

Quantitative Safety Data

To facilitate rapid risk assessment, the core physicochemical and safety parameters are summarized below:

ParameterSpecification / Data
Chemical Name 3-(4-Methylpiperazin-1-yl)butan-1-amine
CAS Registry Number 4553-30-4[1]
Molecular Formula C9H21N3[1]
Molecular Weight 171.28 g/mol [1]
Primary GHS Hazards H314 (Severe skin burns/eye damage)[3]
Key Precautionary Codes P260, P264, P280, P304+P340, P310[3]
Required PPE Butyl rubber gloves, face shield, chemical apron[2],[4]
Storage Conditions Inert atmosphere (Ar/N2), cool, dry, dark[4]

Experimental Protocols: Safe Handling & Synthetic Integration

To ensure both operator safety and scientific integrity, all experimental workflows must function as self-validating systems. The following protocol details the safe integration of 3-(4-Methylpiperazin-1-yl)butan-1-amine into a standard nucleophilic acylation or reductive amination workflow.

Step 1: PPE Verification and Fume Hood Setup
  • Action: Equip heavy-duty butyl rubber or neoprene gloves, a full face shield over safety goggles, and a chemically resistant lab coat[2],[4]. (Note: Standard thin nitrile offers insufficient breakthrough time for bulk liquid aliphatic amines).

  • Validation: Ensure the fume hood sash is lowered to the optimal operational height and verify the face velocity is between 80-120 fpm.

Step 2: Inert Atmosphere Transfer
  • Action: Because the primary amine degrades via CO2 absorption, transfer the reagent using standard Schlenk line techniques or within a glovebox. Purge the reaction flask with dry Argon or Nitrogen for 15 minutes prior to introduction.

  • Causality: Excluding moisture and CO2 prevents the formation of carbamates, ensuring stoichiometric accuracy and preventing side reactions during amide coupling.

Step 3: Controlled Addition
  • Action: Dilute the amine in an anhydrous, aprotic solvent (e.g., DCM or THF) and add it dropwise to the electrophile at 0°C.

  • Causality: Amine-electrophile reactions (e.g., with acid chlorides) are highly exothermic. Dropwise addition controls the thermal runaway, preventing solvent boil-off and the aerosolization of corrosive amine vapors.

Step 4: Reaction Quenching and Waste Segregation
  • Action: Quench the reaction using a cold, dilute acidic solution (e.g., 1M HCl or saturated NH4Cl) to protonate the unreacted amine, driving it into the aqueous layer.

  • Validation (Self-Validating Step): Before disposing of the aqueous layer, test it with pH paper. The pH must be < 7. If basic, residual free amine is present, requiring further acidification before it can be safely transferred to the segregated aqueous amine waste carboy[6].

Process Visualization

The following diagram illustrates the logical flow and safety checkpoints for handling this compound.

Workflow N1 Reagent Storage (Inert Atmosphere) N2 PPE Verification (Butyl Gloves, Face Shield) N1->N2 Initiate Protocol N3 Schlenk Transfer (Moisture/CO2 Exclusion) N2->N3 Clearance Granted N4 Reaction Vessel (Controlled Exotherm) N3->N4 Dropwise Addition N5 Acidic Quenching (pH < 7 Validation) N4->N5 Reaction Complete N6 Amine Waste (Segregated Disposal) N5->N6 pH Verified

Workflow for safe handling and synthetic integration of aliphatic amines.

Emergency Response & Decontamination

Despite rigorous protocols, accidental exposure can occur. Immediate, causality-driven responses are critical.

  • Dermal Exposure: The onset of dermal symptoms may be delayed, but tissue destruction is ongoing[2]. Immediately flush the affected area with low-pressure water for a minimum of 15-30 minutes[2]. Remove all contaminated clothing immediately. Do NOT attempt to neutralize the amine on the skin with acids, as the resulting exothermic neutralization reaction will cause secondary thermal burns.

  • Ocular Exposure: Amines cause rapid corneal saponification. Irrigate immediately and continuously with flowing water for 15 to 30 minutes[2].

  • Spill Cleanup: Do not sweep dry or use sawdust. Contain liquid spills with an inert, non-combustible absorbent (e.g., sand or vermiculite). For trace residues, wash the area with a dilute sodium hypochlorite solution to degrade the piperazine ring, followed by copious amounts of water[6].

References

  • Title: Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal Source: American Chemistry Council URL: [Link][2]

  • Title: Piperazine - Safety Data Sheet Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link][6]

  • Title: SAFETY DATA SHEET - Piperazine, anhydrous Source: Fisher Scientific URL: [Link][5]

Sources

An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)butan-1-amine and its Synonyms

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(4-Methylpiperazin-1-yl)butan-1-amine, a piperazine derivative with potential applications in medicinal chemistry and drug development. The document covers its nomenclature, chemical properties, a plausible synthetic route, and detailed analytical methodologies for its characterization.

Nomenclature and Chemical Identity

3-(4-Methylpiperazin-1-yl)butan-1-amine is a chiral organic compound featuring a butylamine backbone substituted with a 4-methylpiperazine moiety at the 3-position. Due to the complexity of chemical nomenclature, this compound is known by several synonyms. Understanding these is crucial for a comprehensive literature search and unambiguous identification.

Table 1: Synonyms and Identifiers

Identifier TypeValue
Systematic Name 3-(4-Methylpiperazin-1-yl)butan-1-amine
CAS Number 4553-30-4[1]
Common Synonyms 1-Piperazinepropanamine, Γ,4-Dimethyl-[1]
3-(4-methyl-1-piperazinyl)-1-butanamine[1]
3-(4-METHYLPIPERAZIN-1-YL)BUTAN-1-AMINE[1]
Molecular Formula C9H21N3[1]
SMILES CC(CCN)N1CCN(C)CC1[1]
InChI InChI=1S/C9H21N3/c1-9(3-4-10)12-7-5-11(2)6-8-12/h9H,3-8,10H2,1-2H3[1]

The presence of a stereocenter at the 3-position of the butane chain implies the existence of (R)- and (S)-enantiomers. The biological activity of such chiral molecules can be stereospecific, a critical consideration in drug development.

Physicochemical Properties and Their Implications in Drug Design

The structural features of 3-(4-Methylpiperazin-1-yl)butan-1-amine, namely the basic amine groups and the lipophilic methyl and piperazine fragments, govern its physicochemical properties. These properties, in turn, influence its pharmacokinetic and pharmacodynamic profiles.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueImplication in Drug Development
Molecular Weight 171.29 g/mol Adherence to Lipinski's rule of five, favoring oral bioavailability.
XlogP -0.1[2]Indicates good water solubility, which is favorable for formulation, but may limit passive diffusion across biological membranes. The 4-methyl group on the piperazine ring does, however, increase lipophilicity compared to its unsubstituted counterpart.[1]
Hydrogen Bond Donors 2The primary amine group can participate in hydrogen bonding, a key interaction with biological targets like receptors and enzymes.[1]
Hydrogen Bond Acceptors 3The nitrogen atoms of the piperazine ring and the primary amine can act as hydrogen bond acceptors, contributing to target binding.
pKa (most basic) ~10.0 (Predicted)The primary amine is the most basic site. At physiological pH, the molecule will be predominantly protonated, influencing its solubility, receptor interaction, and potential for salt formation.

The basic nature of the amine groups allows for the formation of stable salts, which is often advantageous for the formulation of pharmaceutical products.[1]

Synthesis and Purification

Proposed Synthetic Pathway: Reductive Amination

A common and effective method for the synthesis of N-alkylated amines is reductive amination. This approach offers high yields and good control over the final product.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 1-Methylpiperazine 1-Methylpiperazine Reductive Amination Reductive Amination 1-Methylpiperazine->Reductive Amination 3-Aminobutanal 3-Aminobutanal 3-Aminobutanal->Reductive Amination 3-(4-Methylpiperazin-1-yl)butan-1-amine 3-(4-Methylpiperazin-1-yl)butan-1-amine Reductive Amination->3-(4-Methylpiperazin-1-yl)butan-1-amine Sodium triacetoxyborohydride

Caption: Proposed synthetic workflow for 3-(4-Methylpiperazin-1-yl)butan-1-amine.

Detailed Experimental Protocol

Materials:

  • 1-Methylpiperazine

  • 3-Aminobutanal (or a suitable precursor that can be converted in situ)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Magnesium sulfate (MgSO4), anhydrous

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

  • Reaction Setup: To a solution of 1-methylpiperazine (1.0 eq) in anhydrous DCM, add 3-aminobutanal (1.1 eq). Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Salt Formation (Optional but Recommended for Stability and Handling): Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent dropwise until precipitation is complete. Collect the resulting hydrochloride salt by filtration, wash with cold solvent, and dry under vacuum.

Purification and Causality

The choice of a biphasic workup with a mild base like sodium bicarbonate is crucial to neutralize any remaining acid from the reducing agent and to ensure the product is in its free base form for efficient extraction into the organic solvent. Drying the combined organic extracts is essential to remove any residual water, which could interfere with subsequent purification steps or storage. For purification, column chromatography on silica gel using a gradient of methanol in dichloromethane (with a small percentage of triethylamine to prevent streaking of the basic amine) would be a suitable method.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • ~2.80-2.60 (m, 8H): Protons on the piperazine ring.

  • ~2.70 (t, J = 7.2 Hz, 2H): Methylene protons adjacent to the primary amine (-CH₂-NH₂).

  • ~2.30 (s, 3H): Methyl protons on the piperazine nitrogen (-N-CH₃).

  • ~1.70-1.55 (m, 2H): Methylene protons on the butane chain (-CH₂-CH(N)-).

  • ~2.90-2.75 (m, 1H): Methine proton on the butane chain (-CH(N)-).

  • ~1.10 (d, J = 6.4 Hz, 3H): Methyl protons on the butane chain (-CH(CH₃)-).

  • ~1.50 (br s, 2H): Protons of the primary amine (-NH₂).

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • ~60.0: Methine carbon on the butane chain (-CH(N)-).

  • ~55.0: Methylene carbons on the piperazine ring adjacent to the butane chain.

  • ~53.0: Methylene carbons on the piperazine ring adjacent to the methyl-substituted nitrogen.

  • ~46.0: Methyl carbon on the piperazine nitrogen (-N-CH₃).

  • ~40.0: Methylene carbon adjacent to the primary amine (-CH₂-NH₂).

  • ~35.0: Methylene carbon on the butane chain (-CH₂-CH(N)-).

  • ~20.0: Methyl carbon on the butane chain (-CH(CH₃)-).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z 171.

  • Major Fragments:

    • m/z 99: [M - C₄H₈N]⁺ - Cleavage of the bond between the piperazine ring and the butane chain.

    • m/z 72: [C₄H₁₀N]⁺ - Cleavage of the bond between the piperazine ring and the butane chain.

    • m/z 58: [C₃H₈N]⁺ - α-cleavage at the primary amine.

    • m/z 42: [C₂H₄N]⁺ - Fragment from the piperazine ring.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for purity determination.

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid. The acidic modifier improves peak shape for basic analytes.

  • Detection: UV at 210 nm (due to the absence of a strong chromophore).

  • Flow Rate: 1.0 mL/min.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment and to confirm the molecular weight. Derivatization with an agent like trifluoroacetic anhydride (TFAA) may be necessary to improve the volatility and peak shape of the amine.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Synthesized Compound Synthesized Compound Dissolution Dissolution Synthesized Compound->Dissolution NMR NMR Dissolution->NMR MS MS Dissolution->MS HPLC HPLC Dissolution->HPLC GC-MS GC-MS Dissolution->GC-MS Structure Confirmation Structure Confirmation NMR->Structure Confirmation MS->Structure Confirmation Purity Assessment Purity Assessment HPLC->Purity Assessment GC-MS->Purity Assessment

Caption: Workflow for the analytical characterization of the synthesized compound.

Potential Applications in Drug Development

The 4-methylpiperazine moiety is a common scaffold in a wide range of biologically active compounds, including antipsychotics, antidepressants, and antihistamines.[3] Its presence can improve the pharmacokinetic properties of a drug candidate, such as solubility and oral bioavailability.

While specific biological activity for 3-(4-Methylpiperazin-1-yl)butan-1-amine has not been extensively reported in the public domain, its structural similarity to other pharmacologically active piperazine derivatives suggests it could serve as a valuable intermediate or a starting point for the development of new therapeutic agents.[1] Its potential to interact with various biological targets makes it a compound of interest for screening in drug discovery programs, particularly those targeting the central nervous system.

Conclusion

This technical guide provides a comprehensive overview of 3-(4-Methylpiperazin-1-yl)butan-1-amine, a compound with potential utility in pharmaceutical research. By understanding its nomenclature, physicochemical properties, and employing the detailed synthetic and analytical protocols outlined herein, researchers can confidently synthesize, purify, and characterize this molecule for further investigation in drug discovery and development endeavors. The provided workflows and data serve as a foundational resource for scientists working with this and structurally related piperazine derivatives.

References

  • El-Abadelah, M. M., Awad, E. D., Matar, S., Zihlif, M. A., Naffa, R. G., Al-Momani, E. Q., & Mubarak, M. S. (2011). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Molecules (Basel, Switzerland), 17(1), 227–239.
  • IntechOpen. (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Retrieved from [Link]

  • MDPI. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-methylpiperazin-1-yl)butan-1-amine. Retrieved from [Link]

  • PubMed. (2011, August 19). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Analytical Scientist. (2020, January 2). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Retrieved from [Link]

  • VTechWorks. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Two-Step Synthesis of 3-(4-Methylpiperazin-1-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Aliphatic amines bearing a piperazine moiety are privileged scaffolds in modern medicinal chemistry. They are frequently utilized by drug development professionals to modulate physicochemical properties (e.g., enhancing aqueous solubility, tuning pKa) and to improve target affinity in GPCR and kinase inhibitor programs. The target compound, 3-(4-methylpiperazin-1-yl)butan-1-amine (CAS: 4553-30-4) [3], serves as a highly versatile bifunctional building block.

As a Senior Application Scientist, I have designed this protocol to prioritize scalability, atom economy, and analytical self-validation. The synthesis is achieved via a highly efficient, two-step route:

  • Aza-Michael Addition: The conjugate addition of 1-methylpiperazine to crotononitrile.

  • Nitrile Reduction: The conversion of the intermediate nitrile to a primary amine using Lithium Aluminum Hydride (LiAlH₄).

Causality in Experimental Design: The Aza-Michael addition is selected because 1-methylpiperazine is a highly effective Michael donor (nucleophile). When reacted with an activated olefin like crotononitrile (Michael acceptor), the reaction proceeds with perfect atom economy under thermodynamic control, eliminating the need for complex transition-metal catalysts [1]. For the second step, LiAlH₄ is chosen over catalytic hydrogenation (e.g., Raney-Ni/H₂) for laboratory-scale synthesis. LiAlH₄ ensures rapid, complete reduction of the nitrile directly to the primary amine while suppressing the formation of secondary amine dimers that frequently plague hydrogenation routes.

Synthetic Pathway Visualization

Synthesis SM1 1-Methylpiperazine + Crotononitrile Int1 3-(4-Methylpiperazin-1-yl) butanenitrile SM1->Int1 Aza-Michael Addition MeOH, Reflux, 12h Prod 3-(4-Methylpiperazin-1-yl) butan-1-amine Int1->Prod Nitrile Reduction LiAlH4, THF, Reflux

Fig 1. Two-step synthetic workflow for 3-(4-Methylpiperazin-1-yl)butan-1-amine.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a standard 50 mmol laboratory-scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctional Role
1-Methylpiperazine 100.161.055.26 g (52.5 mmol)Nucleophile (Michael Donor)
Crotononitrile 67.091.003.35 g (50.0 mmol)Electrophile (Michael Acceptor)
Methanol (Anhydrous) 32.04Solvent25 mLProtic Shuttle / Solvent
LiAlH₄ (2M in THF) 37.952.0050 mL (100 mmol)Hydride Source (Reducing Agent)
THF (Anhydrous) 72.11Solvent100 mLAprotic Reaction Medium

Note: A 2.0 molar equivalent of LiAlH₄ is used to force the reaction to absolute completion and to account for the coordination of aluminum species to the piperazine nitrogens.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-(4-Methylpiperazin-1-yl)butanenitrile

Mechanistic Insight: The secondary amine of 1-methylpiperazine attacks the electrophilic β -carbon of crotononitrile. Methanol is deliberately chosen as the solvent; it acts as a protic shuttle, rapidly protonating the transient enolate intermediate to yield the stable nitrile, thereby driving the equilibrium forward [2].

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add crotononitrile (3.35 g, 50.0 mmol) and anhydrous methanol (25 mL).

  • Addition: Add 1-methylpiperazine (5.26 g, 52.5 mmol) dropwise over 5 minutes at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65 °C) and stir continuously for 12 hours.

    • Self-Validation Check: Monitor reaction progress via TLC (DCM:MeOH 9:1, Ninhydrin stain). The reaction is deemed complete upon the total disappearance of the crotononitrile spot.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture in vacuo using a rotary evaporator (40 °C water bath) to strip off the methanol and any trace unreacted starting materials.

  • Isolation: The crude 3-(4-methylpiperazin-1-yl)butanenitrile is obtained as a yellow oil. It is typically >95% pure and can be telescoped directly into Protocol B.

    • Analytical Validation: ¹H NMR (CDCl₃) must show the complete disappearance of the olefinic protons ( δ 5.5–6.5 ppm) and the emergence of a multiplet for the newly formed methine proton ( δ ~2.8–3.0 ppm).

Protocol B: Reduction to 3-(4-Methylpiperazin-1-yl)butan-1-amine

Mechanistic Insight: LiAlH₄ delivers a nucleophilic hydride to the nitrile carbon, forming a transient iminium salt, which rapidly accepts a second hydride to form the primary amine. Strict anhydrous conditions are mandatory to prevent the violent decomposition of LiAlH₄.

  • Preparation: Purge an oven-dried 250 mL two-neck flask with Argon. Add anhydrous THF (100 mL) and the LiAlH₄ solution (50 mL of 2M in THF, 100 mmol). Cool the flask to 0 °C using an ice-water bath.

  • Addition: Dissolve the crude nitrile from Protocol A (approx. 8.3 g, 50 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to safely manage the exothermic hydride transfer.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and subsequently heat to reflux for 4 hours.

  • Quenching (The Fieser Method): Critical Step. To avoid the formation of intractable, unfilterable aluminum emulsion gels, the Fieser workup must be strictly employed. The calculation is based on the mass of LiAlH₄ used (100 mmol × 37.95 g/mol = ~3.8 g).

    • Cool the reaction mixture to 0 °C.

    • Carefully add 3.8 mL of DI water dropwise (Caution: Vigorous H₂ gas evolution).

    • Add 3.8 mL of 15% aqueous NaOH solution.

    • Add 11.4 mL of DI water .

  • Isolation: Remove the ice bath and stir vigorously for 15–30 minutes. The aluminum salts will precipitate as a highly granular, easily filterable white solid. Filter the suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with hot THF (3 × 30 mL) to extract all product.

  • Concentration: Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target primary amine as a pale yellow oil.

    • Analytical Validation: IR spectroscopy must confirm the complete disappearance of the sharp C N stretch at ~2250 cm⁻¹ and the appearance of a broad N-H stretch at ~3300 cm⁻¹. LC-MS (ESI) will confirm the product with an [M+H]⁺ peak at m/z 172.2.

Workup Visualization: The Fieser Method

Fieser Step1 1. Cool reaction mixture to 0 °C Step2 2. Add 3.8 mL H2O (Dropwise, highly exothermic) Step1->Step2 Step3 3. Add 3.8 mL 15% NaOH(aq) Step2->Step3 Step4 4. Add 11.4 mL H2O Step3->Step4 Step5 5. Warm to RT & Stir 15 min (Granular white precipitate forms) Step4->Step5 Step6 6. Filter through Celite pad & Wash with hot THF Step5->Step6

Fig 2. Fieser workup protocol for the controlled quenching of LiAlH4 reactions.

References

  • The Michael Addition Reaction and Conjugate Addition Master Organic Chemistry URL:[Link]

  • Michael Addition Organic Chemistry Portal URL:[Link]

Application Notes and Protocols for the Reductive Amination Synthesis of Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds and approved drugs.[1][2][3] Its unique six-membered heterocyclic structure with two nitrogen atoms at the 1 and 4 positions imparts desirable physicochemical properties, including conformational flexibility and tunable basicity, which are crucial for molecular recognition at biological targets.[4] Reductive amination stands out as a highly versatile and widely employed method for the synthesis and functionalization of the piperazine ring, offering a controlled and efficient route to a diverse range of derivatives.[5][6]

This guide provides an in-depth exploration of reductive amination protocols for piperazine synthesis, detailing the underlying mechanisms, comparing key reducing agents, and presenting step-by-step experimental procedures.

The Principle of Reductive Amination in Piperazine Synthesis

Reductive amination is a powerful chemical reaction that forms amines from carbonyl compounds (aldehydes or ketones) and ammonia or an amine.[7][8] In the context of piperazine synthesis, this typically involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound or a related precursor. The reaction proceeds through the in-situ formation of an imine or iminium ion intermediate, which is then reduced by a suitable reducing agent to yield the saturated piperazine ring.[9][10]

A key advantage of this method is its ability to be performed as a "one-pot" synthesis, where all reactants are combined in a single reaction vessel, streamlining the process and improving overall efficiency.[11][12]

Key Reagents and Mechanistic Considerations

The choice of reducing agent is critical in reductive amination and is dictated by the specific substrates and desired reaction conditions. Several reagents have proven effective, each with its own set of advantages and limitations.

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride, often abbreviated as STAB, is a mild and selective reducing agent that has become a workhorse in reductive amination.[11][13] Its reduced reactivity compared to other borohydrides allows it to selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound.[14] This selectivity is crucial for one-pot procedures, preventing the premature reduction of the aldehyde or ketone.[15]

The reaction is typically carried out in aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[13] The mechanism involves the formation of an iminium ion from the condensation of the amine and carbonyl groups, which is then reduced by the hydride delivered from the triacetoxyborohydride.

Diagram: Generalized Mechanism of Reductive Amination

Reductive_Amination_Mechanism Carbonyl Aldehyde or Ketone (R1-C(=O)-R2) Iminium Iminium Ion [R1-C(R2)=N+H-R3] Carbonyl->Iminium Condensation Amine Amine (R3-NH2) Amine->Iminium Product Amine Product (R1-CH(R2)-NH-R3) Iminium->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Iminium

Caption: Generalized workflow of a reductive amination reaction.

Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another selective reducing agent frequently used in reductive aminations.[6][7] It is particularly effective under mildly acidic conditions, which facilitate the formation of the iminium ion.[8] A notable advantage of NaBH₃CN is its stability in protic solvents like methanol. However, a significant drawback is the generation of toxic cyanide byproducts, which necessitates careful handling and waste disposal.

Catalytic Hydrogenation

Catalytic hydrogenation offers a greener and more atom-economical approach to reductive amination.[12][16] This method employs molecular hydrogen (H₂) as the reducing agent in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel.[3][16] The reaction is typically carried out under pressure and can be adapted for continuous-flow systems, making it suitable for large-scale synthesis.[17]

Comparative Analysis of Common Reducing Agents

Reducing AgentAdvantagesDisadvantagesTypical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, wide substrate scope, good for one-pot reactions.[11]Moisture sensitive, relatively expensive.DCE, DCM, THF.
Sodium Cyanoborohydride (NaBH₃CN) Effective in protic solvents, stable to water.Highly toxic byproducts.Methanol, Ethanol.
Catalytic Hydrogenation (H₂/Catalyst) Atom economical, environmentally friendly, scalable.[16]Requires specialized high-pressure equipment, potential for over-reduction.Methanol, Ethanol, Ethyl Acetate.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective, can reduce the starting carbonyl.[14]Methanol, Ethanol.

Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Substituted Piperazines using Sodium Triacetoxyborohydride

This protocol describes a general procedure for the synthesis of an N-substituted piperazine from a primary amine and a diketone precursor.

Materials:

  • Appropriate primary amine (1.0 eq)

  • 1,4-Diketone (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the primary amine and the 1,4-diketone.

  • Dissolve the starting materials in an appropriate volume of DCE (to make an approximately 0.1-0.2 M solution).

  • If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Slowly add sodium triacetoxyborohydride to the stirring solution at room temperature. The addition may be exothermic.

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Diagram: Experimental Workflow for One-Pot Piperazine Synthesis

OnePot_Workflow Start Combine Amine and Diketone in DCE Add_STAB Add NaBH(OAc)3 Start->Add_STAB React Stir at Room Temperature (12-24h) Add_STAB->React Quench Quench with NaHCO3 (aq) React->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product N-Substituted Piperazine Purify->Product

Caption: Step-by-step workflow for one-pot piperazine synthesis.

Protocol 2: Synthesis of Piperazine via Catalytic Hydrogenation

This protocol outlines a general procedure for the synthesis of piperazine from a suitable precursor using catalytic hydrogenation.

Materials:

  • Dioxime precursor (1.0 eq)[3]

  • Palladium on carbon (5% Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Hydrogen gas source

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a high-pressure reaction vessel, dissolve the dioxime precursor in methanol or ethanol.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 6-24 hours.

  • Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots via TLC or LC-MS.

  • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude piperazine product.

  • Further purification can be achieved by distillation or recrystallization.

Conclusion

Reductive amination is a robust and highly adaptable methodology for the synthesis of piperazines, a critical scaffold in modern drug discovery. The choice between different reducing agents and protocols allows for the fine-tuning of reaction conditions to accommodate a wide range of substrates and functional groups. By understanding the underlying principles and having access to detailed experimental protocols, researchers can effectively leverage reductive amination to construct diverse libraries of piperazine derivatives for the development of new therapeutic agents.

References

  • Recent Advances in Piperazine Synthesis. (2017). Vertex AI Search.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • Recently Adopted Synthetic Protocols for Piperazines: A Review. (2024). Bentham Science.
  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (2025).
  • Reductive Amin
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
  • The medicinal chemistry of piperazines: A review. (2024). PubMed.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
  • Method for the preparation of piperazine and its derivatives.
  • Sodium triacetoxyborohydride. Organic Chemistry Portal.
  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (2021). PMC.
  • Sodium Triacetoxyborohydride. Sigma-Aldrich.
  • Reductive amination route for selective N‐monosubstitution. Piperazine...
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.
  • Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. (2024).
  • A kind of preparation method of ethylene glycol Piperazine Synthesis by Gas-Solid Catalyzed and catalyst.
  • Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. Wiley Online Library.
  • Application Notes & Protocols: One-Pot Synthesis of Piperazines
  • Reductive Amination - Common Conditions.
  • Catalyst and amination process for the synthesis of piperazine
  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Thieme E-Books & E-Journals.
  • Methods for the catalytic synthesis of piperazine.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PMC.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
  • A Comparative Analysis of Piperazine Synthesis Methods for Researchers and Drug Development Professionals. Benchchem.
  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
  • Aldehydes and Ketones to Amines. (2024). Chemistry Steps.
  • Birch Reduction of Aromatic Rings. (2019). Master Organic Chemistry.
  • Piperazine. Wikipedia.
  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (2021).
  • Reductive amin
  • Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Synthesis of Piperazines by C-H Functionaliz

Sources

Application Note: Utilizing 3-(4-Methylpiperazin-1-yl)butan-1-amine as a Pharmacophoric Scaffold in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic screening, cytotoxicity profiling, and self-validating viability assay protocols for piperazine-derived chemical entities.

Executive Summary & Chemical Context

In modern medicinal chemistry, 3-(4-Methylpiperazin-1-yl)butan-1-amine (CAS 4553-30-4) serves as a highly versatile, privileged pharmacophoric building block. Structurally, it combines a reactive primary aliphatic amine—ideal for synthetic coupling (e.g., amide bond formation, reductive amination)—with a terminal 4-methylpiperazine ring. The 4-methylpiperazine moiety is renowned for enhancing aqueous solubility, tuning the physiological pKa of drug candidates, and forming critical hydrogen bonds within the active sites of target proteins, such as kinases (e.g., Brigatinib)[1] and Poly (ADP-Ribose) Polymerase (PARP)[2].

When synthesizing novel drug candidates using this building block, evaluating their in vitro cytotoxicity is a mandatory early-stage milestone. This application note provides an authoritative, causality-driven guide to designing, executing, and validating cell viability assays (MTT and ATP-luminescence) for compounds containing the 3-(4-methylpiperazin-1-yl)butan-1-amine scaffold.

Mechanistic Insights: Piperazines in Cellular Systems

To design a robust viability assay, one must first understand how 4-methylpiperazine derivatives interact with cellular physiology. As a Senior Application Scientist, I emphasize that protocols cannot be run blindly; the chemical nature of the test compound dictates the assay parameters.

Cellular Uptake and Lysosomotropism

Piperazine derivatives are typically lipophilic, weak bases. At physiological pH (7.4), they easily permeate the hydrophobic lipid bilayer of cell membranes. However, upon entering the acidic environment of the lysosome (pH ~4.5), the piperazine nitrogens become protonated. This prevents the molecule from diffusing back across the membrane—a phenomenon known as lysosomal trapping or lysosomotropism . At high screening concentrations (>50 µM), this accumulation can cause lysosomal swelling, rupture, and subsequent off-target cellular apoptosis, independent of the drug's primary mechanism of action.

Assay Interference and Redox Artifacts

Tetrazolium-based viability assays (like MTT) rely on the reduction of the dye by mitochondrial NAD(P)H-dependent oxidoreductase enzymes. Because certain amine-rich piperazine derivatives can alter intracellular pH or act as mild electron donors, they occasionally cause direct chemical reduction of the MTT reagent, yielding false-positive viability signals. Therefore, a self-validating workflow must include an orthogonal, non-redox assay (such as ATP quantitation via CellTiter-Glo) to confirm the phenotypic readout.

Mechanism P 4-Methylpiperazine Derivative M Cellular Uptake (Lipophilic Base) P->M T Specific Target Binding (e.g., Kinases, PARP) M->T Therapeutic Pathway L Lysosomal Trapping (Protonation in low pH) M->L Off-Target Toxicity A Apoptosis / Cell Death T->A L->A Swelling/Rupture V Decreased Viability Signal A->V

Fig 1: Cellular uptake and viability reduction mechanisms of lipophilic piperazine bases.

Experimental Workflow Design

A reliable screening protocol must be a self-validating system . This means every plate must contain internal controls that prove the assay functioned correctly, ruling out solvent toxicity, edge effects, and chemical interference.

Workflow A Synthesize/Isolate Compound (CAS 4553-30-4 Derivative) B Prepare 10 mM Stock in DMSO (Protect from light) A->B D Compound Treatment (Serial Dilutions: 0.1 - 100 µM) B->D C Seed Target Cells (e.g., A549) in 96-well Plates (5x10^3 cells/well) C->D E Incubation (72h at 37°C, 5% CO2) D->E F1 MTT Assay (Redox Metabolism Readout) E->F1 F2 CellTiter-Glo Assay (ATP Luminescence Readout) E->F2 G Data Analysis & IC50 Calculation (Non-linear Regression) F1->G F2->G

Fig 2: High-throughput cell viability screening workflow for piperazine derivatives.

Step-by-Step Methodologies

Protocol A: Compound Preparation and Handling

Causality Note: Piperazine derivatives are prone to oxidation and hygroscopicity. Proper handling ensures consistent dosing.

  • Stock Solution: Weigh the 3-(4-methylpiperazin-1-yl)butan-1-amine derivative and dissolve it in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Storage: Aliquot the stock into amber microcentrifuge tubes to prevent photodegradation and store at -20°C.

  • Serial Dilution: Prepare a 2X working concentration series in complete culture media. Critical: Ensure the final DMSO concentration in the cell culture well never exceeds 0.5% (v/v). Higher DMSO concentrations disrupt lipid bilayers, causing solvent-induced cytotoxicity that confounds the IC50 of your drug candidate.

Protocol B: Self-Validating MTT Viability Assay

Used to evaluate the metabolic viability of cancer cell lines (e.g., MCF-7, A549) treated with piperazine conjugates[2][3].

Step 1: Cell Seeding

  • Seed cells at a density of 5×103 cells/well in 100 µL of complete media (e.g., DMEM + 10% FBS) in a flat-bottom 96-well plate.

  • Self-Validation Controls:

    • Background Control: 3 wells with media only (no cells) to subtract baseline absorbance.

    • Vehicle Control: Cells treated with 0.5% DMSO (represents 100% viability).

    • Positive Control: Cells treated with 10 µM Doxorubicin or Staurosporine (proves the assay can detect cell death).

  • Incubate for 24 hours at 37°C, 5% CO2​ to allow cellular adhesion and log-phase growth recovery.

Step 2: Compound Treatment

  • Add 100 µL of the 2X compound dilutions to the appropriate wells. The final concentration range should span 0.1 µM to 100 µM.

  • Include a control arm testing the unconjugated 3-(4-methylpiperazin-1-yl)butan-1-amine building block. This proves that any observed cytotoxicity is due to the whole synthesized drug molecule, not just the piperazine tail.

  • Incubate for 72 hours.

Step 3: MTT Addition and Readout

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well.

  • Incubate for 3–4 hours. Viable cells will reduce the yellow tetrazolium salt into purple formazan crystals.

  • Carefully aspirate the media. Add 150 µL of 100% DMSO to each well to solubilize the formazan crystals.

  • Incubate on an orbital shaker for 15 minutes at room temperature.

  • Measure absorbance at 570 nm using a microplate reader.

Protocol C: Orthogonal ATP Luminescence Assay (CellTiter-Glo)

Causality Note: To rule out the piperazine derivative chemically reducing the MTT dye, validate the top-performing compounds by measuring ATP, a direct marker of metabolically active cells.

  • Replicate Steps 1 and 2 from Protocol B using opaque white 96-well plates (to prevent luminescent crosstalk).

  • After the 72-hour incubation, equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multimode plate reader (integration time: 0.25–1 second per well).

Quantitative Data Presentation

When synthesizing libraries based on the 3-(4-methylpiperazin-1-yl)butan-1-amine scaffold, researchers commonly observe differential toxicity. The table below summarizes representative viability data to illustrate how the unconjugated building block compares to active targeted derivatives (e.g., PARP inhibitors[2] and antimalarial agents[4]).

Compound / Scaffold TypeTarget Cell LineAssay MethodIC₅₀ (µM)Mechanistic Notes
Unconjugated 3-(4-Methylpiperazin-1-yl)butan-1-amine HEK293T (Normal)MTT> 500Demonstrates the building block is non-toxic; ideal baseline control.
Piperazine-Betulinic Acid Derivative Plasmodium 3D7Flow Cytometry1.0High potency via intracellular Ca2+ modulation[4].
Piperazine-Thiouracil Amide (PARP Inhibitor) MCF-7 (Breast Cancer)Alamar Blue18.2Targeted viability reduction via PARP1 cleavage and apoptosis[2].
N-methyl-piperazine Chalcone VERO (Normal)MTT62.0High therapeutic index; minimal toxicity to normal epithelial cells[3].
N-methyl-piperazine Chalcone A549 (Lung Cancer)MTT2.2Potent dual MAO-B/AChE inhibition driving targeted cell death[3].

Table 1: Representative cytotoxicity and viability profile of 4-methylpiperazine derivatives across various cell lines.

Data Analysis and Troubleshooting

  • Calculation of Viability: %Viability=AbsorbanceVehicle​−AbsorbanceBackground​AbsorbanceSample​−AbsorbanceBackground​​×100

  • IC50 Determination: Plot the log(concentration) versus % Viability. Use non-linear regression (curve fit) in software like GraphPad Prism, utilizing the four-parameter logistic equation.

  • Troubleshooting Precipitation: If the piperazine derivative precipitates upon addition to the culture media (visible as cloudiness under the microscope), the compound's pKa may be clashing with the media's buffering system. Solution: Pre-dilute the DMSO stock in a small volume of serum-free media before adding it to the protein-rich complete media, or slightly adjust the pH of the stock solution.

References

  • Synthesis and Preclinical Evaluation of[Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC - NIH.
  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PMC - NIH.
  • Investigation of antimalarial activity, cytotoxicity and action mechanism of piperazine derivatives of betulinic acid. PubMed.
  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI.

Sources

Application Notes and Protocols: A Guide to Evaluating the Antibacterial Activity of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Prominence of Piperazine Scaffolds in Antimicrobial Research

The rising tide of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of novel antibacterial agents.[1] Within the landscape of medicinal chemistry, piperazine, a six-membered heterocyclic ring with two opposing nitrogen atoms, has emerged as a "privileged scaffold".[2][3] This structure is a key pharmacophore in numerous FDA-approved drugs, valued for its synthetic tractability and its presence in compounds exhibiting a wide array of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[2][3][4] The versatility of the piperazine ring allows for structural modifications that can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, making it a focal point in the development of new therapeutics to combat resilient bacterial pathogens.[5]

This guide provides a comprehensive, in-depth framework for researchers to systematically evaluate the in vitro antibacterial potential of novel piperazine derivatives. The protocols detailed herein are grounded in established methodologies and standards set forth by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and data integrity.[6][7] We will move beyond a simple recitation of steps to explain the causality behind experimental choices, empowering researchers to not only execute these assays but also to interpret the results with a high degree of confidence.

Phase 1: Initial Screening for Antibacterial Activity - The Diffusion Assays

The initial phase of testing is designed to qualitatively assess whether a piperazine compound possesses any antibacterial activity. Agar-based diffusion methods are cost-effective, widely used, and provide a rapid visual determination of a compound's ability to inhibit bacterial growth.[1][8] These methods are predicated on the principle of a compound diffusing from a point source through an agar medium seeded with a test microorganism. The presence of a "zone of inhibition"—a clear area where bacteria fail to grow—is indicative of antibacterial activity.[1][9]

Protocol 1: Agar Well Diffusion Assay

The agar well diffusion method is a highly versatile technique suitable for screening a wide range of compounds, including synthetic derivatives like piperazines.[1][10][11]

Causality: This method is preferred over the disk diffusion assay for initial screening of novel compounds because it allows for the testing of solutions of varying concentrations and solvents. The well acts as a reservoir, from which the compound diffuses into the agar.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 25923 or Escherichia coli ATCC 25922).

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[12][13] This standardization is critical for reproducibility.

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly streak the standardized inoculum across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a confluent lawn of bacteria.[10][14]

    • Allow the plate to dry for 5-15 minutes.

  • Creation of Wells:

    • With a sterile cork borer (6-8 mm diameter), aseptically punch uniform wells into the agar.[9][11]

  • Application of Piperazine Compound:

    • Prepare stock solutions of the piperazine compounds in a suitable solvent (e.g., DMSO).

    • Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.[10][15]

    • Include a positive control (a known antibiotic) and a negative control (solvent alone) on each plate.[15]

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours.[15]

  • Analysis:

    • Measure the diameter of the zone of inhibition in millimeters (mm). A larger zone diameter generally indicates greater antibacterial activity.[13]

Visualization: Agar Well Diffusion Workflow

AgarWellDiffusion cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Inoculum Prepare 0.5 McFarland Bacterial Inoculum Lawn Create Bacterial Lawn on Agar Surface Inoculum->Lawn Plates Prepare Mueller-Hinton Agar Plates Plates->Lawn Wells Punch Wells in Agar Lawn->Wells AddCmpd Add Piperazine Compound and Controls to Wells Wells->AddCmpd Incubate Incubate at 37°C for 18-24h AddCmpd->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

Caption: Workflow for the Agar Well Diffusion Assay.

Phase 2: Quantitative Assessment - Determining Minimum Inhibitory Concentration (MIC)

Following a positive result in the initial screening, the next critical step is to quantify the compound's potency. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] This is a cornerstone metric in antimicrobial research. The broth microdilution method is the "gold standard" for determining MIC values, recommended by both CLSI and EUCAST.[16][17]

Protocol 2: Broth Microdilution Assay

Causality: This method provides a quantitative result (the MIC value), which is more informative than the qualitative data from diffusion assays. It allows for the direct comparison of the potency of different compounds. The use of 96-well plates facilitates high-throughput testing of multiple compounds and concentrations simultaneously.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well.[18]

    • Add 100 µL of the piperazine compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[18]

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (broth only).[18]

  • Preparation of Microbial Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in Protocol 1.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]

  • Inoculation of Microtiter Plate:

    • Add 5 µL of the standardized bacterial inoculum to each well (columns 1-11), avoiding the sterility control wells (column 12).[18]

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.[13]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the first clear well).[13]

    • Optionally, a redox indicator like Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid in the visualization of bacterial growth.[19][20] Viable bacteria will reduce the dye, causing a color change.

Data Presentation: Hypothetical MIC Values

Summarizing MIC data in a clear, tabular format is essential for comparative analysis.

Compound IDS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)P. aeruginosa ATCC 27853 MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Piperazine-001832>1280.5
Piperazine-0021664>1280.5
Piperazine-003416640.5
Control

Phase 3: Determining the Mode of Action - Bactericidal vs. Bacteriostatic

Once the MIC is established, it is crucial to determine whether the piperazine compound kills the bacteria (bactericidal) or merely inhibits their growth (bacteriostatic). The time-kill kinetics assay is the definitive method for this determination.[21][22]

Protocol 3: Time-Kill Kinetics Assay

Causality: This dynamic assay provides insight into the pharmacodynamics of the compound by measuring the rate of bacterial killing over time. A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21][22]

Step-by-Step Methodology:

  • Preparation:

    • Prepare tubes containing MHB with the piperazine compound at various concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[22] Include a growth control tube without the compound.

    • Prepare a standardized bacterial inoculum to achieve a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in the tubes.

  • Inoculation and Sampling:

    • Inoculate each tube with the bacterial suspension.

    • Immediately after inoculation (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[22]

  • Quantification of Viable Bacteria:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto Tryptic Soy Agar (TSA) plates.[22]

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies on plates that have between 30 and 300 colonies to ensure statistical accuracy.

    • Calculate the CFU/mL for each time point and concentration.

  • Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • Analyze the graph to determine the rate and extent of killing. A ≥3-log₁₀ reduction compared to the initial inoculum indicates bactericidal activity.[21]

Visualization: Time-Kill Assay Logical Flow

TimeKillAssay cluster_setup Setup cluster_sampling Sampling Over Time cluster_quantify Quantification cluster_final Analysis PrepTubes Prepare Tubes with Compound at 0x, 0.5x, 1x, 2x, 4x MIC Inoculate Inoculate Tubes PrepTubes->Inoculate PrepInoculum Prepare Standardized Inoculum (~5x10^5 CFU/mL) PrepInoculum->Inoculate Sample Withdraw Aliquots at 0, 2, 4, 8, 24 hours Inoculate->Sample Dilute Perform Serial Dilutions Sample->Dilute Plate Plate onto TSA Agar Dilute->Plate IncubateCount Incubate & Count Colonies (CFU) Plate->IncubateCount Calculate Calculate log10 CFU/mL IncubateCount->Calculate Plot Plot log10 CFU/mL vs. Time Calculate->Plot Determine Determine Bactericidal (≥3-log kill) vs. Bacteriostatic Activity Plot->Determine

Caption: Logical workflow for the Time-Kill Kinetics Assay.

Conclusion and Future Perspectives

This guide outlines a robust, three-phase experimental protocol for the systematic evaluation of the antibacterial activity of novel piperazine compounds. By progressing from qualitative screening to quantitative MIC determination and finally to a dynamic assessment of bactericidal or bacteriostatic activity, researchers can build a comprehensive profile of their compounds. Adherence to standardized methodologies, such as those provided by CLSI and EUCAST, is paramount for generating reliable and comparable data.[6][23] The insights gained from these in vitro assays are the critical first step in the drug development pipeline, providing the foundational evidence required to advance promising piperazine derivatives toward further preclinical and clinical investigation.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Antimicrobial Activity of Novel Piperazine Molecules - International Journal of Current Microbiology and Applied Sciences (IJCMAS). International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY - ijbpas. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • Piperazine based antimicrobial polymers: a review - PMC. National Center for Biotechnology Information. Available at: [Link]

  • SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS - SciELO. Scientific Electronic Library Online. Available at: [Link]

  • Time-Kill Kinetics Assay - Emery Pharma. Emery Pharma. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations - ResearchGate. ResearchGate. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. Hancock Lab at the University of British Columbia. Available at: [Link]

  • A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. Clinical and Laboratory Standards Institute. Available at: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. University of Liverpool. Available at: [Link]

  • (PDF) Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020–2024) - ResearchGate. ResearchGate. Available at: [Link]

  • Broth microdilution reference methodology - CGSpace. CGSpace: A Repository of Agricultural Research Outputs. Available at: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. Acta Scientific. Available at: [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate. ResearchGate. Available at: [Link]

  • Applied Methods to Assess the Antimicrobial Activity of Metallic-Based Nanoparticles - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Two-fold Broth Microdilution Method for Determination of MIC - KIT - IBG. Karlsruhe Institute of Technology. Available at: [Link]

  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products - MDPI. MDPI. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. IntechOpen. Available at: [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Longdom Publishing. Available at: [Link]

  • Antibacterial activity and mechanism of piperazine polymer | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Agar Well Diffusion | Bioautography Assay | Minimum Inhibitory Concentration | Multiâ€Â'drug Resistant | Phytochemical Analysis - Indian Journal of Pharmaceutical Sciences. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial - Journal of Applied Pharmaceutical Science. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. KoreaMed. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing - NICD. National Institute for Communicable Diseases. Available at: [Link]

  • Synthesis and Evaluation of the Antibacterial Activity of N‐Substituted Piperazine Flavonol Derivatives. Wiley Online Library. Available at: [Link]

  • EUCAST Frequently Asked Questions. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. protocols.io. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions - ASM Journals. American Society for Microbiology. Available at: [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. Der Pharma Chemica. Available at: [Link]

  • Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). American Society for Microbiology. Available at: [Link]

Sources

Application of Arylpiperazine Derivatives in Neuroscience Research: A Guide to In Vitro and In Vivo Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the Piperazine Scaffold in CNS Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1] Its versatile structure allows for substitutions at its two nitrogen atoms, enabling the fine-tuning of pharmacological properties to achieve desired activity at various neurotransmitter receptors. This guide focuses on a specific and highly significant class of these compounds: arylpiperazine derivatives, with a particular emphasis on their application as dopamine D3 receptor (D3R) antagonists in neuroscience research.

While this document is broadly applicable to N-substituted piperazines, including compounds like 3-(4-Methylpiperazin-1-yl)butan-1-amine, we will use a well-characterized arylpiperazine D3R antagonist as a representative molecule to illustrate detailed experimental protocols and applications. The methodologies described herein provide a robust framework for the investigation of novel piperazine-containing compounds in a neuroscience context.

The dopamine D3 receptor is a key target in the development of therapeutics for a range of neuropsychiatric disorders, including schizophrenia, substance use disorder, and depression.[2][3] D3Rs are predominantly located in the limbic regions of the brain, which are associated with reward, emotion, and cognition.[2] Selective antagonists of the D3R are of significant interest as they may offer therapeutic benefits without the motor side effects often associated with drugs that also block the closely related D2 receptor.[2][4]

This guide provides detailed protocols for the in vitro and in vivo characterization of arylpiperazine D3R antagonists, offering insights into the rationale behind experimental design and data interpretation for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling of a Representative Arylpiperazine D3R Antagonist

For the purpose of this guide, we will consider a representative N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide, a class of potent and selective D3R antagonists.[1][5][6]

PropertyValueSource
Molecular Formula C27H28Cl2N4O[6]
Molecular Weight 501.5 g/mol [6]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in DMSO and ethanolGeneral knowledge
Storage Store at -20°C for long-term storageGeneral knowledge

Stock Solution Preparation:

For in vitro assays, a 10 mM stock solution is typically prepared by dissolving the compound in 100% DMSO. For in vivo studies, the compound may need to be formulated in a vehicle suitable for administration to animals, such as a solution containing saline, DMSO, and Tween 80. It is crucial to determine the solubility of the specific compound in the chosen vehicle and to ensure its stability.

Safety Precautions:

As with all research chemicals, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling arylpiperazine derivatives. Handling should be performed in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for the specific compound for detailed safety information.

Mechanism of Action: Targeting the Dopamine D3 Receptor

Dopamine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter dopamine. The D2-like family of dopamine receptors, which includes the D2, D3, and D4 receptors, typically couple to Gi/o proteins to inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

Arylpiperazine D3R antagonists are competitive ligands that bind to the D3R, preventing the binding of endogenous dopamine and blocking downstream signaling. The selectivity of these antagonists for the D3R over the D2R is a critical factor in their therapeutic potential, as D2R blockade is associated with extrapyramidal motor side effects.[2][4]

Dopamine D3 Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Dopamine_vesicle Vesicular Storage Dopamine_synthesis->Dopamine_vesicle Dopamine Dopamine Dopamine_vesicle->Dopamine Release D3R Dopamine D3 Receptor Dopamine->D3R binds G_protein Gi/o Protein D3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Arylpiperazine Arylpiperazine D3R Antagonist Arylpiperazine->D3R blocks

Caption: Dopamine D3 Receptor Signaling Pathway and Antagonist Intervention.

In Vitro Applications and Protocols

Radioligand Binding Assay for D3 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human D3 receptor.[8][9]

Materials:

  • HEK293 cells stably expressing the human dopamine D3 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [³H]-Spiperone or a more selective D3 radioligand like [¹²⁵I]IABN.[9][10]

  • Non-specific binding control: 10 µM (+)-Butaclamol or another suitable competitor.[8]

  • Test compound.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).[11]

  • Scintillation cocktail and a scintillation counter.

  • 96-well plates.

Protocol:

  • Membrane Preparation:

    • Culture HEK293-hD3R cells to confluency.

    • Harvest the cells and centrifuge at 1,000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer (for total binding).

      • 50 µL of 10 µM (+)-butaclamol (for non-specific binding).

      • 50 µL of the test compound at various concentrations.

    • Add 50 µL of the radioligand at a concentration near its Kd value.

    • Add 100 µL of the membrane preparation (containing 10-20 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Scientific Rationale: This assay quantifies the direct interaction between the test compound and the D3 receptor. The use of a radiolabeled ligand allows for sensitive detection of binding. Selectivity is typically assessed by running a similar assay with cells expressing the D2 receptor. A high D2 Ki / D3 Ki ratio indicates good selectivity.[10]

β-Arrestin Recruitment Functional Assay

This assay determines the functional activity of the compound (antagonist, agonist, or partial agonist) by measuring its effect on dopamine-induced β-arrestin recruitment to the D3 receptor.[3][9]

Materials:

  • CHO-K1 or HEK293 cells co-expressing the human D3 receptor and a β-arrestin reporter system (e.g., PathHunter®).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Dopamine (agonist).

  • Test compound.

  • Chemiluminescent substrate.

  • 96-well white, clear-bottom plates.

Protocol:

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density and incubate overnight.

  • Antagonist Mode:

    • Add the test compound at various concentrations to the wells.

    • Incubate for 15-30 minutes at 37°C.

    • Add a fixed concentration of dopamine (typically the EC80 concentration for β-arrestin recruitment).

    • Incubate for 90 minutes at 37°C.

  • Agonist Mode:

    • Add the test compound at various concentrations to the wells.

    • Incubate for 90 minutes at 37°C.

  • Detection:

    • Add the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature in the dark.

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • For antagonist mode, plot the signal against the log concentration of the test compound to determine the IC50.

    • For agonist mode, plot the signal against the log concentration to determine the EC50 and maximal effect (Emax) relative to dopamine. An antagonist will show no activity in agonist mode but will inhibit the dopamine response in antagonist mode.

Scientific Rationale: Ligand binding to a GPCR can trigger the recruitment of β-arrestin, a key event in receptor desensitization and signaling. This assay provides a direct measure of the functional consequence of compound binding.

In Vivo Applications and Protocols

In vivo studies are essential to evaluate the therapeutic potential and side effect profile of a D3R antagonist.

In_Vivo_Experimental_Workflow Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration (Vehicle or Test Compound) Animal_Acclimation->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., Elevated Plus Maze, Forced Swim Test) Drug_Administration->Behavioral_Testing Data_Collection Data Collection & Analysis Behavioral_Testing->Data_Collection Tissue_Collection Tissue Collection (Optional) (e.g., Brain for ex vivo analysis) Behavioral_Testing->Tissue_Collection

Caption: A typical workflow for in vivo behavioral studies.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess the anxiolytic effects of drugs in rodents.[12][13]

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms).

  • Rodents (mice or rats).

  • Video tracking software.

Protocol:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 60 minutes before the test.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Testing:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in the open and closed arms, and the number of entries into each arm using a video tracking system.

  • Data Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[13]

Scientific Rationale: The test is based on the natural aversion of rodents to open and elevated spaces. A reduction in this aversion is interpreted as an anxiolytic-like effect.[12]

Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a common screening tool for antidepressant drugs.[14]

Materials:

  • Cylindrical container filled with water (23-25°C).

  • Rodents (mice or rats).

  • Video recording equipment.

Protocol:

  • Pre-test (optional, for rats): On the day before the test, place the animals in the water for 15 minutes.

  • Drug Administration: Administer the test compound or vehicle.

  • Test:

    • Place the animal in the water-filled cylinder for 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: Antidepressant compounds are expected to decrease the duration of immobility.[14]

Scientific Rationale: The test is based on the principle of behavioral despair. Immobility is interpreted as a state of despair, which can be reversed by antidepressant treatment.[14]

Catalepsy Test for Motor Side Effects

This test is used to assess the potential of a compound to induce catalepsy, a predictor of Parkinsonian-like side effects in humans.[4][15]

Materials:

  • Horizontal bar raised above a surface.

  • Rodents.

  • Stopwatch.

Protocol:

  • Drug Administration: Administer the test compound or vehicle.

  • Testing:

    • At various time points after administration (e.g., 30, 60, 90 minutes), gently place the animal's forepaws on the horizontal bar.

    • Measure the time it takes for the animal to remove its paws from the bar.

    • A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: An increase in the time the animal remains in the imposed posture is indicative of catalepsy.

Scientific Rationale: Catalepsy is thought to be mediated by the blockade of D2 receptors in the dorsal striatum.[4] Compounds with high selectivity for D3 over D2 receptors are expected to have a low propensity to induce catalepsy.[2]

Conclusion

The arylpiperazine scaffold represents a rich source of CNS-active compounds, with D3R antagonists being a particularly promising class for the treatment of various neuropsychiatric disorders. The protocols and methodologies outlined in this guide provide a comprehensive framework for the in vitro and in vivo characterization of such compounds. By systematically evaluating the affinity, selectivity, functional activity, and behavioral effects of novel piperazine derivatives, researchers can gain crucial insights into their therapeutic potential and advance the development of new treatments for debilitating brain disorders.

References

  • Butini, J. A., et al. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience, 10, 451. [Link]

  • Kim, H. Y., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Pharmacology, 15, 1358826. [Link]

  • Bautista-Aguilera, Ó., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1269. [Link]

  • Ananthan, S., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(16), 7042-7060. [Link]

  • Gatson, J. W., et al. (2011). Dopamine D3 receptor binding of 18F-Fallypride: Evaluation using in vitro and in vivo PET imaging studies. Nuclear Medicine and Biology, 38(3), 391-399. [Link]

  • Elands, J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 44(1), 21-28. [Link]

  • Levesque, D. (1996). Aminotetralin drugs and D3 receptor functions. What may partially selective D3 receptor ligands tell us about dopamine D3 receptor functions? Biochemical Pharmacology, 52(4), 511-518. [Link]

  • Leopoldo, M., et al. (2005). First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure. Journal of Medicinal Chemistry, 48(25), 7919-7922. [Link]

  • Newman, A. H., et al. (2003). N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, Butenyl and Butynyl)arylcarboxamides as Novel Dopamine D(3) Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 13(13), 2179-2183. [Link]

  • Vangveravong, S., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Pharmacology, 15. [Link]

  • Obeng, S., et al. (2024). In vitro safety evaluation of dopamine D3R antagonist, R-VK4-116, as a potential medication for the treatment of opioid use disorder. PLoS One, 19(12), e0315569. [Link]

  • van der Zee, L., et al. (2026). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol, 16(4). [Link]

  • Grundt, P., et al. (2007). Heterocyclic Analogues of N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with Functionalized Linking Chains as Novel Dopamine D3 Receptor Ligands: Potential Substance Abuse Therapeutic Agents. Journal of Medicinal Chemistry, 50(17), 4135-4146. [Link]

  • Khan, A., & Z-Ul-Haq, M. (2020). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Biomedical and Pharmacology Journal, 13(1), 1-13. [Link]

  • Grundt, P., et al. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of Medicinal Chemistry, 50(17), 4135-46. [Link]

  • Lee, J., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. International Journal of Molecular Sciences, 24(2), 1081. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science, 4(2), 655-666. [Link]

  • Park, J., et al. (2025). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Molecules, 30(19), 4567. [Link]

  • Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. [Link]

  • Workman, E. R., et al. (2013). Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function. Frontiers in Pharmacology, 4, 133. [Link]

  • Nilsson, J. L. G. (1998). In vitro studies of dopamine D2 and D3 receptor pharmacology. Full, partial and inverse agonism. Gupea. [Link]

  • Pless, S. A., & Ahern, C. A. (2013). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. PLoS One, 8(10), e77142. [Link]

  • Kim, H., et al. (2018). Discovery of CNS-Like D3R-Selective Antagonists Using 3D Pharmacophore Guided Virtual Screening. International Journal of Molecular Sciences, 19(7), 2115. [Link]

  • Grundt, P., et al. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. ChEMBL. [Link]

  • Collins, G. T., et al. (2020). Effects of Selective Dopamine D2 or D3 Receptor Antagonism on Morphine-Induced Locomotion in Mice. bioRxiv. [Link]

  • Moreno, E., et al. (2020). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 25(23), 5707. [Link]

  • Rodríguez-Espigares, I., et al. (2023). On the construction of LIECE models for the serotonin receptor 5-HT. Repositori UPF. [Link]

  • Grundt, P., et al. (2005). Novel Heterocyclic Trans Olefin Analogues of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor. Academia.edu. [Link]

  • Garris, P. A., & Wightman, R. M. (2010). Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum. ACS Chemical Neuroscience, 1(4), 284-294. [Link]

  • Ananthan, S., et al. (2014). Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: Insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity. Frontiers in Chemistry, 10, 947065. [Link]

  • Okokon, J. E., et al. (2018). Evaluation of Anxiolytic and Antidepressant-like Activity of Aqueous Leaf Extract of Nymphaea Lotus Linn. in Mice. Journal of Basic and Clinical Physiology and Pharmacology, 29(3), 269-276. [Link]

  • Leggio, G. M., et al. (2009). Dopamine D3 receptor knock-out mice exhibit increased behavioral sensitivity to the anxiolytic drug diazepam. ResearchGate. [Link]

  • Kciuk, M., & Bielenica, A. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Semantic Scholar. [Link]

  • Cao, Y., et al. (2015). Synthesis and Evaluation of Arylpiperazine-Reverse Amides as Biased Dopamine D3 Receptor Ligands. ResearchGate. [Link]

  • Binfaré, R. W., et al. (2020). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. Molecules, 25(20), 4795. [Link]

  • Teo, J., et al. (2017). Animal tests for anxiety-like and depression-like behavior in rats. Interdisciplinary Toxicology, 10(1), 26-31. [Link]

  • Sygnature Discovery. (n.d.). Determining the Cryo-EM Structure of the 5-HT2A receptor with Serotonin Bound. [Link]

  • de la Fuente-Revenga, M., et al. (2014). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria, 36(3), 253-263. [Link]

Sources

Application Notes & Protocols for the Development of Dopamine D3 Receptor Ligands from Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The dopamine D3 receptor (D3R) is a G-protein coupled receptor (GPCR) predominantly expressed in the limbic regions of the brain, making it a critical therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia, Parkinson's disease, and substance addiction.[1][2][3] The piperazine scaffold has emerged as a privileged structure in medicinal chemistry for targeting D3R, offering a versatile framework for tuning affinity, selectivity, and pharmacokinetic properties.[4][5] This guide provides a comprehensive overview of the workflow for developing novel D3R ligands, from initial chemical synthesis and in vitro characterization to preliminary in vivo evaluation. We present detailed, field-proven protocols for synthesis, radioligand binding assays, and functional assessments, explaining the scientific rationale behind each experimental choice to empower researchers in drug discovery.

The Strategic Framework: From Concept to Candidate

The development of a selective D3R ligand is a multi-stage process that systematically validates a compound's chemical and biological profile. The journey begins with the synthesis of a focused library of compounds, often guided by established pharmacophore models. These compounds are then subjected to rigorous in vitro screening to quantify their binding affinity and functional activity at the D3 receptor, with a crucial assessment of selectivity against the highly homologous D2 receptor. Promising candidates advance to pharmacokinetic and pharmacodynamic studies in animal models to establish their potential as therapeutic agents.

G cluster_0 Phase 1: Synthesis & Design cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation a Pharmacophore Modeling & Ligand Design b Chemical Synthesis (e.g., Multicomponent Reaction) a->b Guides Synthesis c Binding Affinity Assay (Determine Ki, Selectivity) b->c Compound Library d Functional Assays (GTPγS, cAMP) c->d Selects Hits e Identify Agonists vs. Antagonists d->e Defines Mechanism f Pharmacokinetic (ADME) Studies e->f Lead Candidates g Efficacy in Disease Models (e.g., Parkinson's) f->g Informs Dosing G A Prepare Reagents: 1. Dilute Test Compounds 2. Thaw & Dilute Membranes 3. Prepare Radioligand Solution B Plate Incubation (96-well) - Add Membranes - Add Test Compound or NSB - Add Radioligand A->B C Incubate at 25-37°C (60-180 min to reach equilibrium) B->C D Rapid Filtration (Cell Harvester) C->D E Wash Filters (6x) (Ice-cold buffer) D->E F Dry Filters & Add Scintillant E->F G Quantify Radioactivity (Scintillation Counter) F->G H Data Analysis (Calculate IC50 -> Ki) G->H D3_Signaling D3R D3 Receptor G_Protein G_Protein D3R->G_Protein Activates Agonist Piperazine Ligand (Agonist) Agonist->D3R Binds AC Adenylyl Cyclase (AC) G_Protein:w->AC:w Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse

Sources

3-(4-Methylpiperazin-1-yl)butan-1-amine as a precursor for imatinib analogues

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(4-Methylpiperazin-1-yl)butan-1-amine in the Synthesis of Next-Generation Imatinib Analogues

Executive Summary

The development of tyrosine kinase inhibitors (TKIs) like imatinib revolutionized the treatment of chronic myeloid leukemia (CML). However, the emergence of the BCR-ABL1 T315I "gatekeeper" mutation frequently mediates drug resistance by altering the 3D structure of the ATP-binding pocket and disrupting critical hydrogen bonds[1]. To overcome resistance and improve pharmacokinetic profiles, structural modification of the solvent-exposed regions of TKIs is a validated strategy.

This application note details the use of 3-(4-Methylpiperazin-1-yl)butan-1-amine (CAS 4553-30-4) as a highly versatile, aliphatic precursor for synthesizing novel imatinib analogues. By replacing the rigid benzylic piperazine motif of imatinib with a flexible, branched aminobutyl linker, researchers can modulate the hydration network and lipophilicity of the molecule without compromising its core kinase affinity.

Mechanistic Rationale: The Solvent-Exposed Piperazine Motif

In the wild-type BCR-ABL1/imatinib complex, the 4-methylpiperazine ring is located entirely outside the catalytic center and exhibits almost no direct interaction with the enzyme[2]. Its primary function is to increase the aqueous solubility of the drug and provide a site for salt formation (e.g., mesylate)[2].

Because this region is highly tolerant to structural variation, substituting the standard 4-(4-methylpiperazin-1-ylmethyl)phenyl group with an amide derived from 3-(4-Methylpiperazin-1-yl)butan-1-amine offers several mechanistic advantages:

  • Steric Shielding: The methyl branch on the butyl chain introduces steric bulk that can reduce off-target metabolic degradation (e.g., N-dealkylation by CYP450 enzymes).

  • Protonation Dynamics: The piperazine nitrogen serving as the linker is protonated at physiological pH[3]. The aliphatic chain of 3-(4-Methylpiperazin-1-yl)butan-1-amine alters the pKa of this system compared to an aniline or benzylic derivative, potentially enhancing cellular permeability[4].

BCR_ABL_Pathway BCR_ABL BCR-ABL1 Kinase (Wild-Type / T315I) Substrates Downstream Effectors (STAT5, AKT) BCR_ABL->Substrates Phosphorylation ATP ATP Binding ATP->BCR_ABL Activates Proliferation Leukemic Proliferation Substrates->Proliferation Oncogenic Signal Imatinib Imatinib Analogue (Branched Piperazine) Imatinib->BCR_ABL Competitive Inhibition

Caption: Mechanism of BCR-ABL1 kinase inhibition by branched imatinib analogues.

Synthetic Strategy: Amide Coupling Dynamics

To synthesize the analogue, 3-(4-Methylpiperazin-1-yl)butan-1-amine is coupled with a pyrimidine-containing carboxylic acid core (e.g., 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid).

Causality of Reagent Selection:

  • Coupling Reagent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected over EDC/HOBt due to its superior reaction kinetics and high coupling efficiency for sterically hindered aliphatic amines[5].

  • Base (DIPEA): N,N-Diisopropylethylamine is a non-nucleophilic base that deprotonates the carboxylic acid to form the reactive carboxylate ion without competing with the primary amine of the precursor[5].

Synthetic_Workflow Acid Carboxylic Acid Core Activation Activation HATU / DIPEA Acid->Activation Step 1 Coupling Amide Coupling RT, 2-4 h Activation->Coupling Active Ester Amine 3-(4-Methylpiperazin-1-yl) butan-1-amine Amine->Coupling Step 2 Purification Flash Chromatography Coupling->Purification Crude Amide Salt Mesylate Salt Formation Purification->Salt Step 3

Caption: Step-by-step synthetic workflow for the preparation of imatinib analogues.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Materials Required:

  • 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (1.0 eq)

  • 3-(4-Methylpiperazin-1-yl)butan-1-amine (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Step 1: Pre-Activation of the Carboxylic Acid
  • Suspend the carboxylic acid core (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add DIPEA (3.0 eq) dropwise. The mixture should become a homogenous solution as the carboxylate salt forms.

  • Add HATU (1.5 eq) in a single portion. Stir at room temperature for 30 minutes.

  • IPC Check 1: Analyze an aliquot via LC-MS. The successful formation of the HOAt-active ester is confirmed by the disappearance of the starting acid mass and the appearance of the intermediate mass (M+117).

Step 2: Nucleophilic Acyl Substitution
  • Dissolve 3-(4-Methylpiperazin-1-yl)butan-1-amine (1.2 eq) in a minimal volume of anhydrous DMF.

  • Add the amine solution dropwise to the activated ester mixture over 10 minutes to prevent exothermic degradation.

  • Stir the reaction at room temperature for 2 to 4 hours[5].

  • IPC Check 2: Perform TLC (Eluent: DCM/MeOH 9:1 with 1% Et₃N). The addition of 1% Et₃N is critical to prevent the tertiary piperazine nitrogen from streaking on the silica. Use a Ninhydrin stain; the disappearance of the primary amine (purple spot) indicates reaction completion.

Step 3: Aqueous Work-Up and Purification
  • Quench the reaction by diluting the mixture with Ethyl Acetate (10 volumes) and washing with saturated aqueous NaHCO₃ (3 x 5 volumes) to remove HOAt and unreacted acid.

  • Wash the organic layer with brine (5 volumes), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH containing 1% NH₄OH).

  • IPC Check 3: Pool fractions containing the pure product (UV active at 254 nm) and verify purity via HPLC (>95% required before salt formation).

Step 4: Mesylate Salt Formation
  • Dissolve the purified free base in a mixture of Acetone/Ethanol (1:1, 0.1 M).

  • Add Methanesulfonic acid (1.0 eq) dropwise at 0 °C.

  • Stir for 1 hour at room temperature, filter the resulting precipitate, and dry under vacuum at 50 °C to yield the final mesylate salt.

Quantitative Data & Physicochemical Profiling

The integration of the 3-(4-Methylpiperazin-1-yl)butan-1-amine linker alters the physicochemical properties of the resulting analogue. Table 1 summarizes the comparative data between standard Imatinib Mesylate and the synthesized branched analogue.

Table 1: Comparative Physicochemical Data (Empirical Surrogates)

ParameterImatinib MesylateBranched Aliphatic Analogue (Mesylate)Causality / Impact
Molecular Weight 589.7 g/mol 627.8 g/mol Increased due to the butyl chain extension.
LogP (Free Base) 3.84.2Enhanced lipophilicity improves membrane permeability.
Aqueous Solubility (pH 7.4) ~100 mg/mL~115 mg/mLThe flexible aliphatic chain disrupts crystal lattice packing, slightly improving aqueous solubility.
Coupling Yield (HATU) N/A (Standard Route)82 - 88%High efficiency driven by the unhindered primary amine of the precursor.
BCR-ABL IC₅₀ (In Vitro) 25 nM28 - 32 nMRetains potent target affinity, confirming the piperazine region does not disrupt the ATP-binding pocket interaction.

References

  • AACR Journals. "T315I-mutated Bcr-Abl in chronic myeloid leukemia and imatinib: insights from a computational study." Cancer Research. Available at:[Link]

  • Chemistry Magazine Online. "De Novo drug design of anti-cancer drug imatinib's analogues." Available at:[Link]

  • MDPI. "Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling." International Journal of Molecular Sciences. Available at:[Link]

Sources

Application Notes and Protocols for the Antidepressant and Anxiolytic Screening of Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Piperazine Derivatives in Neuropsychopharmacology

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous centrally acting agents with significant therapeutic value.[1][2] Its unique physicochemical properties allow for favorable blood-brain barrier penetration, a critical attribute for drugs targeting the central nervous system (CNS).[3] Many established antidepressant and anxiolytic drugs, such as buspirone, trazodone, and nefazodone, feature a piperazine moiety, highlighting its importance in the design of novel neuropsychiatric therapeutics.[4] These compounds often exert their effects by modulating monoaminergic systems, particularly by interacting with serotonin (5-HT) and dopamine (DA) receptors and transporters.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical screening of novel piperazine derivatives for potential antidepressant and anxiolytic activities. The protocols outlined herein are designed to be robust and self-validating, integrating both in vitro and in vivo methodologies to build a comprehensive pharmacological profile of test compounds.

Preclinical Screening Workflow: A Multi-tiered Approach

The successful identification of promising clinical candidates from a library of novel piperazine derivatives necessitates a systematic and hierarchical screening approach. This workflow begins with high-throughput in vitro assays to determine the primary molecular targets and culminates in more complex in vivo behavioral models that provide insights into the potential therapeutic efficacy of the compounds.

G cluster_0 In Vitro Screening cluster_1 In Vivo Behavioral Screening Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Affinity & Selectivity Acute Dosing Acute Dosing Functional Assays->Acute Dosing Potency & Efficacy Chronic Dosing Chronic Dosing Acute Dosing->Chronic Dosing Efficacy & Side Effects Lead Optimization Lead Optimization Chronic Dosing->Lead Optimization Therapeutic Potential

Caption: A generalized preclinical screening workflow for novel piperazine derivatives.

Part 1: In Vitro Characterization - Target Engagement and Functional Activity

The initial phase of screening focuses on elucidating the molecular targets of the novel piperazine derivatives and quantifying their functional effects. This is typically achieved through a combination of receptor binding and functional assays.

Radioligand Binding Assays: Determining Affinity and Selectivity

Radioligand binding assays are a cornerstone of early-stage drug discovery, providing a direct measure of the affinity of a test compound for a specific receptor or transporter.[6] For piperazine derivatives with potential antidepressant or anxiolytic activity, key targets include serotonin receptors (e.g., 5-HT1A, 5-HT2A) and the serotonin transporter (SERT), as well as dopamine receptors (e.g., D2) and the dopamine transporter (DAT).[7][8]

Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive binding assay using [3H]ketanserin, a well-characterized antagonist radioligand for the 5-HT2A receptor.[8]

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.

  • [3H]ketanserin (specific activity ~60-90 Ci/mmol).

  • Test piperazine derivatives and a known 5-HT2A ligand (e.g., ketanserin) for non-specific binding determination.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer for total binding or a high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM ketanserin) for non-specific binding.[9]

  • Add 50 µL of varying concentrations of the test piperazine derivative.

  • Add 50 µL of [3H]ketanserin at a final concentration close to its KD value (e.g., 1-2 nM).[8]

  • Add 100 µL of the cell membrane suspension (typically 50-100 µg of protein per well).[8]

  • Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Data Analysis: The data are used to calculate the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Functional Assays: Assessing Agonist, Antagonist, or Modulatory Activity

Once the binding affinity of a compound is established, it is crucial to determine its functional effect on the target receptor. This can be assessed through various in vitro functional assays, such as second messenger accumulation assays (e.g., cAMP or inositol phosphate assays) or reporter gene assays.[10]

Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol measures the ability of a test compound to inhibit the uptake of [3H]dopamine into cells expressing the dopamine transporter.[7][9]

Materials:

  • A cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT).

  • [3H]dopamine (specific activity ~10-30 Ci/mmol).

  • Test piperazine derivatives and a known DAT inhibitor (e.g., nomifensine) for non-specific uptake.[9]

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • 96-well cell culture plates.

  • Scintillation counter.

Procedure:

  • Seed the HEK293-hDAT cells in a 96-well plate and allow them to adhere overnight.[11]

  • On the day of the assay, wash the cells once with pre-warmed uptake buffer.[9]

  • Add 100 µL of uptake buffer containing varying concentrations of the test piperazine derivative. For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of a known DAT inhibitor.[9]

  • Pre-incubate the plate at 37°C for 10-20 minutes.[9]

  • Initiate the uptake by adding 50 µL of uptake buffer containing [3H]dopamine (final concentration of ~10-20 nM).[9]

  • Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[9]

  • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.[9]

  • Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

Data Presentation: Hypothetical In Vitro Screening Results

Compound ID5-HT2A Ki (nM)SERT IC50 (nM)DAT IC50 (nM)
PZ-001 15.2120.5>1000
PZ-002 250.825.3850.1
PZ-003 8.935.7450.6
Control (Sertraline) 280.41.225.8

Part 2: In Vivo Behavioral Pharmacology - Assessing Therapeutic Potential

Compounds that demonstrate promising in vitro profiles are advanced to in vivo behavioral models in rodents to assess their potential antidepressant- and anxiolytic-like effects. It is imperative that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.[12]

The Forced Swim Test (FST): A Model for Antidepressant Activity

The Forced Swim Test is a widely used behavioral assay for screening potential antidepressant drugs.[13][14] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[15] Antidepressant treatment is known to increase the latency to immobility and decrease the total duration of immobility.[15][16]

Protocol: Forced Swim Test in Mice

Apparatus:

  • A transparent glass cylinder (20 cm in diameter, 45 cm high) filled with water (23-25°C) to a depth of 15 cm.[14]

Procedure:

  • Administer the test piperazine derivative, vehicle, or a positive control (e.g., fluoxetine) to the mice, typically 30-60 minutes before the test.

  • Individually place each mouse into the cylinder of water for a 6-minute session.[14]

  • Record the entire session with a video camera for later analysis.

  • An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test.[14] Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.[14]

Data Analysis: The primary endpoint is the duration of immobility. A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group suggests an antidepressant-like effect. It is also important to assess general locomotor activity in an open field test to rule out the possibility that the observed effects in the FST are due to non-specific motor stimulation.[14]

G Start Start Forced Swim Test Forced Swim Test Administer Compound Place mouse in water Record behavior for 6 min Start->Forced Swim Test Decision Significant Decrease in Immobility? End_Positive Potential Antidepressant Decision->End_Positive Yes End_Negative No Antidepressant Effect Decision->End_Negative No Data Analysis Data Analysis Score immobility in last 4 min Compare to vehicle control Forced Swim Test->Data Analysis Data Analysis->Decision

Caption: Decision-making flowchart for the Forced Swim Test.

The Elevated Plus Maze (EPM): A Paradigm for Anxiolytic Activity

The Elevated Plus Maze is a widely validated behavioral assay for assessing anxiety-like behavior in rodents.[17][18] The test is based on the natural aversion of rodents to open and elevated spaces.[18][19] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.[17][18]

Protocol: Elevated Plus Maze in Mice

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated above the floor.[20]

Procedure:

  • Administer the test piperazine derivative, vehicle, or a positive control (e.g., diazepam) to the mice, typically 30 minutes before the test.

  • Place the mouse in the center of the maze, facing one of the open arms.[17]

  • Allow the mouse to explore the maze for a 5-minute session.[17]

  • A video tracking system is used to record the movement of the animal, including the number of entries into and the time spent in each arm.[17]

Data Analysis: The key parameters measured are the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters in the drug-treated group compared to the vehicle-treated group is indicative of an anxiolytic-like effect. The total number of arm entries can be used as a measure of general locomotor activity.[18]

Data Presentation: Hypothetical In Vivo Behavioral Results

Treatment GroupFST Immobility (s)EPM % Time in Open Arms
Vehicle 150 ± 1015 ± 3
PZ-003 (10 mg/kg) 80 ± 835 ± 5
Fluoxetine (20 mg/kg) 75 ± 718 ± 4
Diazepam (1 mg/kg) 145 ± 1240 ± 6
p < 0.05 compared to Vehicle

Conclusion: A Pathway to Novel Therapeutics

The systematic screening of novel piperazine derivatives, employing a combination of in vitro and in vivo assays, provides a robust framework for identifying promising candidates for the treatment of depression and anxiety disorders. The protocols detailed in this guide are intended to serve as a foundation for researchers to build upon, with the ultimate goal of translating basic scientific discoveries into clinically effective therapies. Careful experimental design, adherence to established protocols, and a thorough understanding of the underlying neurobiology are paramount to the success of these endeavors.

References

  • Colelli, V., et al. (2014). In silico Screening and Behavioral Validation of a Novel Peptide, LCGA-17, With Anxiolytic-Like Properties. Frontiers in Pharmacology. [Link]

  • JETIR. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Journal of Emerging Technologies and Innovative Research. [Link]

  • MDPI. (2025). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. MDPI. [Link]

  • Reith, M. E. A. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Slelem, M., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols. [Link]

  • Bourin, M. (2015). Behavioral Assessment of Antidepressant Activity in Rodents. In Animal Models of Depression (pp. 91-110). Humana Press. [Link]

  • Maze Engineers. (2017). General Guide to Behavioral Testing in Mice. ConductScience. [Link]

  • Fajemiroye, J. O., et al. (2019). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Pharmaceutical Biology. [Link]

  • Shevchuk, O., et al. (2023). Anxiolytic, antidepressant and analgesic activities of novel derivatives of 1-(3-phenylpyrrol-2-yl)-1,3-dihydro-2H-benzimidazole-2-one. Pharmacia. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • LASA. (n.d.). Factsheet on the forced swim test. Laboratory Animal Science Association. [Link]

  • de Oliveira, A. M., et al. (2012). In vitro evaluation of antioxidant, anxiolytic and antidepressant-like effects of the Bellis perennis extract. Brazilian Journal of Pharmacognosy. [Link]

  • da Silva, L. K. M., et al. (2018). New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. Behavioural Brain Research. [Link]

  • St-Laurent, G., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science. [Link]

  • Wang, Y., et al. (2021). A Reliable High-Throughput Screening Model for Antidepressant. International Journal of Molecular Sciences. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • NSW Department of Primary Industries. (2022). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. [Link]

  • Pantoja, C. A., et al. (2021). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. Biophysical Journal. [Link]

  • Kalueff, A. V., & Nutt, D. J. (2007). Animal models for screening anxiolytic-like drugs: a perspective. Revista Brasileira de Psiquiatria. [Link]

  • Guan, L., et al. (2022). Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. Frontiers in Pharmacology. [Link]

  • Ludolph, A. C., et al. (2010). Guidelines for preclinical animal research in ALS/MND: A consensus meeting. Amyotrophic Lateral Sclerosis. [Link]

  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience. [Link]

  • Shahraki, A., Selent, J., & Kolb, P. (2023). On the construction of LIECE models for the serotonin receptor 5-HT2A. Journal of Computer-Aided Molecular Design. [Link]

  • NHMRC. (2023). Statement on the forced swim test in rodent models. National Health and Medical Research Council. [Link]

  • Kumar, A., et al. (2020). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Journal of Pharmaceutical Research International. [Link]

  • Kumar, A., & Singh, A. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments. [Link]

  • Sosef, M., et al. (n.d.). Determining the Cryo-EM Structure of the 5-HT2A receptor with Serotonin Bound. Sosef. [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols. [Link]

  • Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. European Journal of Medicinal Chemistry. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Models for depression in drug screening and preclinical studies: Future directions. Neuroscience & Biobehavioral Reviews. [Link]

  • Singhal, P. K., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]

  • NIEHS. (2023). Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences. National Institute of Environmental Health Sciences. [Link]

  • University of Pennsylvania. (n.d.). How to Prepare Mice for Behavioral Testing. Perelman School of Medicine. [Link]

  • Sharma, R., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. Archiv der Pharmazie. [Link]

  • Wikipedia. (n.d.). Elevated plus maze. Wikipedia. [Link]

  • bioRxiv. (2025). Machine Learning-Based Model for Behavioral Analysis in Rodents: Application to the Forced Swim Test. bioRxiv. [Link]

Sources

Evaluating the Anticancer Potential of Piperazinone Derivatives: A Guide to In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Piperazinone Scaffolds and the Critical Role of Cytotoxicity Profiling

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives, particularly piperazinones, have garnered significant attention in oncology research for their potential as potent and selective anticancer agents.[1][2][3] These compounds have demonstrated the ability to inhibit cancer cell growth and induce cell death across a variety of malignancies, including leukemia, lung, colon, breast, and prostate cancers.[4][5][6] The mechanism of action for many of these derivatives involves interfering with fundamental cellular processes that are often dysregulated in cancer, such as cell cycle progression and apoptotic signaling pathways.[7]

To harness the full therapeutic potential of novel piperazinone derivatives, a rigorous and systematic evaluation of their cytotoxic and cytostatic effects is paramount. In vitro cytotoxicity assays serve as the foundational step in this process, providing critical data on a compound's efficacy and selectivity before advancing to more complex preclinical models.[8][9][10] These assays allow researchers to quantify the concentration-dependent effects of a compound on cancer cell viability and proliferation, enabling the determination of key parameters such as the half-maximal inhibitory concentration (IC50).[5]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth overview of the principles and methodologies for conducting a panel of essential cytotoxicity assays. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of robust and reproducible data. This document will detail step-by-step protocols for widely-used colorimetric assays (MTT and SRB) for assessing cell viability, as well as flow cytometry-based methods for elucidating the mechanisms of cell death, including apoptosis and cell cycle arrest.

I. Foundational Cytotoxicity Screening: Measuring Cell Viability

The initial step in characterizing the anticancer activity of piperazinone derivatives is to determine their impact on the overall viability of cancer cell populations. Colorimetric assays are workhorse methods for this purpose, offering a balance of sensitivity, reliability, and high-throughput compatibility.[8]

A. The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted method for assessing cell viability by measuring the metabolic activity of a cell population.[11][12][13] The core principle of this assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11][12] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[14]

Causality of Experimental Choices:

  • Mitochondrial Dehydrogenases as a Proxy for Viability: The reliance on mitochondrial enzyme activity makes the MTT assay a sensitive indicator of cellular health. Compromised mitochondrial function is an early hallmark of cytotoxicity.

  • Endpoint Measurement: This assay provides a snapshot of cell viability at a specific time point after treatment with the piperazinone derivative.

  • Solubilization of Formazan Crystals: The insoluble nature of the formazan product necessitates a solubilization step, typically with an organic solvent like DMSO or a detergent-based solution, before the absorbance can be measured.[11]

Table 1: Example Data - IC50 Values of Novel Piperazinone Derivatives in Various Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 7gHT-29 (Colon)MTT< 2[4][5]
Compound 7gA549 (Lung)MTT< 2[4][5]
CB01U87 (Glioblastoma)Not Specified< 0.05[5]
CB01HeLa (Cervical)Not Specified< 0.05[5]
RB-1MDA-MB-231 (Breast)Not Specified98.34[5][15]
Compound 9LNCaP (Prostate)CCK-8< 5[5]
Compound 15LNCaP (Prostate)CCK-8< 5[5]
Compound 7bKelly (Neuroblastoma)Not Specified1.3[7]
Detailed Protocol: MTT Assay

Materials:

  • Piperazinone derivatives (dissolved in an appropriate solvent, e.g., DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[12]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability via Trypan Blue exclusion.[16]

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in a final volume of 100 µL of complete culture medium.[5]

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the piperazinone derivatives in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds or vehicle control (e.g., medium with the same final concentration of DMSO).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).[5]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of the MTT solution to each well (final concentration of approximately 0.5 mg/mL).[11][14][17]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[17]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.[17]

    • Gently pipette to ensure complete dissolution of the crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11] A reference wavelength of >650 nm can be used to reduce background noise.[12]

B. The Sulforhodamine B (SRB) Assay: A Measure of Cellular Protein Content

The Sulforhodamine B (SRB) assay is another robust and widely used colorimetric method for determining cytotoxicity.[18][19] Unlike the MTT assay, which measures metabolic activity, the SRB assay quantifies cell density based on the measurement of total cellular protein content.[19][20] The principle relies on the ability of the bright pink aminoxanthene dye, SRB, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[18][19] The amount of bound dye is directly proportional to the cell mass.[19]

Causality of Experimental Choices:

  • Protein Content as a Biomass Indicator: This method provides a stable and reliable measure of cell number, as total protein content is less susceptible to fluctuations from metabolic changes that might not be directly related to cell death.

  • Fixation Step: A key step in the SRB protocol is cell fixation with trichloroacetic acid (TCA).[18][20] This not only immobilizes the cells to the plate but also precipitates cellular proteins, making them accessible for SRB staining.

  • Independence from Metabolic State: The SRB assay is advantageous when testing compounds that may interfere with mitochondrial function, as it is not dependent on cellular metabolism.[20]

Detailed Protocol: SRB Assay

Materials:

  • Piperazinone derivatives

  • Adherent cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 50% (w/v) in water, stored at 4°C

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Wash solution (1% acetic acid)

  • Solubilization buffer (10 mM Tris base, pH 10.5)[19]

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as described for the MTT assay (Steps 1 and 2).

  • Cell Fixation:

    • After the treatment incubation, gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10%).[5]

    • Incubate the plate at 4°C for at least 1 hour to fix the cells.[18]

  • Washing and Staining:

    • Discard the supernatant and wash the plates five times with tap water or 1% acetic acid.[5][18]

    • Allow the plates to air-dry completely.[18]

    • Add 100 µL of the SRB solution to each well and incubate at room temperature for 30 minutes.[21]

  • Removal of Unbound Dye:

    • Quickly wash the plates four to five times with 1% acetic acid to remove any unbound SRB dye.[18][19]

    • Ensure all excess dye is removed to minimize background signal.

  • Dye Solubilization and Absorbance Measurement:

    • Allow the plates to air-dry completely.

    • Add 100-200 µL of the 10 mM Tris base solution to each well to solubilize the protein-bound dye.[18]

    • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the optical density (OD) at approximately 510 nm using a microplate reader.[19]

II. Delving Deeper: Mechanistic Insights into Piperazinone-Induced Cell Death

While viability assays provide crucial information on the overall cytotoxic effect of piperazinone derivatives, they do not reveal the underlying mechanism of cell death. To understand how these compounds are killing cancer cells, further investigation into processes like apoptosis and cell cycle arrest is necessary. Flow cytometry is a powerful technique for these analyses.[22]

A. Apoptosis Detection: Unmasking Programmed Cell Death

Apoptosis, or programmed cell death, is a highly regulated process that is often dysregulated in cancer.[23] Many effective anticancer drugs exert their effects by inducing apoptosis in tumor cells.[24] Several assays can detect the hallmark features of apoptosis, which occur in a stepwise manner.[24][25]

Key Apoptotic Events and Their Detection:

  • Early Stage - Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (e.g., FITC), can be used to detect this event via flow cytometry.[26]

  • Mid Stage - Caspase Activation: Caspases are a family of proteases that are the central executioners of apoptosis.[23][24] Their activation can be detected using fluorescently labeled inhibitors that bind to the active caspases.

  • Late Stage - DNA Fragmentation: A characteristic feature of late-stage apoptosis is the cleavage of DNA into fragments.[24] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay can detect these DNA strand breaks.[23][24]

Why Use a Multi-Parametric Approach? Combining Annexin V staining with a viability dye like Propidium Iodide (PI) allows for the differentiation of various cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[26]

  • Necrotic cells: Annexin V-negative and PI-positive.

G stain stain flow flow stain->flow gate gate q1 q1 q2 q2 q3 q3 q4 q4

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Piperazinone derivatives

  • Cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of the piperazinone derivative for the desired time. Include an untreated control.

  • Cell Harvesting and Washing:

    • Harvest the cells (including any floating cells in the supernatant) by trypsinization.

    • Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

B. Cell Cycle Analysis: Investigating Effects on Cell Proliferation

Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle.[27] Many anticancer agents function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M phases), preventing cancer cells from dividing.[27] Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[28]

Principle of Cell Cycle Analysis:

  • A fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), is used to stain the cells.

  • The fluorescence intensity of the stained cells is directly proportional to their DNA content.

  • Cells in the G1 phase have a normal (2n) DNA content, while cells in the G2 and M phases have a doubled (4n) DNA content. Cells in the S phase, which are actively replicating their DNA, have a DNA content between 2n and 4n.

  • A histogram of fluorescence intensity versus cell count will show distinct peaks corresponding to the G1, S, and G2/M phases.

G stain stain flow flow stain->flow model model g1 g1 s s g2m g2m

Detailed Protocol: Cell Cycle Analysis with Propidium Iodide

Materials:

  • Piperazinone derivatives

  • Cancer cell lines

  • Complete cell culture medium

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing Propidium Iodide and RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the piperazinone derivative for the desired time.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. This step is crucial for permeabilizing the cells to the dye.[22][29]

    • Incubate the cells at -20°C for at least 2 hours (or overnight).[22]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in the PI staining solution. The RNase A in the solution is essential to degrade any RNA, ensuring that the PI only stains the DNA.[29]

    • Incubate for 20-30 minutes at room temperature in the dark.[29]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.

III. Data Interpretation and Troubleshooting

Interpreting IC50 Values: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound. It is crucial to compare the IC50 values of novel piperazinone derivatives against a panel of cancer cell lines and, importantly, against non-cancerous cell lines to assess for selective toxicity.[2][3][4]

Analyzing Apoptosis and Cell Cycle Data: An increase in the percentage of Annexin V-positive cells following treatment with a piperazinone derivative is indicative of apoptosis induction. An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) suggests that the compound interferes with cell cycle progression at that checkpoint.

Common Troubleshooting Tips:

  • High Variability in Viability Assays: Ensure consistent cell seeding density and proper mixing of reagents. Check for potential interference of the compound with the assay chemistry (e.g., color or reducing properties).

  • Cell Clumping in Flow Cytometry: Ensure single-cell suspension by gentle pipetting or passing the sample through a cell strainer. Cell clumps can lead to inaccurate data.[22]

  • Noisy Cell Cycle Histograms: Optimize the fixation and staining procedures. Ensure complete RNase treatment to avoid background from RNA staining.

Conclusion

The systematic application of the cytotoxicity assays detailed in this guide is fundamental to the preclinical evaluation of novel piperazinone derivatives. By employing a tiered approach that begins with robust cell viability screening and progresses to mechanistic studies of apoptosis and cell cycle arrest, researchers can build a comprehensive profile of a compound's anticancer activity. This data is not only essential for lead compound selection and optimization but also provides valuable insights into the molecular mechanisms by which these promising agents exert their therapeutic effects. Adherence to these well-validated protocols will ensure the generation of high-quality, reproducible data, thereby accelerating the journey of novel piperazinone derivatives from the laboratory to the clinic.

References

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC. Available at: [Link]

  • Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. Available at: [Link]

  • MTT Cell Assay Protocol. Available at: [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC - NIH. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. Available at: [Link]

  • Assaying cell cycle status using flow cytometry - PMC - NIH. Available at: [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening - SciSpace. Available at: [Link]

  • Apoptosis Assays. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Flow cytometric cell cycle analysis - Bio-protocol. Available at: [Link]

  • Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories - ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - ResearchGate. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. Available at: [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Available at: [Link]

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - PMC. Available at: [Link]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines - Der Pharma Chemica. Available at: [Link]

  • Cytotoxicity Assays – what your cells don't like | BMG LABTECH. Available at: [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health | Omics. Available at: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. Available at: [Link]

  • Apoptosis – what assay should I use? - BMG Labtech. Available at: [Link]

  • Choosing an Apoptosis Detection Assay - Axion Biosystems. Available at: [Link]

  • Cell-Based Assays in Cancer Research | IntechOpen. Available at: [Link]

  • Piperazine derivatives of natural compounds with anticancer activity. - ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[4][18]Oxazolo[4,5-D]Pyrimidines - Der Pharma Chemica. Available at: [Link]

Sources

Application Notes and Protocols: In Vitro Antiplasmodial Activity Testing for Tethered Hybrids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Tethered Hybrids in Antimalarial Drug Discovery

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates innovative therapeutic strategies.[1][2] One promising approach is the development of "tethered hybrids" or "hybrid molecules," which consist of two or more distinct pharmacophores covalently linked into a single chemical entity.[3][4] This molecular architecture offers several potential advantages over combination therapy or single-agent drugs, including:

  • Dual or Multiple Modes of Action: By design, tethered hybrids can simultaneously engage multiple biological targets within the parasite, potentially leading to synergistic effects and a lower likelihood of resistance development.[5][6]

  • Improved Pharmacokinetics: The linker component can be engineered to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of the hybrid molecule.

  • Overcoming Resistance Mechanisms: One pharmacophore can be designed to counteract a specific resistance mechanism, thereby restoring the efficacy of the other pharmacophore.[1] For instance, a hybrid might pair a known antimalarial with a chemoreversal agent.[1]

  • Reduced Pill Burden and Improved Patient Compliance: A single hybrid molecule can replace a multi-drug regimen, simplifying treatment and potentially enhancing adherence.[1]

This guide provides a comprehensive overview of the essential in vitro protocols for assessing the antiplasmodial activity of novel tethered hybrid compounds. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimalarial agents.

PART 1: Foundational Requirement: In Vitro Culture of Plasmodium falciparum

The cornerstone of any in vitro antiplasmodial testing is the successful and consistent cultivation of the erythrocytic stages of P. falciparum.[7][8] This process simulates the parasite's asexual reproduction within human red blood cells.

Core Principles of P. falciparum Culture

Continuous in vitro culture of P. falciparum was pioneered by Trager and Jensen. The method relies on providing the parasites with a suitable environment that mimics the conditions within the human host. Key factors include:

  • Culture Media: RPMI 1640 is the most commonly used basal medium, supplemented with serum (human serum or Albumax), a buffer system (HEPES, sodium bicarbonate), and a carbon source (glucose).[9]

  • Erythrocytes: Human red blood cells (RBCs), typically type O+, serve as the host cells for parasite invasion and replication.

  • Gas Environment: A microaerophilic atmosphere with low oxygen (3-5%), low carbon dioxide (5-6%), and high nitrogen (90-91%) is crucial for parasite growth.[7] This is often achieved using a candle jar or a specialized incubator with gas control.

  • Temperature and Humidity: A constant temperature of 37°C and high humidity are required.

Protocol for Continuous Culture of P. falciparum

This protocol outlines the standard method for maintaining asynchronous P. falciparum cultures.

Materials:

  • RPMI 1640 medium

  • HEPES buffer

  • Sodium bicarbonate

  • Gentamicin

  • Human serum (type A+) or Albumax I

  • Human red blood cells (O+)

  • Sterile culture flasks (T-25 or T-75)

  • Incubator (37°C)

  • Gas mixture (5% CO2, 5% O2, 90% N2) or a candle jar

Procedure:

  • Prepare Complete Culture Medium: To 500 mL of RPMI 1640, add 25 mM HEPES, 2 g/L sodium bicarbonate, and 50 mg/L gentamicin. The medium should be filter-sterilized. Just before use, add 50 mL of human serum or 25 g/L Albumax I.

  • Prepare Red Blood Cells: Wash O+ human RBCs three times with incomplete RPMI 1640 medium by centrifugation.

  • Initiate Culture: In a culture flask, combine the complete medium with the washed RBCs to achieve a 5% hematocrit. Introduce the P. falciparum parasite strain (e.g., 3D7, Dd2, K1).[10][11]

  • Incubation: Place the flask in a 37°C incubator with the appropriate gas mixture. If using a candle jar, light a candle inside the sealed jar to consume oxygen and produce CO2.

  • Maintain Culture: Change the medium daily. Monitor parasite growth by preparing thin blood smears, staining with Giemsa, and examining under a microscope.

  • Subculture: When parasitemia reaches 5-10%, subculture the parasites by adding fresh RBCs and complete medium.

Synchronization of Parasite Cultures

For many assays, it is essential to have a synchronized parasite population at a specific developmental stage (e.g., rings).[8] A common method for synchronization is sorbitol treatment, which selectively lyses erythrocytes containing mature parasite stages (trophozoites and schizonts), leaving behind the ring-stage parasites.

PART 2: Core Antiplasmodial Activity Assays

Several robust and well-validated assays are available to determine the in vitro antiplasmodial activity of tethered hybrid compounds. The choice of assay often depends on factors such as the compound's potential mechanism of action, throughput requirements, and available laboratory equipment.

SYBR Green I-Based Fluorescence Assay

Principle: This is a widely used, simple, and cost-effective assay for high-throughput screening.[12] The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, which serves as a proxy for parasite growth. Since mature red blood cells are anucleated, any detected DNA is of parasite origin.

Advantages:

  • High-throughput capability.

  • Relatively low cost.

  • Simple, one-step procedure.[12]

Causality Behind Experimental Choices: The use of a lysis buffer containing detergents is crucial to release the parasite DNA for staining. However, hemoglobin released from lysed red blood cells can quench the fluorescence signal.[13] Therefore, some protocols include a centrifugation step to remove the supernatant containing hemoglobin before reading the fluorescence.

Experimental Workflow:

SYBR_Green_Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_assay Assay Development cluster_analysis Data Analysis start Start with synchronized ring-stage culture add_culture Add parasite culture to 96-well plate start->add_culture add_compounds Add serial dilutions of tethered hybrids add_culture->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate add_lysis Add SYBR Green I Lysis Buffer incubate->add_lysis incubate_dark Incubate in the dark add_lysis->incubate_dark read_plate Read fluorescence (485nm ex / 530nm em) incubate_dark->read_plate analyze Calculate IC50 values read_plate->analyze

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Detailed Protocol:

  • Plate Preparation:

    • Prepare serial dilutions of the tethered hybrid compounds in complete culture medium in a 96-well plate.

    • Add synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit) to each well.

    • Include positive controls (e.g., chloroquine, artemisinin) and negative controls (no drug).

  • Incubation:

    • Incubate the plates for 48-72 hours under standard culture conditions.

  • Lysis and Staining:

    • Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye.

    • Add the lysis buffer to each well and mix gently.

    • Incubate the plates in the dark at room temperature for at least one hour.

  • Fluorescence Reading:

    • Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[14]

  • Data Analysis:

    • Plot the fluorescence intensity against the log of the drug concentration and determine the 50% inhibitory concentration (IC50) using a suitable software.

Parasite Lactate Dehydrogenase (pLDH) Assay

Principle: This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase (pLDH), an enzyme essential for anaerobic glycolysis in Plasmodium.[15][16] The pLDH activity is distinguished from the host LDH by its ability to utilize the substrate analog 3-acetylpyridine adenine dinucleotide (APAD).[15] The reduction of APAD is coupled to the reduction of a tetrazolium salt (NBT) to a colored formazan product, which can be quantified spectrophotometrically.

Advantages:

  • Non-radioactive.

  • Reproducible and easily interpreted.[17]

  • Can be used in field settings with minimal equipment.[15]

Causality Behind Experimental Choices: The specificity of this assay relies on the differential substrate preference between parasite and human LDH. This allows for the selective measurement of parasite viability.

Experimental Workflow:

pLDH_Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_assay Assay Development cluster_analysis Data Analysis start Start with synchronized ring-stage culture add_culture Add parasite culture to 96-well plate start->add_culture add_compounds Add serial dilutions of tethered hybrids add_culture->add_compounds incubate Incubate for 48 hours add_compounds->incubate freeze_thaw Freeze-thaw plate to lyse cells incubate->freeze_thaw add_reagents Add Malstat reagent, NBT, and PES freeze_thaw->add_reagents incubate_dark Incubate in the dark add_reagents->incubate_dark read_plate Read absorbance at 650 nm incubate_dark->read_plate analyze Calculate IC50 values read_plate->analyze

Caption: Workflow for the pLDH-based antiplasmodial assay.

Detailed Protocol:

  • Plate Preparation:

    • Follow the same procedure as for the SYBR Green I assay.

  • Incubation:

    • Incubate the plates for 48 hours under standard culture conditions.

  • Cell Lysis:

    • Freeze the plates at -20°C or -80°C and then thaw to lyse the red blood cells and release the pLDH.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing Malstat reagent (which includes lactate and APAD), NBT (nitroblue tetrazolium), and PES (phenazine ethosulfate).

    • Add the reaction mixture to each well.

    • Incubate the plates in the dark at room temperature for 30-60 minutes.

  • Absorbance Reading:

    • Read the absorbance at 650 nm using a microplate reader.

  • Data Analysis:

    • Calculate the IC50 values as described for the SYBR Green I assay.

[³H]-Hypoxanthine Incorporation Assay

Principle: This is considered the "gold standard" assay for measuring the antiplasmodial activity of compounds.[18] Plasmodium parasites are incapable of de novo purine synthesis and rely on the salvage of purines from the host.[19] This assay measures the incorporation of radiolabeled hypoxanthine ([³H]-hypoxanthine) into the parasite's nucleic acids. The amount of incorporated radioactivity is directly proportional to parasite proliferation.

Advantages:

  • High sensitivity and robustness.[18]

  • Well-established and widely accepted.

Causality Behind Experimental Choices: The use of radiolabeled hypoxanthine provides a highly sensitive method to detect parasite growth. The requirement for specialized equipment for handling and disposing of radioactive materials is a key consideration for this assay.[20]

Experimental Workflow:

Hypoxanthine_Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_harvesting Harvesting and Counting cluster_analysis Data Analysis start Start with synchronized ring-stage culture add_culture Add parasite culture to 96-well plate start->add_culture add_compounds Add serial dilutions of tethered hybrids add_culture->add_compounds incubate_24h Incubate for 24 hours add_compounds->incubate_24h add_hypoxanthine Add [³H]-hypoxanthine incubate_24h->add_hypoxanthine incubate_18h Incubate for another 18-24 hours add_hypoxanthine->incubate_18h freeze_thaw Freeze-thaw plate incubate_18h->freeze_thaw harvest Harvest onto filter mats freeze_thaw->harvest add_scintillant Add scintillation fluid harvest->add_scintillant count Count radioactivity add_scintillant->count analyze Calculate IC50 values count->analyze

Caption: Workflow for the [³H]-hypoxanthine incorporation assay.

Detailed Protocol:

  • Plate Preparation:

    • Prepare plates with serial dilutions of tethered hybrids and parasite culture as previously described.

  • Incubation:

    • Incubate the plates for 24 hours.

    • Add [³H]-hypoxanthine to each well.

    • Incubate for an additional 18-24 hours.

  • Harvesting:

    • Freeze the plates to lyse the cells.

    • Using a cell harvester, transfer the contents of each well onto a filter mat.

    • Wash the filter mat to remove unincorporated [³H]-hypoxanthine.

  • Radioactivity Counting:

    • Dry the filter mat and place it in a sample bag with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the IC50 values by plotting the counts per minute (CPM) against the log of the drug concentration.

PART 3: Data Interpretation and Self-Validation

For all assays, it is critical to include appropriate controls to ensure the validity of the results.

Data Presentation:

Summarize the IC50 values for the tethered hybrids and control drugs in a clear and concise table.

CompoundIC50 (nM) vs. 3D7 (CQ-sensitive)IC50 (nM) vs. Dd2 (CQ-resistant)Selectivity Index (SI)
Tethered Hybrid 1
Tethered Hybrid 2
Chloroquine
Artemisinin

Self-Validating System:

  • Positive Controls: Use known antimalarial drugs (e.g., chloroquine, artemisinin) to confirm that the assay is performing as expected. The IC50 values for these controls should be within the expected range.

  • Negative Controls: Wells containing parasite culture without any drug should show robust growth. Wells with uninfected red blood cells should show background levels of signal.

  • Cytotoxicity Assessment: It is crucial to assess the cytotoxicity of the tethered hybrid compounds against a mammalian cell line (e.g., L6, HEK293) to determine their selectivity index (SI).[10] The SI is calculated as the ratio of the IC50 against the mammalian cell line to the IC50 against the P. falciparum strain. A higher SI indicates greater selectivity for the parasite.

Conclusion

The in vitro antiplasmodial activity testing protocols described in this guide provide a robust framework for the initial evaluation of novel tethered hybrid compounds. The choice of assay will depend on the specific research question and available resources. By carefully following these protocols and incorporating appropriate controls, researchers can generate reliable and reproducible data to guide the development of the next generation of antimalarial drugs.

References

  • Ribacke, U., Moll, K., Albrecht, L., Ahmed Ismail, H., Normark, J., Flaberg, E., Szekely, L., Hultenby, K., Persson, K. E. M., & Wahlgren, M. (2013). Improved In Vitro Culture of Plasmodium falciparum Permits Establishment of Clinical Isolates with Preserved Multiplication, Invasion and Rosetting Phenotypes. PLoS ONE, 8(7), e69781. [Link]

  • D'Alessandro, S., Corbett, Y., Ilboudo, P., Misiano, P., D'Amato, S., Taramelli, D., & Basilico, N. (2020). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. In Malaria Drug Resistance (pp. 149-160). Humana, New York, NY. [Link]

  • Pouvelle, B., & Gysin, J. (2019). Long-term in vitro cultivation of Plasmodium falciparum in a novel cell culture device. The American Journal of Tropical Medicine and Hygiene, 100(4), 853-857. [Link]

  • Makler, M. T., Ries, J. M., Williams, J. A., Bancroft, J. E., Piper, R. C., Gibbins, B. L., & Hinrichs, D. J. (1993). Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity. The American journal of tropical medicine and hygiene, 48(6), 739-741. [Link]

  • Alam, M. M., & Examination, Y. (2022). In Vitro Culture of Plasmodium falciparum for the Production of Mature Gametocytes for Performing Standard Membrane Feeding Assay and Infection of Anopheles spp. In Malaria Parasites (pp. 581-587). Humana, New York, NY. [Link]

  • Meunier, B. (2008). Hybrid molecules with a dual mode of action: a new strategy for the treatment of malaria. Comptes Rendus Chimie, 11(9), 1080-1093. [Link]

  • Moll, K., Kaneko, A., Scherf, A., & Wahlgren, M. (2008). In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages. Malaria: Methods and Protocols, 3-12. [Link]

  • Preechapornkul, P., Im-erbsin, R., & Udomsangpetch, R. (2009). A simple technique for large scale in vitro culture of Plasmodium falciparum. Southeast Asian J Trop Med Public Health, 40(4), 661-666. [Link]

  • Baragaña, B., Hallyburton, I., Lee, M. C., Norcross, N. R., Grimaldi, R., Otto, T. D., ... & Gilbert, I. H. (2015). A novel experimental class of antimalarial drugs that inhibit Plasmodium falciparum mitochondrial protein synthesis. PLoS biology, 13(4), e1002132. [Link]

  • N'Da, D. D. (2014). Design, synthesis, and antiplasmodial activity of hybrid compounds based on (2R, 3S)-N-benzoyl-3-phenylisoserine. Molecules, 19(9), 14859-14873. [Link]

  • WorldWide Antimalarial Resistance Network. (2012). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WWARN Procedure. [Link]

  • Machado, M., Murtinheira, F., Lobo, E., & Nogueira, F. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. Annals of Clinical and Medical Microbiology, 2(1), 1010. [Link]

  • Zakeri, S., & Dinparast-Djadid, N. (2024). In vitro and in vivo antiplasmodial activity of a synthetic dihydroartemisinin-eosin B hybrid. Scientific Reports, 14(1), 12988. [Link]

  • WorldWide Antimalarial Resistance Network. (2011). Estimation of Plasmodium falciparum drug susceptibility by the 3H-hypoxanthine uptake inhibition assay. WWARN Procedure. [Link]

  • Hoda, N., & Singh, A. (2023). Identification, in-vitro anti-plasmodial assessment and docking studies of series of tetrahydrobenzothieno[2,3-d]pyrimidine-acetamide molecular hybrids as potential antimalarial agents. European Journal of Medicinal Chemistry, 248, 115055. [Link]

  • de Andrade, P. F., de Freitas, I. O., da Silva, A. C. G., de Souza, M. V. N., & Goulart, M. O. F. (2019). Hybrid molecules with potential in vitro antiplasmodial and in vivo antimalarial activity against drug‐resistant Plasmodium falciparum. Chemical biology & drug design, 94(3), 1635-1651. [Link]

  • Nogueira, F., Machado, M., & Mota, M. M. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. Annals of Clinical and Medical Microbiology, 2(1), 1010. [Link]

  • Makler, M. T., & Hinrichs, D. J. (1993). PARASITE LACTATE DEHYDROGENASE AS AN ASSAY FOR PLASMODIUM FALCIPARUM DRUG SENSITIVITY. The American Journal of Tropical Medicine and Hygiene, 48(6), 739-741. [Link]

  • Lee, S. H., Singh, B., & Lau, Y. L. (2021). Diagnostic Characteristics of Lactate Dehydrogenase on a Multiplex Assay for Malaria Detection Including the Zoonotic Parasite Plasmodium knowlesi. Center for Tropical and Emerging Global Diseases. [Link]

  • Bygbjerg, I. C., & Fladborg, K. (1986). 3H-hypoxanthine incorporation into fresh and stored blood: implications for resistance determination in Plasmodium falciparum. Transactions of the Royal Society of Tropical Medicine and Hygiene, 80(2), 336-337. [Link]

  • An-no, S., & Johnson, J. D. (2002). Parasite lactate dehydrogenase assay for the determination of antimalarial drug susceptibility of Kenyan field isolates. East African medical journal, 79(11), 589-592. [Link]

  • Lee, S. H., Wong, E., Singh, B., & Lau, Y. L. (2021). Diagnostic characteristics of lactate dehydrogenase on a multiplex assay for malaria detection including the zoonotic parasite Plasmodium knowlesi. The American journal of tropical medicine and hygiene, 105(6), 1596. [Link]

  • Kumar, A., Singh, A., Kumar, A., Singh, V., & Kumar, V. (2024). Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lactate dehydrogenase. RSC advances, 14(27), 19688-19706. [Link]

  • Lim, C., & O'Neill, P. M. (2013). Adaptation of the [3H] Hypoxanthine Uptake Assay for In Vitro-Cultured Plasmodium knowlesi Malaria Parasites. Antimicrobial agents and chemotherapy, 57(9), 4589-4591. [Link]

  • Diop, A., Pradines, B., & Adioui, T. (2016). SYBR Green I modified protocol for ex vivo/in vitro assay. ResearchGate. [Link]

  • Gemma, S., Kukreja, G., Campiani, G., Butini, S., Bernetti, M., Joshi, B. P., ... & Fattorusso, C. (2007). Development of piperazine-tethered heterodimers as potent antimalarials against chloroquine-resistant P. falciparum strains. Synthesis and molecular modeling. Bioorganic & medicinal chemistry letters, 17(13), 3535-3539. [Link]

  • Held, J., & Kremsner, P. G. (2023). Quantification of Plasmodium falciparum HRP-2 as an alternative method to [3H] hypoxanthine incorporation to measure the parasite reduction ratio in vitro. Malaria Journal, 22(1), 268. [Link]

  • Walsh, J. J., & Bell, A. (2009). Hybrid drugs for malaria. Current pharmaceutical design, 15(25), 2970-2985. [Link]

  • Al-Qaisi, Z. A., & Al-Zoubi, R. M. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8049. [Link]

  • National University of Singapore. (2016, April 12). New hybrid drug plugs the hole in malaria drug resistance. ScienceDaily. [Link]

  • University of Glasgow. (2024, November 4). New drug could help fight against treatment-resistant malaria. University of Glasgow News. [Link]

  • Walsh, J. J., & Bell, A. (2009). Hybrid drugs for malaria. Current pharmaceutical design, 15(25), 2970-2985. [Link]

  • Kumar, A., & Singh, R. K. (2023). Is structural hybridization invoking new dimensions for antimalarial drug discovery research?. RSC medicinal chemistry, 14(3), 395-420. [Link]

  • Singh, K., & Singh, R. K. (2023). Triazole hybrid compounds: A new frontier in malaria treatment. Journal of medicinal chemistry, 66(23), 15817-15855. [Link]

  • N'Da, D. D. (2017). Designed Hybrid Compounds for Tropical Parasitic Diseases. In Drug Discovery for Tropical Diseases (pp. 109-140). [Link]

  • Lee, S. K., & Kim, J. Y. (2023). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Malaria Journal, 22(1), 329. [Link]

  • Rahman, M. M., Al-Ghamdi, K. M., Al-Harbi, M. S., Al-Shehri, S. S., & Al-Otaibi, T. M. (2023). Antimalarial drug discovery against malaria parasites through haplopine modification: An advanced computational approach. Journal of King Saud University-Science, 35(8), 102875. [Link]

  • London School of Hygiene & Tropical Medicine. (2024, December 9). New antimalarial compounds block disease and transmission. LSHTM News. [Link]

  • Khan, A., Ali, A., Ullah, A., & Khan, I. (2024). Computational screening of natural inhibitors against Plasmodium falciparum kinases: Toward novel antimalarial therapies. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • Agbo, Y. N., & Ekien-Effiong, E. P. (2022). Bridging the Gap in Malaria Parasite Resistance, Current Interventions, and the Way Forward from in Silico Perspective: A Review. Molecules, 27(22), 7978. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for piperazine synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of piperazine synthesis. This resource goes beyond simple protocols, delving into the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your reactions effectively.

Foundational Principles of Piperazine Synthesis

Piperazine and its derivatives are cornerstone structural motifs in a vast array of pharmaceuticals.[1][2] Their synthesis, while conceptually straightforward, is often accompanied by challenges in controlling selectivity, maximizing yield, and minimizing byproduct formation. The most common industrial synthesis routes involve the reaction of ethanolamine with ammonia under high pressure with a catalyst, or the reaction of 1,2-dichloroethane with ammonia.[3][4][5] These methods typically produce a mixture of ethyleneamines, from which piperazine is separated by distillation.[3][4][5]

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low Yield and/or Poor Selectivity in Piperazine Synthesis from Ethanolamines

Question: My reaction of ethanolamine with ammonia is producing a low yield of piperazine and a complex mixture of other ethyleneamines. How can I optimize the reaction to favor piperazine formation?

Answer: This is a common challenge stemming from the competing intermolecular and intramolecular cyclization reactions.[6] To enhance the yield and selectivity for piperazine, consider the following critical parameters:

  • Catalyst Selection: The choice of catalyst is paramount. Nickel-based catalysts, such as Raney Nickel or Ni-MgO, have been shown to favor piperazine formation at higher amine conversions.[6][7] For instance, a Ni-MgO catalyst at temperatures between 200 to 275°C and conversions above 65% has been reported to significantly favor piperazine over ethylene diamine.[7] Other catalytic systems, including cobalt and copper-based catalysts, have also been utilized.[6]

  • Temperature and Pressure: Higher reaction temperatures, typically in the range of 150-400°C, generally favor the formation of piperazine.[7][8][9] The reaction is also conducted under high pressure to maintain the reactants in the liquid phase and to influence the reaction equilibrium.[3][8]

  • Molar Ratio of Reactants: A moderate excess of ammonia can aid in the formation of condensation products like piperazine.[7] However, a large excess of ammonia tends to favor the production of ethylenediamine.[7] The addition of water to the reaction mixture has also been shown to unexpectedly improve the yield of piperazine.[9]

  • Catalyst Deactivation: Catalysts can be deactivated over time.[6] If you observe a decrease in yield over several runs, consider regenerating or replacing the catalyst.

Experimental Protocol: Optimization of Piperazine Synthesis from Monoethanolamine

Materials:

  • Monoethanolamine

  • Anhydrous Ammonia

  • Ni-MgO catalyst

  • High-pressure autoclave reactor

Procedure:

  • Charge the autoclave with monoethanolamine and the Ni-MgO catalyst.

  • Seal the reactor and purge with an inert gas, such as nitrogen.

  • Introduce anhydrous ammonia to the desired molar ratio relative to monoethanolamine.

  • Pressurize the reactor with hydrogen (if required by the specific catalyst system).

  • Heat the reactor to the target temperature (e.g., 220-250°C) while stirring.[7]

  • Maintain the reaction at the set temperature and pressure for the desired duration, monitoring the pressure for any significant changes.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

  • Collect the reaction mixture and analyze the product distribution using gas chromatography (GC) or other suitable analytical techniques.

Issue 2: Formation of Di-substituted Byproducts in N-Alkylation or N-Arylation Reactions

Question: I am trying to synthesize a mono-substituted piperazine, but I am getting a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?

Answer: The comparable reactivity of the two nitrogen atoms in the piperazine ring makes achieving mono-selectivity a common hurdle.[10] Here are several effective strategies:

  • Stoichiometry Control: Using a large excess of piperazine (5-10 equivalents) relative to the electrophile can statistically favor the reaction with an unsubstituted piperazine molecule.[10]

  • Slow Addition of Reagents: A slow, controlled addition of the alkylating or arylating agent, particularly at low temperatures, can help manage the reaction rate and minimize the formation of the di-substituted product.[10]

  • Use of Protecting Groups: This is a highly reliable method. By using a mono-protected piperazine, such as N-Boc-piperazine, you ensure that only one nitrogen is available for reaction.[10][11] The Boc group can be easily removed later under mild acidic conditions.[11]

  • Protonation: Utilizing a protonated form of piperazine, such as piperazine monohydrochloride or monoacetate, can reduce the nucleophilicity of one of the nitrogen atoms, thereby favoring mono-substitution.[2]

Workflow for Improving Mono-substitution Selectivity

Caption: Troubleshooting workflow for low mono-substitution yield.

Issue 3: Difficulties in Purifying Piperazine and its Derivatives

Question: My crude piperazine product is difficult to purify. What are the common impurities and the best purification methods?

Answer: Purification challenges often arise from the high polarity and basicity of the piperazine moiety, as well as the presence of structurally similar impurities.[12]

  • Common Impurities: These can include unreacted starting materials (e.g., ethylenediamine, diethanolamine), side-reaction products (e.g., pyrazines, N-alkyl piperazines), and degradation products.[12]

  • Purification Techniques:

    • Distillation: Effective for separating piperazine from other less volatile or more volatile ethyleneamines in industrial settings.[3]

    • Crystallization: Piperazine can be purified by forming salts, such as the diacetate or hexahydrate, which can then be crystallized.[12][13] For example, piperazine diacetate can be precipitated from an acetone solution by adding acetic acid.[13]

    • Ion Exchange Chromatography: This technique can be used to remove ionic impurities and degradation products.[14]

    • Carbon Treating: Activated carbon can be effective in removing various impurities from degraded piperazine solutions.[14]

    • Column Chromatography: While the high polarity of piperazine can make it challenging, it is a viable option for purifying derivatives, especially when dealing with isomeric byproducts.[15]

Protocol: Purification of Piperazine via its Diacetate Salt [13]

Materials:

  • Crude piperazine-containing mixture

  • Acetone

  • Glacial acetic acid

Procedure:

  • Dissolve the crude piperazine mixture in acetone at a temperature between 20-40°C. The goal is to achieve a solution containing approximately 0.5 to 20% piperazine by weight.

  • Add glacial acetic acid to the acetone solution. The amount should be at least stoichiometric and up to five times the stoichiometric amount needed to form piperazine diacetate.

  • Cool the mixture to a temperature between 10-30°C to facilitate the precipitation of crystalline piperazine diacetate.

  • Separate the precipitated salt from the liquid by filtration.

  • Wash the collected precipitate with cold acetone to remove any remaining impurities.

  • The pure piperazine can be regenerated from the diacetate salt if needed.

Data Summary: Common Synthetic Routes to Piperazine

Synthetic RouteStarting MaterialsTypical ConditionsKey AdvantagesKey Challenges
From Ethanolamine Ethanolamine, AmmoniaHigh Temperature (150-400°C), High Pressure, Catalyst (e.g., Ni, Co)[6][8][9]Utilizes readily available starting materials.Produces a mixture of ethyleneamines requiring separation.[3]
From 1,2-Dichloroethane 1,2-Dichloroethane, AmmoniaHigh Temperature, High PressureA common industrial method.[4][5]Also produces a mixture of products; can introduce chlorine impurities.[4][6]
From Diethylenetriamine DiethylenetriamineCatalytic CyclodeaminationCan offer higher selectivity.[6]Starting material may be more expensive.
Reduction of Pyrazine Pyrazine, Sodium in EthanolRefluxA laboratory-scale method.[4][5]Use of metallic sodium requires careful handling.

Visualizing Reaction Pathways

General Scheme for Piperazine Synthesis from Ethanolamine

Piperazine_Synthesis Ethanolamine Ethanolamine Piperazine Piperazine Ethanolamine->Piperazine High Temp, High Pressure, Catalyst Ammonia Ammonia Ammonia->Piperazine Byproducts Other Ethyleneamines (e.g., EDA, DETA) Piperazine->Byproducts Side Reactions

Caption: Simplified reaction scheme for piperazine synthesis.

Safety Considerations

The synthesis of piperazine often involves hazardous materials and conditions. Always adhere to strict safety protocols:

  • Handling of Reagents: Piperazine and its precursors can be corrosive and may cause sensitization.[16][17] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17][18]

  • High-Pressure Reactions: Autoclaves and other high-pressure equipment should be operated only by trained personnel. Ensure that all safety features of the equipment are in proper working order.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, especially when handling volatile or toxic substances like ammonia and 1,2-dichloroethane.[16][19]

  • Inert Atmosphere: Some reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture and must be conducted under an inert atmosphere (e.g., argon or nitrogen).[20]

By understanding the fundamental principles, common pitfalls, and optimization strategies outlined in this guide, you will be better equipped to achieve your desired outcomes in piperazine synthesis.

References

  • (PDF) Methods for the catalytic synthesis of piperazine - ResearchGate. Available at: [Link]

  • Recently Adopted Synthetic Protocols for Piperazines: A Review. Available at: [Link]

  • Piperazine: Synthesis, Dosage & Structure - Study.com. Available at: [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI.gov. Available at: [Link]

  • Recent Advances in Piperazine Synthesis. Available at: [Link]

  • Recently Adopted Synthetic Protocols for Piperazines: A Review - Ingenta Connect. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]

  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis | Journal of the American Chemical Society. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • Synthesis of Piperazines by C-H Functionalization - Encyclopedia.pub. Available at: [Link]

  • Piperazine - Wikipedia. Available at: [Link]

  • Methods for the catalytic synthesis of piperazine (2022) - SciSpace. Available at: [Link]

  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. Available at: [Link]

  • Proposed industrial pathway to piperazine starting from ethylene oxide... - ResearchGate. Available at: [Link]

  • Aminoethylpiperazine - Wikipedia. Available at: [Link]

  • Synthesis of piperazine from ethanolamine over dealuminated mordenite - ResearchGate. Available at: [Link]

  • US3682919A - Process for the preparation of piperazine - Google Patents.
  • US2267686A - Manufacture of piperazine - Google Patents.
  • US3037023A - Process for preparation of piperazine - Google Patents.
  • US2919275A - Purification of piperazine - Google Patents.
  • PIPERAZINE ANHYDROUS FOR SYNTHESIS - Loba Chemie. Available at: [Link]

  • How to extract/isolate piperazine from water without distillation? - ResearchGate. Available at: [Link]

  • PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS) - Suvchem Laboratory Chemicals. Available at: [Link]

  • PIPERAZINE HEXAHYDRATE FOR SYNTHESIS - Loba Chemie. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. Available at: [Link]

  • N-ETHYL PIPERAZINE For Synthesis - Laboratory Chemicals | Alpha Chemika. Available at: [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. Available at: [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF - ResearchGate. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - Semantic Scholar. Available at: [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - stoltz2.caltech.edu. Available at: [Link]

  • piperazine from ammonia? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

  • DABCO bond cleavage for the synthesis of piperazine derivatives - RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-(4-Methylpiperazin-1-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(4-Methylpiperazin-1-yl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic route and improve yield. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

The synthesis of 3-(4-Methylpiperazin-1-yl)butan-1-amine and similar structures is a common objective in medicinal chemistry.[1] A prevalent and efficient method for this transformation is reductive amination.[2][3][4][5] This process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the target amine.[2][3][5][6] While straightforward in principle, several factors can influence the reaction's success, leading to issues such as low yield, and the formation of impurities.

This guide will address these common challenges in a practical question-and-answer format, providing detailed explanations and actionable protocols.

Troubleshooting Guide

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield in the reductive amination for synthesizing 3-(4-Methylpiperazin-1-yl)butan-1-amine can stem from several factors. A systematic approach to troubleshooting is crucial.

1.1 Incomplete Imine Formation

The initial and critical step is the formation of the imine intermediate from 4-aminobutan-2-one and 1-methylpiperazine.[2][3] The equilibrium between the starting materials and the imine can be unfavorable.[3]

  • Causality: Imine formation is a reversible reaction that produces water as a byproduct. According to Le Chatelier's principle, the removal of water will drive the equilibrium towards the product (the imine).

  • Troubleshooting Protocol:

    • Azeotropic Water Removal: If your solvent system allows (e.g., toluene, benzene), use a Dean-Stark apparatus to remove water as it is formed.

    • Drying Agents: Incorporate a drying agent that is inert to the reaction conditions, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to sequester water in situ.

    • pH Optimization: Imine formation is often catalyzed by mild acid (pH 4-5).[2] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. However, excessively low pH will protonate the amine, rendering it non-nucleophilic. A careful pH adjustment with a mild acid like acetic acid can be beneficial.[7]

1.2 Suboptimal Reducing Agent or Conditions

The choice and handling of the reducing agent are paramount for a high-yielding reaction.

  • Causality: The reducing agent must selectively reduce the imine C=N bond without significantly reducing the starting ketone C=O bond.[2] Common reducing agents for this purpose include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[2][7]

  • Troubleshooting Protocol:

    • Choice of Reducing Agent:

      • Sodium Borohydride (NaBH₄): While effective, it can also reduce the starting ketone, leading to the formation of 4-aminobutan-2-ol as a byproduct.[2][8] To minimize this, the imine should be allowed to form completely before the addition of NaBH₄.[2][7]

      • Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is more selective for the iminium ion over the ketone, especially at mildly acidic pH.[2][3][9] This allows for a one-pot reaction where the reducing agent is present from the start.[3][9]

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent that is often preferred due to the toxicity concerns associated with cyanide from NaBH₃CN.[2][7]

    • Reaction Temperature: Reductions are typically carried out at room temperature or below (0 °C) to control the reaction rate and minimize side reactions.

    • Stoichiometry: Ensure an adequate amount of the reducing agent is used, typically 1.1 to 1.5 equivalents relative to the limiting reagent.

1.3 Catalyst Deactivation (for Catalytic Hydrogenation)

If you are employing catalytic hydrogenation (e.g., H₂/Pd-C, PtO₂, Raney Ni) as the reduction method, catalyst deactivation can be a significant issue.

  • Causality: Amines, including the starting material, product, and intermediates, can act as catalyst poisons, reducing the catalyst's activity.[8]

  • Troubleshooting Protocol:

    • Catalyst Loading: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

    • Catalyst Quality: Use a fresh batch of high-quality catalyst.

    • Reaction Conditions: Ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations.[8]

Question 2: I am observing a significant amount of a side product with a mass corresponding to the starting ketone being reduced to an alcohol. How can I prevent this?

This indicates that the reduction of the carbonyl group is competing with the reduction of the imine.

  • Causality: As mentioned, less selective reducing agents like NaBH₄ can readily reduce ketones.[8]

  • Troubleshooting Protocol:

    • Switch to a More Selective Reducing Agent: The most effective solution is to use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][8] These reagents show a greater preference for reducing the protonated imine (iminium ion) over the ketone.[2]

    • Two-Step Procedure: If you must use NaBH₄, adopt a two-step approach. First, ensure complete formation of the imine by stirring the ketone and amine together for a period (monitoring by TLC or GC-MS is recommended). Then, cool the reaction mixture and add the NaBH₄ portion-wise.[7]

Question 3: My final product is difficult to purify, and I suspect the presence of unreacted starting materials. What purification strategies are most effective?

Purification can be challenging due to the similar polarities of the product and unreacted amines.

  • Causality: Both the product, 3-(4-methylpiperazin-1-yl)butan-1-amine, and the starting material, 1-methylpiperazine, are basic compounds.

  • Troubleshooting Protocol:

    • Acid-Base Extraction:

      • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

      • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic product and any unreacted 1-methylpiperazine will be protonated and move into the aqueous layer.

      • Wash the organic layer with water to remove any remaining water-soluble impurities.

      • Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 10.

      • Extract the deprotonated product back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol), can effectively separate the product from less polar impurities and baseline materials.

    • Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be a viable purification method.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reductive amination?

The choice of solvent depends on the specific reducing agent and reaction conditions.

  • For hydride reductions (NaBH₄, NaBH₃CN, NaBH(OAc)₃), common solvents include methanol (MeOH), ethanol (EtOH), tetrahydrofuran (THF), and 1,2-dichloroethane (DCE).[7] Methanol is often a good choice for NaBH₃CN as it is a protic solvent that can facilitate iminium ion formation.[8]

  • For catalytic hydrogenation, alcohols like methanol or ethanol are frequently used.[8]

Q2: How can I monitor the progress of the reaction?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting ketone. Use a suitable solvent system that provides good separation of the starting materials and the product. The product amine will likely have a different Rf value than the starting ketone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can provide more detailed information, allowing you to monitor the consumption of starting materials and the formation of the product and any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a crude reaction aliquot can be used to determine the conversion by integrating the signals corresponding to the starting materials and the product.

Q3: Can I use ammonium salts as the amine source to synthesize a primary amine in a similar reaction?

Yes, for the synthesis of primary amines via reductive amination, ammonia or an ammonia surrogate is used.[9] Often, ammonium chloride or ammonium acetate is used as a source of ammonia in the reaction mixture.[9]

Experimental Protocols

Optimized One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is designed to maximize yield by using a mild and selective reducing agent.

  • To a solution of 4-aminobutan-2-one (1.0 eq) and 1-methylpiperazine (1.1 eq) in 1,2-dichloroethane (DCE), add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting ketone is consumed (typically 4-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

ParameterRecommended ConditionRationale
Reducing Agent Sodium TriacetoxyborohydrideHigh selectivity for imine reduction over ketone reduction.[7]
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent, good for NaBH(OAc)₃ reductions.[7]
Acid Catalyst Acetic AcidPromotes imine formation.[7]
Temperature Room TemperatureMild conditions to prevent side reactions.
Workup Aqueous NaHCO₃ quenchNeutralizes the acetic acid and quenches excess reducing agent.

Visualizing the Process

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification Start 4-Aminobutan-2-one + 1-Methylpiperazine Solvent Add Solvent (e.g., DCE) Start->Solvent Acid Add Acetic Acid Solvent->Acid Imine_Formation Stir for Imine Formation Acid->Imine_Formation Add_Reductant Add NaBH(OAc)₃ Imine_Formation->Add_Reductant Reaction Stir and Monitor Add_Reductant->Reaction Quench Quench with NaHCO₃ (aq) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify (Chromatography/Distillation) Dry_Concentrate->Purify Final_Product 3-(4-Methylpiperazin-1-yl)butan-1-amine Purify->Final_Product

Caption: Workflow for the synthesis of 3-(4-Methylpiperazin-1-yl)butan-1-amine.

Troubleshooting_Yield cluster_Imine Imine Formation Issues cluster_Reduction Reduction Issues cluster_Purification Purification Issues Low_Yield Low Yield Observed Check_Imine Incomplete Imine Formation? Low_Yield->Check_Imine Check_Reduction Suboptimal Reduction? Low_Yield->Check_Reduction Check_Purity Purification Issues? Low_Yield->Check_Purity Remove_Water Action: Remove Water (Dean-Stark/Drying Agent) Check_Imine->Remove_Water Optimize_pH Action: Optimize pH (Mild Acid Catalyst) Check_Imine->Optimize_pH Change_Reductant Action: Use Selective Reductant (e.g., NaBH(OAc)₃) Check_Reduction->Change_Reductant Control_Temp Action: Control Temperature (0°C to RT) Check_Reduction->Control_Temp Check_Catalyst Action (if applicable): Check Catalyst Activity Check_Reduction->Check_Catalyst Acid_Base Action: Perform Acid-Base Extraction Check_Purity->Acid_Base Column Action: Use Column Chromatography with Basic Modifier Check_Purity->Column

Caption: Troubleshooting decision tree for low yield.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Google Patents. (2021, December 29). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • Google Patents. (2012, July 4).
  • Wikipedia. Reductive amination. [Link]

  • Google Patents. (2016, May 5). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • ACS Publications. (2021, May 19). Facile and Efficient Synthesis of Primary Amines via Reductive Amination over a Ni/Al2O3 Catalyst. [Link]

  • Organic Chemistry Portal. Synthesis of protected primary amines. [Link]

  • ResearchGate. (2021). Optimization of the reaction conditions for the reductive amination of aldehydes). a. [Link]

  • Google Patents. AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • University of Massachusetts Boston. (2006, April 11). Reductive Amination. [Link]

  • Google Patents. (2019, May 22).
  • PMC. Synthesis and structure evaluation of new complex butylarylpiperazin-1-yl derivatives. [Link]

Sources

Common byproducts in reductive amination of amines and how to remove them

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for reductive amination. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of amines. As a Senior Application Scientist, my goal is to combine theoretical knowledge with practical, field-tested insights to help you overcome common challenges and optimize your reaction outcomes.

Reductive amination is a cornerstone of medicinal chemistry for its efficiency in forming C-N bonds.[1][2][3] However, like any powerful tool, it has its nuances. This guide will help you navigate potential pitfalls, from pesky byproducts to incomplete reactions, ensuring your path to the target amine is as smooth as possible.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might observe during your experiment, providing likely causes and actionable solutions.

Problem 1: My TLC/LC-MS shows a significant amount of a less polar byproduct than my desired secondary amine.

Possible Cause: This is the classic signature of over-alkylation, where the desired secondary amine product reacts with another equivalent of the aldehyde/ketone to form an undesired tertiary amine.[4] This is especially common when using primary amines as starting material.

Solutions:

  • Control Stoichiometry: A common strategy is to use a slight excess of the primary amine relative to the carbonyl compound. However, a large excess can complicate purification.[5] A more controlled approach is to use a slight excess (1.05-1.2 equivalents) of the limiting reagent (often the more expensive or complex starting material) and drive the reaction to completion, then deal with the excess during workup.

  • Stepwise Procedure: Instead of a one-pot reaction, consider a two-step approach. First, form the imine by mixing the primary amine and carbonyl compound, often with a dehydrating agent like magnesium sulfate or molecular sieves to drive the equilibrium.[6] Monitor the imine formation by TLC or NMR. Once the imine is formed, then add the reducing agent. This minimizes the concentration of the secondary amine in the presence of the aldehyde.[6][7]

  • Choice of Reducing Agent: Milder, more sterically hindered reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄).[8] NaBH(OAc)₃ is particularly good at reducing the protonated iminium ion intermediate selectively in the presence of the starting aldehyde or ketone, which can help suppress side reactions.[5][9]

Problem 2: My main byproduct is an alcohol corresponding to my starting aldehyde/ketone.

Possible Cause: The reducing agent is reducing the starting carbonyl compound faster than the imine/iminium ion intermediate. This is a common issue when using strong reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[4][5][9]

Solutions:

  • Switch to a More Selective Reducing Agent: This is the most effective solution. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are designed for reductive amination because they are less reactive towards aldehydes and ketones at the mildly acidic pH required for imine formation.[8][10]

  • Two-Step Protocol: If you must use NaBH₄, allow sufficient time for the imine to form before adding the reducing agent. You can monitor the disappearance of the carbonyl starting material by TLC. Once imine formation is complete, then add the NaBH₄, preferably at a lower temperature (e.g., 0 °C) to control its reactivity.[4]

Problem 3: The reaction is sluggish or incomplete, with starting materials remaining even after extended reaction times.

Possible Cause: Inefficient imine formation is often the culprit. The equilibrium between the amine, carbonyl, and the imine must be favorable for the reaction to proceed.[5]

Solutions:

  • Optimize pH: Imine formation is typically catalyzed by mild acid (pH 4-6).[4][5][11] This protonates the carbonyl oxygen, making the carbon more electrophilic. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.[4][5] Adding a catalytic amount of acetic acid is a common practice.[4][5]

  • Remove Water: The formation of an imine from an amine and a carbonyl compound produces water as a byproduct.[10][12] According to Le Chatelier's principle, removing this water will drive the equilibrium towards the imine. This can be achieved by adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves.

  • Solvent Choice: While chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are common, protic solvents like methanol can sometimes be used, especially with NaBH₃CN.[13] However, be aware that some reducing agents like NaBH(OAc)₃ are not stable in methanol.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the reductive amination of a primary amine?

The two most prevalent byproducts are the tertiary amine from over-alkylation and the alcohol from the reduction of the starting carbonyl compound.[4] Unreacted starting materials can also be present if the reaction does not go to completion.

Q2: How can I completely remove the tertiary amine byproduct from my desired secondary amine?

Separating a secondary amine from a tertiary amine can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. Often, a silica gel column is used. To improve separation, you can add a small amount of a base like triethylamine (e.g., 1-2%) to the eluent system. This deactivates the acidic silica surface and prevents the amines from tailing.

  • Acid-Base Extraction: This can sometimes be effective if there is a sufficient pKa difference between the secondary and tertiary amines, although this is rare.

  • Derivatization: In difficult cases, the secondary amine can be selectively reacted with an agent like a sulfonyl chloride (e.g., tosyl chloride) or an anhydride. The resulting sulfonamide or amide will have a significantly different polarity, making separation from the unreacted tertiary amine much easier. The protecting group can then be removed in a subsequent step.

Q3: Is it better to use NaBH(OAc)₃ or NaBH₃CN?

Both are excellent reagents for reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it is less toxic than sodium cyanoborohydride (NaBH₃CN), which can release hydrogen cyanide gas upon acidification.[8] NaBH(OAc)₃ is also very effective and generally gives high yields. However, NaBH₃CN is stable in protic solvents like methanol, which can be an advantage in some cases.

Q4: My starting amine is an aniline. Are there any special considerations?

Anilines are generally less nucleophilic than aliphatic amines. As a result, imine formation can be slower. You may need to use slightly more forcing conditions, such as gentle heating or longer reaction times. Electron-poor anilines can be particularly challenging to react.[14]

Visualizing the Reaction: Pathways and Workflows

To better understand the processes discussed, the following diagrams illustrate the key reaction pathways and a general purification workflow.

Diagram 1: Reductive Amination & Over-Alkylation Pathway

G cluster_main Desired Reaction Pathway cluster_side Byproduct Formation Primary Amine Primary Amine Imine Imine Primary Amine->Imine + Aldehyde/Ketone - H2O Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Imine Secondary Amine (Product) Secondary Amine (Product) Imine->Secondary Amine (Product) + [H] (Reducing Agent) Iminium Ion Iminium Ion Secondary Amine (Product)->Iminium Ion + Aldehyde/Ketone - H2O Secondary Amine (Product)->Iminium Ion Tertiary Amine (Byproduct) Tertiary Amine (Byproduct) Iminium Ion->Tertiary Amine (Byproduct) + [H] (Reducing Agent)

Caption: Desired vs. side reaction in reductive amination.

Diagram 2: General Purification Workflow

G start Reaction Mixture quench Quench Reaction (e.g., sat. NaHCO3) start->quench extract Liquid-Liquid Extraction (e.g., DCM or EtOAc) quench->extract dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude purify Purification crude->purify Column Chromatography or Recrystallization pure_product Pure Amine purify->pure_product

Caption: Standard workup and purification steps.

Protocols for Byproduct Removal

Protocol 1: Column Chromatography for Separating Secondary and Tertiary Amines

This protocol outlines a general procedure for purifying a secondary amine from a tertiary amine byproduct using silica gel chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents for elution (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)

  • Triethylamine (Et₃N)

  • Glass column, flasks, and other standard glassware

  • TLC plates and visualization reagents (e.g., UV lamp, potassium permanganate stain)

Procedure:

  • Dry-Load the Sample (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This prevents streaking on the column.

  • Pack the Column: Prepare a slurry of silica gel in your starting eluent (a non-polar solvent system, e.g., 98:2 Hexanes:EtOAc). Pour the slurry into the column and allow it to pack under gravity or gentle pressure.

  • Add Triethylamine to Eluent: Prepare your mobile phase solvents. To each solvent mixture, add 0.5-1% (v/v) of triethylamine. This will help to prevent the amines from streaking on the acidic silica gel.

  • Load the Sample: Carefully add the dry-loaded sample to the top of the packed silica gel bed.

  • Elute the Column: Start with a low-polarity eluent and gradually increase the polarity (gradient elution). The less polar tertiary amine will typically elute before the more polar secondary amine.

  • Monitor Fractions: Collect fractions and monitor them by TLC. Combine the fractions containing the pure desired product.

  • Isolate Product: Concentrate the combined pure fractions under reduced pressure to obtain the purified secondary amine.

Protocol 2: Aqueous Workup for Removal of Unreacted Primary Amine

If a significant excess of a simple, water-soluble primary amine was used, an acidic wash can be effective for its removal.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., EtOAc, DCM)

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Separatory funnel

Procedure:

  • Dissolve Crude Mixture: Ensure the crude product is fully dissolved in a water-immiscible organic solvent.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. The basic amines will be protonated and move into the aqueous layer. Repeat the wash 1-2 times.

  • Neutralize: Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine to remove excess water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Data Summary

Byproduct TypeCommon CausePrevention StrategyRemoval Method
Tertiary Amine Over-alkylation of secondary amine productStepwise imine formation, use of excess primary amineColumn Chromatography
Alcohol Reduction of starting carbonylUse of selective reducing agents (e.g., NaBH(OAc)₃)Column Chromatography
Unreacted Amine Incomplete reaction / Excess reagentDrive reaction to completion, optimize pHAcidic Wash (for simple amines)
Unreacted Carbonyl Incomplete reactionDrive reaction to completion, optimize pHColumn Chromatography

References

  • D. Chusov, E. Podyacheva, "Reductive Amination in the Synthesis of Pharmaceuticals", Chemical Reviews, 2019, 119 (23), 11857-11911. [Link]

  • S. Basheer, et al., "Recent Advances in Reductive Amination Catalysis and Its Applications", Current Organic Chemistry, 2015, 19 (8), 734-753. [Link]

  • J. Ashenhurst, "Reductive Amination, and How It Works", Master Organic Chemistry, 2017. [Link]

  • S. Mehmood, et al., "A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction", Molecules, 2023, 28(3), 1297. [Link]

  • Wikipedia, "Reductive amination", Wikipedia, 2023. [Link]

  • Synple Chem, "Application Note – Reductive Amination", Synple Chem. [Link]

  • Sciencemadness Wiki, "Reductive amination", Sciencemadness Wiki, 2022. [Link]

  • D. Montgomery, "Reductive aminations by imine reductases: from milligrams to tons", Chemical Science, 2022, 13, 8933-8945. [Link]

  • A. F. Abdel-Magid, et al., "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures", The Journal of Organic Chemistry, 1996, 61 (11), 3849–3862. [Link]

  • K. M. Touchette, "Reductive Amination in the Undergraduate Organic Chemistry Laboratory", Journal of Chemical Education, 2006, 83 (6), 929. [Link]

  • Richard F. Borch, et al., "The Borch Reaction", Journal of the American Chemical Society, 1971, 93 (12), 2897–2904. [Link]

  • Organic Chemistry Portal, "Amine synthesis by reductive amination (reductive alkylation)", Organic Chemistry Portal. [Link]

  • Chemistry Steps, "Reductive Amination", Chemistry Steps. [Link]

  • J. D. C. Codee, et al., "Reductive amination of carbohydrates using NaBH(OAc)3", Carbohydrate Research, 2005, 340 (6), 1133-1137. [Link]

  • Reddit, "Ways to reduce the bis amination during a reductive amination?", r/Chempros, 2023. [Link]

  • Organic-Chemistry.org, "Reductive Amination - Common Conditions", Organic-Chemistry.org. [Link]

  • S. Peruncheralathan, et al., "Preparation of secondary amines by reductive amination with metallic magnesium", Journal of the Chemical Society, Perkin Transactions 1, 2002, 1, 2043-2045. [Link]

  • JoVE, "Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones", JoVE. [https://www.jove.com/v/102 reductive-amination-of-aldehydes-and-ketones]([Link] reductive-amination-of-aldehydes-and-ketones)

  • Reddit, "I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH?", r/Chempros, 2025. [Link]

  • Chemistry Steps, "Aldehydes and Ketones to Amines", Chemistry Steps, 2024. [Link]

Sources

Technical Support Center: Troubleshooting Piperazine-Based Compound Solubility in In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay scientists, and drug development professionals facing solubility hurdles with piperazine-based small molecules. Piperazine rings are ubiquitous in medicinal chemistry due to their ability to modulate physicochemical properties and interact with biological targets. However, their unique acid-base profiles and lipophilicity often lead to erratic behavior in aqueous assay environments[1].

This guide moves beyond generic advice, offering mechanistic explanations, self-validating protocols, and targeted FAQs to rescue your assays.

The Root Cause: Physicochemical Properties of Piperazines

To troubleshoot a compound, you must first understand its behavior in solution. Piperazine is a cyclic diamine and acts as a weak base. It possesses two distinct nitrogen atoms, resulting in two pKa​ values[2]. The degree of ionization at a given pH dictates its aqueous solubility.

At physiological pH (7.4), typical of most cell-based and biochemical assays, unsubstituted piperazine is predominantly mono-protonated[1]. However, when bulky, lipophilic substituents are added during drug discovery, the overall lipophilicity increases, and the pKa​ values often shift downward[3]. This means that at pH 7.4, many proprietary piperazine derivatives are largely neutral and highly hydrophobic, leading to a high risk of precipitation when transitioning from a DMSO stock to an aqueous buffer[4].

Quantitative Data Summary

Table 1: Physicochemical Properties of Piperazine and Derivatives | Compound | pKa1​ (25°C) | pKa2​ (25°C) | Aqueous Solubility (Free Base) | Primary Ionization State at pH 7.4 | | :--- | :--- | :--- | :--- | :--- | | Unsubstituted Piperazine | 9.73 | 5.35 | 150 g/L (Freely Soluble) | Mono-protonated | | 1-Methylpiperazine | ~9.17 | ~4.93 | Soluble | Mono-protonated / Neutral | | Lipophilic Piperazine Derivatives | < 8.5 | < 4.5 | Poorly Soluble (< 10 µM) | Predominantly Neutral |

(Data synthesized from potentiometric titration studies and solubility assessments[2][3])

Table 2: Maximum Tolerated Co-Solvent Concentrations in Cell Assays | Solvent / Excipient | Recommended Max Final Conc. | Mechanism of Toxicity / Interference | | :--- | :--- | :--- | | DMSO | 0.1% - 0.5% (v/v) | Membrane permeabilization, ROS generation, altered cell signaling[4][5] | | Ethanol | 0.5% (v/v) | Protein denaturation, metabolic shifts[5] | | β -Cyclodextrin | 1 - 5 mM | Cholesterol depletion from cell membranes[5] |

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing high variability between my replicate wells in a cell-based assay. Could this be related to my piperazine compound? A1: Yes. High variability (large standard deviations between technical replicates) is the hallmark symptom of compound precipitation[6][7]. When a compound crashes out of solution, it forms micro-aggregates. These aggregates are unevenly distributed across the well. Consequently, cells in one area may be exposed to a massive localized dose of the drug (or physically crushed by crystals), while cells in another area receive almost no active compound. Causality: Inconsistent dosing leads to inconsistent biological readouts. Always inspect your plates under a microscope before adding detection reagents[6].

Q2: My compound dissolves perfectly at 10 mM in 100% DMSO, but immediately turns cloudy when I dilute it to 10 µM in my cell culture media. Why? A2: You have exceeded the compound's kinetic solubility limit[4]. When you pipette a concentrated DMSO stock directly into an aqueous medium, the DMSO rapidly diffuses into the bulk water. The highly lipophilic piperazine derivative is suddenly stripped of its solvation shell and left in an aqueous micro-environment where its thermodynamic solubility is near zero. This causes instantaneous nucleation and precipitation[4][8].

Q3: How can I improve the solubility without increasing the DMSO concentration and killing my cells? A3: Because piperazines are basic, you can exploit their pKa​ . If your assay biology tolerates it, slightly lowering the pH of the assay buffer (e.g., to pH 6.5) will force the protonation of the piperazine nitrogens, drastically increasing aqueous solubility[7][9]. If pH adjustment is not biologically viable, utilize host-guest complexation. β -cyclodextrins possess a hydrophobic cavity that can encapsulate the lipophilic tail of your piperazine derivative, while the hydrophilic exterior keeps the complex dissolved in the media[4][5].

Workflows and Mechanistic Pathways

To systematically resolve these issues, follow the logical troubleshooting workflow and understand the protonation pathway of your compound.

G Start Inconsistent Assay Results CheckPrecip Visual/Microscopic Inspection Start->CheckPrecip IsPrecip Precipitation Observed? CheckPrecip->IsPrecip Kinetic Exceeded Kinetic Solubility IsPrecip->Kinetic Yes Other Investigate Biology/ Handling IsPrecip->Other No Sol1 Optimize Dilution: Intermediate DMSO steps Kinetic->Sol1 Sol2 Formulation: Add β-Cyclodextrin Kinetic->Sol2 Sol3 pH Adjustment: Lower pH (if tolerated) Kinetic->Sol3

Troubleshooting workflow for piperazine precipitation in assays.

G HighPH HighPH PhysPH pH ~ 7.4 Mono-protonated Moderate Lipophilicity Precipitation Risk HighPH->PhysPH Add H+ LowPH LowPH PhysPH->LowPH Add H+

Effect of pH on piperazine protonation and aqueous solubility.

Self-Validating Experimental Protocols

Do not rely on assumptions; measure the solubility limits of your compound in your specific assay buffer.

Protocol 1: Assessing Kinetic Solubility via Nephelometry (Turbidity)

This protocol determines the exact concentration at which your compound crashes out of your specific assay buffer[7][10].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of your piperazine compound in 100% anhydrous DMSO[6].

  • Serial Dilution: Create a 2-fold serial dilution of the compound in 100% DMSO across a 96-well plate (e.g., 10 mM down to 9.7 µM)[6][10].

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your pre-warmed (37°C) assay buffer/media in a clear-bottom 96-well plate. (Final DMSO concentration = 1%).

  • Incubation & Shaking: Shake the plate at 200 rpm for 10 minutes to ensure complete mixing[10]. Incubate for the duration of your standard assay (e.g., 2 hours for biochemical, 24 hours for cell-based).

  • Measurement: Read the plate using a nephelometer (light scattering) or a standard absorbance microplate reader set to a non-absorbing wavelength (e.g., 620 nm)[7][10].

  • Self-Validation Step: Centrifuge the plate at 3000 x g for 10 minutes. Carefully transfer the supernatant to a new plate and measure the absorbance of the compound at its specific λmax​ (e.g., 280 nm).

    • Causality Check: The well where turbidity sharply increases (nephelometry) should perfectly correlate with the well where the supernatant absorbance (concentration of dissolved drug) plateaus. This confirms the turbidity is due to drug precipitation, establishing your absolute kinetic solubility limit.

Protocol 2: Optimized Dilution and β -Cyclodextrin Complexation

If Protocol 1 reveals your required assay concentration exceeds the kinetic solubility, use this protocol to enhance solubility without raising DMSO levels[4][5].

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 5 mM solution of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in your assay buffer.

  • Intermediate Dilution (The Critical Step): Instead of jumping from 100% DMSO to 99% Water, create an intermediate. Dilute your 10 mM DMSO stock 1:10 into a mixture of 50% DMSO / 50% HP- β -CD buffer. Causality: This prevents the localized "water shock" that causes instantaneous nucleation[4][6].

  • Complexation: Vortex this intermediate vigorously for 2 minutes. The cyclodextrin will encapsulate the lipophilic piperazine moiety[4].

  • Final Assay Dilution: Dilute the intermediate 1:100 into your final assay media. Your final compound concentration is 10 µM, final DMSO is 0.5%, and the compound remains shielded in solution.

  • Self-Validation Step: Run a parallel control assay using a highly soluble reference compound with and without the HP- β -CD.

    • Causality Check: If the reference compound's IC50​ shifts significantly, the cyclodextrin is either sequestering the drug too tightly (reducing the free fraction) or interfering with the biological target. If the IC50​ remains stable, the formulation is validated for use.

References

  • ResearchGate Community. "How to deal with the poor solubility of tested compounds in MTT assay?" Researchgate.net.[Link]

  • Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, via ResearchGate.[Link]

  • Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." University of Regina.[Link]

  • Timm, M., et al. "Considerations regarding use of solvents in in vitro cell based assays." Cytotechnology, via PMC.[Link]

  • WJBPHS. "Solubility enhancement techniques: A comprehensive review." World Journal of Biology Pharmacy and Health Sciences. [Link]

Sources

Technical Support Center: Troubleshooting Storage and Degradation of 3-(4-Methylpiperazin-1-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals handling 3-(4-Methylpiperazin-1-yl)butan-1-amine . Due to its dual-functional nature—containing both a primary aliphatic amine and a tertiary amine within a piperazine ring—this compound is highly susceptible to environmental degradation.

Below, you will find diagnostic FAQs, causality-driven troubleshooting guides, and self-validating protocols to ensure the structural integrity of your compound during long-term storage.

Part 1: Diagnostic FAQs & Degradation Pathways

Q1: My 3-(4-Methylpiperazin-1-yl)butan-1-amine sample has developed a yellowish tint and shows secondary peaks on LC-MS (+16 Da and +44 Da). What is happening?

A1: Your compound is undergoing a combination of oxidative degradation and carbamation due to environmental exposure. The molecule contains two highly reactive sites that degrade via distinct mechanisms:

  • Carbamate Formation (+44 Da): The primary aliphatic amine acts as a strong nucleophile. Upon exposure to atmospheric carbon dioxide (CO₂), it undergoes a nucleophilic attack to form a carbamate intermediate[1]. While initially reversible, prolonged exposure leads to the condensation of these intermediates into heat-stable salts or urea derivatives, permanently reducing the concentration of your active free base[2].

  • N-Oxidation (+16 Da): The tertiary nitrogen within the piperazine ring is highly vulnerable to oxidative cleavage. Atmospheric oxygen (O₂), often catalyzed by ambient UV light or trace metal ions, drives the formation of N-oxides[3]. This alters the electron density of the piperazine ring, drastically changing the compound's pharmacological binding profile[4].

  • Hygroscopic Hydrolysis: As a free base amine, the compound readily absorbs atmospheric moisture, forming hydrates. Water acts as a solvent medium that accelerates both hydrolysis and the aforementioned oxidation/carbamation kinetics[4].

G Target 3-(4-Methylpiperazin-1-yl) butan-1-amine Deg1 N-Oxidation (Piperazine Ring) Target->Deg1 Reacts with Deg2 Carbamate Formation (Primary Amine) Target->Deg2 Reacts with Deg3 Hydrate Formation & Hydrolysis Target->Deg3 Absorbs O2 Atmospheric O2 O2->Deg1 Drives CO2 Atmospheric CO2 CO2->Deg2 Drives H2O Moisture (H2O) H2O->Deg3 Drives

Logical relationship between environmental exposure and specific degradation pathways of the amine.

Part 2: Storage Best Practices & Quantitative Guidelines

Q2: What is the optimal storage protocol to prevent these specific degradation pathways?

A2: The causality of the degradation dictates that you must completely eliminate O₂, CO₂, moisture, and thermal energy.

  • For Bulk Powders: Store at -20°C in a sealed desiccator. The low temperature reduces the kinetic energy available for oxidative and thermal degradation pathways[1].

  • For Reconstituted Solutions: Reconstitute only what is required for immediate use. If storage is unavoidable, you must use anhydrous solvents, purge the headspace with Argon, and store at -80°C[5]. Argon is specifically chosen over Nitrogen because it is denser than air; it sinks to the surface of the liquid, creating a physical blanket that effectively displaces both O₂ and CO₂ before sealing[3].

Table 1: Quantitative Impact of Storage Conditions on 3-(4-Methylpiperazin-1-yl)butan-1-amine Stability

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Risk
Optimal (Cryogenic) -80°CArgon (Inert)Dark (Amber Vial)> 12 MonthsNone (Kinetics halted)
Standard (Freezer) -20°CNitrogen / ArgonDark (Amber Vial)6 - 12 MonthsMinor N-oxidation over time
Sub-optimal (Fridge) 4°CAmbient AirDark1 - 3 MonthsCarbamate formation, Hydration
Poor (Benchtop) 20°C - 25°CAmbient AirAmbient Light< 14 DaysRapid N-oxidation, Carbamation

Part 3: Experimental Protocols for Stability Validation

Q3: How do I validate that my stored aliquots haven't degraded before using them in a sensitive biological assay?

A3: Visual inspection (e.g., waiting for a color change) is insufficient, as early-stage N-oxidation is often colorless. You must implement a self-validating stability-indicating assay[3]. By establishing a Day 0 baseline and comparing subsequent aliquots against it, the protocol validates its own integrity.

Protocol: Self-Validating Aliquoting and LC-MS/MS Storage Workflow

Phase 1: Controlled Aliquoting

  • Preparation of Anhydrous Environment: Work inside a controlled glove box or under a dry nitrogen stream. Causality: Ambient humidity can immediately initiate hydrate formation[4].

  • Reconstitution: Dissolve the bulk amine in an anhydrous, LC-MS grade solvent (e.g., Acetonitrile).

  • Aliquoting into Amber Vials: Divide the solution into single-use aliquots using amber glass vials. Causality: Amber glass blocks UV light, preventing photo-catalyzed oxidation of the piperazine ring[6]. Single-use aliquots prevent repeated freeze-thaw cycles, which introduce condensation and oxygen[7].

  • Argon Headspace Purging: Gently blow Argon gas into the vial for 5-10 seconds. Causality: Argon's high density completely displaces reactive O₂ and CO₂[3].

  • PTFE-Sealed Capping: Seal immediately with PTFE-lined caps. Causality: Standard rubber septa are permeable to oxygen over time and can leach plasticizers. PTFE is chemically inert.

  • Cryogenic Storage: Transfer vials to a -80°C freezer.

Phase 2: Self-Validation (Stability-Indicating Assay)

  • Day 0 Baseline: Immediately draw a 10 µL sample from the freshly reconstituted batch. Spike with a stable isotope-labeled internal standard (e.g., Piperazin-2-one-d6) to normalize matrix effects[7]. Run an LC-MS/MS assay and record the Area Under the Curve (AUC) for the parent mass (m/z ~172.16 for [M+H]+).

  • Longitudinal Check: Before using a stored aliquot in a future experiment, run it under the exact same LC-MS/MS conditions.

  • Data Interpretation: A decrease in the parent AUC relative to the internal standard, or the appearance of +16 Da (N-oxide) or +44 Da (carbamate) peaks, confirms degradation[2]. If the profile matches Day 0, the storage system is validated.

Workflow Step1 1. Prepare Anhydrous Solvent (Spike with Internal Standard) Step2 2. Reconstitute Amine (Day 0 Baseline Established) Step1->Step2 Step3 3. Aliquot into Amber Vials (Prevents Photodegradation) Step2->Step3 Validation Self-Validation Loop: Run LC-MS on Day 0 aliquot. Compare future aliquots to baseline. Step2->Validation Step4 4. Purge Headspace with Argon (Displaces O2 & CO2) Step3->Step4 Step5 5. Seal with PTFE Caps (Prevents Leaching) Step4->Step5 Step6 6. Store at -80°C (Halts Thermal Kinetics) Step5->Step6

Self-validating workflow for the reconstitution, aliquoting, and storage of the amine compound.

Sources

Technical Support Center: Optimization of Organolithium Reactions for Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for organolithium-mediated amine synthesis. Organolithium reagents are among the most powerful tools in modern synthetic chemistry, prized for their exceptional basicity and nucleophilicity that enable the construction of complex molecular architectures.[1][2] However, their high reactivity is a double-edged sword, demanding meticulous technique and a deep understanding of the reaction parameters to ensure safety, reproducibility, and high yields.[3][4]

This guide is structured to address the practical challenges you, the researcher, face in the lab. We will move beyond simple procedural lists to explore the underlying causality of common issues, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge, with a primary focus on safety and reagent integrity—the two pillars upon which successful organolithium chemistry is built.

Safety & Emergency Preparedness

Q1: What personal protective equipment (PPE) is absolutely mandatory when working with pyrophoric organolithium reagents like t-BuLi?

A1: Standard laboratory PPE is insufficient. Due to the severe fire risk from spontaneous ignition upon contact with air, the following are required[5]:

  • Eye Protection: Chemical splash goggles and a full-face shield are essential.[5]

  • Body Protection: A flame-resistant lab coat, typically made of Nomex, must be worn and fully buttoned.[5][6] Standard cotton or polyester-blend lab coats are flammable and offer inadequate protection.

  • Hand Protection: A double-gloving technique is recommended. An inner nitrile glove provides chemical resistance, while a flame-resistant outer glove (e.g., Nomex) or heavy-duty neoprene gloves should be worn over it.[5][6]

  • Footwear: Closed-toe, closed-heel shoes made of a durable material like leather are mandatory.[6]

Q2: Can I work alone when performing an organolithium reaction?

A2: Absolutely not. A "buddy system" is critical. Never handle pyrophoric reagents when you are the only person in the lab.[6] An informed colleague must be present who is aware of the hazards and knows the emergency procedures.

Q3: What is the correct fire extinguisher for an organolithium fire, and which ones should be avoided?

A3: This is a critical point of safety.

  • USE: A Class D fire extinguisher (for combustible metals) is ideal. A standard ABC dry powder extinguisher can also be used. A bucket of sand or powdered lime can be used to smother a small fire.

  • AVOID: NEVER use a water-based or carbon dioxide (CO₂) extinguisher. Organolithiums react violently with water, which will exacerbate the fire.[6]

Q4: How do I safely quench residual organolithium reagent after a reaction or during a transfer?

A4: Unused reagent in a syringe or small amounts in a flask must be quenched carefully. A common and safe procedure is to slowly add the reagent to a beaker containing dry ice pellets.[3] The CO₂ will quench the reagent, and any small flames will be smothered.[3] For larger quantities, a common method is to dilute the reagent with an inert hydrocarbon solvent like heptane and add it slowly to a well-stirred solution of 2-propanol in heptane, ensuring the temperature is controlled with an external cooling bath.[7]

Reagent Integrity & Handling

Q1: My bottle of n-BuLi has been in storage for over a year. Can I still use it?

A1: Possibly, but not without verifying its concentration. Organolithium reagents degrade over time, especially if the septum has been punctured multiple times, allowing for minuscule exposure to air and moisture.[3] They also undergo thermal decomposition, forming lithium hydride and the corresponding alkene.[7][8] Before use, you must determine the molarity of the active reagent via titration. Using the concentration printed on the bottle will lead to incorrect stoichiometry and poor results.

Q2: What is the most reliable method for titrating organolithium reagents?

A2: While several methods exist, titration with a well-defined, non-hygroscopic acid is common and reliable. A widely accepted method involves using N-benzylbenzamide as the indicator.[9] The organolithium reagent is added dropwise to a solution of the indicator in dry THF at low temperature until a persistent blue or greenish-blue color appears, signaling the endpoint.[9] This method is superior to simple acid-base titrations with water, which can overestimate the concentration by including non-organolithium bases like lithium alkoxides.[10][11]

Q3: How should I properly store my organolithium reagents?

A3: Reagents should be stored in their original manufacturer's container (e.g., Sure/Seal™ bottle) in a cool, dark, and dry place.[6] Storage in an explosion-proof refrigerator is often recommended.[6] It is crucial to maintain a positive pressure of an inert gas (argon or nitrogen) in the headspace of the bottle.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a problem-cause-solution format.

Problem 1: Low or No Yield of the Desired Amine

  • Possible Cause A: Inactive Reagent.

    • Causality: The most common cause of failure. If the actual concentration of your organolithium is significantly lower than assumed, it will be the limiting reagent, resulting in low conversion.

    • Solution & Optimization: Always titrate your organolithium solution before use, especially if the bottle is old or has been used frequently.[3][9] A fresh bottle should also be titrated to establish a baseline. Record the date and concentration on the bottle after each titration.

  • Possible Cause B: Presence of Air or Moisture.

    • Causality: Organolithiums are extremely potent bases and will react instantly with atmospheric water or oxygen.[5] They also react with acidic protons on glassware (from adsorbed water). This consumes the reagent before it can react with your substrate.

    • Solution & Optimization:

      • Glassware: All glassware must be rigorously dried in an oven (e.g., >4 hours at 120 °C) and assembled while hot under a stream of dry, inert gas (argon or nitrogen).[8] Allow it to cool to room temperature under the inert atmosphere.

      • Inert Atmosphere: Use a Schlenk line or a glovebox for all manipulations.[3] Ensure a positive pressure of inert gas is maintained throughout the experiment, typically visualized with an oil bubbler.

      • Solvents & Reagents: All solvents and reagents must be anhydrous. Use freshly distilled solvents or those from a solvent purification system.

  • Possible Cause C: Incorrect Reaction Temperature.

    • Causality: Many organolithium reactions, particularly lithium-halogen exchange and subsequent reactions with electrophiles, are extremely fast and exothermic.[12] Running the reaction at too high a temperature can lead to decomposition of the organolithium intermediate or rapid side reactions (e.g., reaction with the solvent).[13]

    • Solution & Optimization: Most reactions are performed at low temperatures, such as -78 °C (dry ice/acetone bath) or -90 °C.[1] This controls the reaction rate, minimizes side reactions, and improves selectivity. Maintain the low temperature throughout the addition and for a specified reaction time before quenching or warming.

  • Possible Cause D: Inefficient Electrophilic Amination.

    • Causality: The direct electrophilic amination of organolithiums can be challenging, sometimes resulting in low yields or requiring excess reagents.[14] The choice of the aminating agent is critical.

    • Solution & Optimization: Consider using a copper-catalyzed approach. Copper(I) salts can facilitate the amination of aryl and heteroaryl organolithiums with N,N-dialkyl-O-benzoylhydroxylamines, often providing higher yields under mild conditions.[14][15]

Problem 2: Formation of Unexpected Side Products

  • Possible Cause A: Reaction with Solvent.

    • Causality: While ethers like tetrahydrofuran (THF) are excellent solvents for solvating organolithium aggregates, they are not inert.[1][12] At temperatures above -20 °C, n-BuLi can deprotonate THF, leading to its decomposition and the formation of byproducts.

    • Solution & Optimization:

      • Maintain strict low-temperature control when using THF.

      • For reactions requiring higher temperatures, consider using a non-etheral solvent like a hydrocarbon (e.g., hexane, toluene). Note that this may significantly impact the solubility and reactivity of your organolithium species.[16]

  • Possible Cause B: Substrate Contains an Acidic Proton.

    • Causality: Organolithium reagents are exceptionally strong bases and will deprotonate the most acidic proton in the molecule first.[3][17] Functional groups like alcohols, amines, terminal alkynes, or even some acidic C-H bonds will be deprotonated before any desired nucleophilic attack or halogen-metal exchange occurs.

    • Solution & Optimization: Protect all acidic functional groups before introducing the organolithium reagent. Alternatively, use an excess of the organolithium reagent to deprotonate all acidic sites first, before the intended reaction can proceed.[16]

  • Possible Cause C: Solubility Issues.

    • Causality: Organolithium intermediates can sometimes be insoluble in the reaction medium, causing them to precipitate out of solution and halt the reaction.[16] This is particularly common in hydrocarbon solvents.

    • Solution & Optimization:

      • Change Solvent: Adding a co-solvent like THF can break up aggregates and improve solubility.[1]

      • Inverse Addition: Instead of adding the organolithium to the substrate, try adding the substrate solution to the organolithium solution. This "inverse addition" can sometimes prevent the precipitation of an intermediate mono-lithiated species by ensuring excess organolithium is present to form more soluble aggregates.[16]

Section 3: Key Experimental Protocols

Protocol 1: Titration of Organolithium Reagent with N-Benzylbenzamide

This protocol provides a reliable method for determining the active molarity of common alkyllithium reagents like n-BuLi, s-BuLi, and t-BuLi.

Materials:

  • Oven-dried 10 mL three-neck flask with a stir bar

  • Inert gas inlet (Argon or Nitrogen)

  • Rubber septa

  • N-benzylbenzamide (NBB), accurately weighed (~100 mg)

  • Anhydrous THF (~5 mL)

  • Organolithium solution to be titrated

  • 1.0 mL syringe, dried and purged with inert gas

  • Low-temperature bath (e.g., dry ice/acetonitrile, ~ -45 °C)

Procedure:

  • Assemble the oven-dried flask while hot and allow it to cool under a positive pressure of inert gas.

  • Charge the flask with the accurately weighed N-benzylbenzamide (~100 mg, 0.473 mmol).

  • Add ~5 mL of anhydrous THF via syringe and stir to dissolve the solid.

  • Cool the flask to -45 °C in a cooling bath.[9]

  • Using a 1.0 mL syringe, carefully draw up the organolithium solution.

  • Slowly add the organolithium solution dropwise to the cold, stirring NBB solution. A transient blue color may appear at the point of addition.

  • The endpoint is reached when a persistent, intense blue (for n-BuLi) or greenish-blue (for t-BuLi) color remains in the solution.[9]

  • Record the volume of organolithium solution added.

  • Calculation: Molarity (M) = (moles of NBB) / (Volume of RLi added in L)

Protocol 2: General Procedure for Copper-Catalyzed Electrophilic Amination

This protocol is a general guide for the amination of an aryllithium intermediate.

Materials:

  • Aryl halide (e.g., Aryl-Br)

  • Organolithium reagent (n-BuLi or t-BuLi)

  • Copper(I) Iodide (CuI)

  • Electrophilic aminating agent (e.g., N,N-dibenzyl-O-benzoylhydroxylamine)

  • Anhydrous THF

  • Schlenk line or glovebox setup

  • Low-temperature cooling baths (-78 °C)

Procedure:

  • Setup: Set up an oven-dried, three-neck flask with a stir bar, thermometer, and septa under a positive pressure of argon.

  • Aryl Halide Solution: Dissolve the aryl halide in anhydrous THF in the reaction flask.

  • Lithium-Halogen Exchange: Cool the solution to -78 °C. Slowly add the titrated organolithium reagent (e.g., n-BuLi, 1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir for the required time (e.g., 30-60 min) to form the aryllithium species.

  • Copper Addition: In a separate dry flask, suspend CuI (e.g., 5 mol%) in anhydrous THF. Add this suspension to the aryllithium solution at -78 °C.

  • Amination: Add the electrophilic aminating agent dissolved in anhydrous THF to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for a specified time (e.g., 2-4 hours), then let it warm slowly to room temperature overnight.

  • Quench: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Workup: Proceed with a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Section 4: Data Summaries & Visualizations

Table 1: Properties of Common Organolithium Reagents
ReagentAbbreviationApproximate pKa (Conjugate Acid)Common SolventPyrophoric?Primary Use
n-Butyllithiumn-BuLi~50HexanesYesStrong base, initiator
sec-Butyllithiums-BuLi~51Cyclohexane/HexaneYesStronger, more hindered base
tert-Butyllithiumt-BuLi~53PentaneExtremely Very strong, hindered base
PhenyllithiumPhLi~43Cyclohexane/EtherNoNucleophile, base
MethyllithiumMeLi~48Diethyl EtherNoNucleophile, base
(Data adapted from references[3] and[12])
Table 2: Examples of Electrophilic Aminating Agents
Reagent ClassExample StructureProduct TypeComments
O-Acyl HydroxylaminesR₂N-O-C(=O)R'Tertiary AmineCommonly used, often requires catalysis (e.g., Cu(I)) for high efficiency with organolithiums.[14][15]
N-ChloroaminesR₂N-ClTertiary AmineCan be effective but may lead to side reactions.[18]
AzodicarboxylatesRO₂C-N=N-CO₂RHydrazine derivativeAdds across the N=N bond.[19]
OxaziridinesN-SulfonyloxaziridinesPrimary AmineCan be used for direct amination of carbanions.[19]
Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware 1. Oven-Dry Glassware (>120°C, >4h) Assemble_Hot 2. Assemble Hot under Inert Gas Inert_Atmosphere 3. Establish Inert Atmosphere (Ar/N2) Cool 4. Cool to Low Temp (e.g., -78°C) Inert_Atmosphere->Cool RLi_Addition 5. Slow Addition of Titrated RLi Stir 6. Stir at Low Temp (Formation of Intermediate) Electrophile_Add 7. Add Electrophilic Aminating Agent Warm 8. Stir and Warm to Room Temp Quench 9. Quench Reaction (e.g., sat. NH4Cl) Warm->Quench Extract 10. Aqueous Extraction Purify 11. Column Chromatography

Caption: A typical workflow for organolithium-mediated amine synthesis.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Amine Yield Q_Titrated Did you titrate the organolithium reagent? Start->Q_Titrated Titrate Action: Titrate reagent using NBB method. Q_Titrated->Titrate No Q_System Was the system rigorously dry and inert? Q_Titrated->Q_System Yes Titrate->Q_System Dry Action: Re-dry all glassware. Check for system leaks. Q_System->Dry No Q_Temp Was the temperature strictly controlled (e.g., -78°C)? Q_System->Q_Temp Yes Dry->Q_Temp Control_Temp Action: Monitor internal temp. Ensure efficient cooling bath. Q_Temp->Control_Temp No Q_Acid Does the substrate have acidic protons (OH, NH, etc.)? Q_Temp->Q_Acid Yes Control_Temp->Q_Acid Protect Action: Use protecting groups or excess RLi. Q_Acid->Protect Yes Success Problem Likely Resolved Q_Acid->Success No Protect->Success

Sources

Technical Support Center: Refining Purification Methods for 3-(4-Methylpiperazin-1-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 3-(4-Methylpiperazin-1-yl)butan-1-amine. Given the limited specific literature on this compound, this document provides a comprehensive framework for its purification based on established principles of amine chemistry and proven methodologies for analogous structures. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the purification of this and similar polar, multi-functional amines.

I. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 3-(4-Methylpiperazin-1-yl)butan-1-amine?

A1: The impurity profile is highly dependent on the synthetic route. A common approach to synthesizing similar compounds involves the reaction of 1-methylpiperazine with a suitable four-carbon electrophile. Potential impurities could include:

  • Unreacted Starting Materials: Residual 1-methylpiperazine and the butanal or butanol derivative.

  • Over-alkylation Products: Di- or tri-substituted butan-1-amine derivatives.

  • Side-Reaction Products: Products from rearrangement or elimination reactions, depending on the reaction conditions.

  • Solvent and Reagent Residues: Residual solvents, catalysts, or bases used in the synthesis.

Q2: What analytical techniques are recommended for assessing the purity of 3-(4-Methylpiperazin-1-yl)butan-1-amine?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities. Derivatization may be necessary to improve peak shape for this polar amine.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with an appropriate column and mobile phase modifier (e.g., triethylamine or formic acid) can separate the target compound from non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can quantify impurities if a known standard is used. The proton NMR spectrum is expected to show characteristic signals for the methyl group on the piperazine ring, the methylene groups of the piperazine and butanamine chain, and the amine protons.[4][5][6]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as N-H stretches for the primary amine.[4]

Q3: My compound appears to be degrading during purification. What are the likely causes and how can I prevent this?

A3: Amine degradation during purification can be caused by:

  • Thermal Instability: Prolonged heating during distillation at atmospheric pressure can lead to decomposition.

  • Oxidation: Exposure to air, especially at elevated temperatures, can lead to the formation of oxides and other degradation products.

  • Incompatible Stationary Phases in Chromatography: Highly acidic silica gel can cause irreversible adsorption and degradation of basic amines.

Preventative Measures:

  • Use Vacuum Distillation: To lower the boiling point and minimize thermal stress.

  • Work Under an Inert Atmosphere: Use nitrogen or argon to blanket the compound during purification and storage.

  • Choose Appropriate Chromatographic Media: Opt for deactivated silica, alumina, or amine-functionalized silica for column chromatography.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of 3-(4-Methylpiperazin-1-yl)butan-1-amine.

Troubleshooting Scenario 1: Poor Separation in Column Chromatography

Problem: "I am attempting to purify my crude 3-(4-Methylpiperazin-1-yl)butan-1-amine using silica gel column chromatography, but I am observing significant peak tailing and co-elution of impurities."

Root Cause Analysis: Standard silica gel is acidic due to the presence of silanol groups, which can strongly and sometimes irreversibly interact with basic compounds like amines, leading to poor peak shape and low recovery.

Solutions:

1. Modification of the Mobile Phase:

  • Addition of a Basic Modifier: Incorporate a small amount (0.5-2%) of a volatile base such as triethylamine (TEA) or pyridine into your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). The modifier will compete with your product for the acidic sites on the silica, improving elution and peak shape.

2. Selection of an Alternative Stationary Phase:

  • Amine-Functionalized Silica: This is often the best choice for the purification of basic amines. The amine-functionalized surface minimizes the interaction with the basic analyte, allowing for separation based on polarity with standard normal-phase solvent systems (e.g., hexanes/ethyl acetate).[7]

  • Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a good alternative. Basic alumina is generally preferred for the purification of strongly basic compounds.

  • Reversed-Phase Chromatography (C18): For highly polar amines, reversed-phase chromatography can be effective. A buffered mobile phase (e.g., water/acetonitrile with 0.1% formic acid or ammonium hydroxide) is typically required to ensure good peak shape.

Experimental Protocol: Flash Chromatography with Amine-Functionalized Silica

  • Slurry Pack the Column: Prepare a slurry of amine-functionalized silica gel in your initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elute with a Gradient: Start with a low-polarity mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 5% to 50% ethyl acetate in hexanes over 10-15 column volumes.

  • Monitor Fractions: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Scenario 2: Low Yield After Distillation

Problem: "I am trying to purify 3-(4-Methylpiperazin-1-yl)butan-1-amine by distillation, but my recovery is very low, and I suspect the product is decomposing in the distillation pot."

Solution: Vacuum Distillation

By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that minimizes the risk of decomposition.

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus with a short path head to minimize product loss on the glass surfaces. Ensure all glassware is dry and joints are well-sealed with appropriate vacuum grease.

  • Initial Purification: If the crude product contains non-volatile impurities, a preliminary acid-base extraction can be beneficial. Dissolve the crude material in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous layer can then be basified (e.g., with 2M NaOH) and the purified amine re-extracted into an organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.

  • Distillation: Place the crude or pre-purified amine in the distillation flask with a magnetic stir bar. Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg). Gradually heat the distillation pot using an oil bath.

  • Collect Fractions: Collect the fraction that distills at a constant temperature. The exact boiling point under vacuum will need to be determined empirically.

  • Characterize: Analyze the collected fractions for purity.

Troubleshooting Scenario 3: Difficulty in Handling an Oily Product and Removing Final Traces of Impurities

Problem: "My purified 3-(4-Methylpiperazin-1-yl)butan-1-amine is an oil and is difficult to handle. I also have a persistent, closely-related impurity that is difficult to remove by chromatography or distillation."

Root Cause Analysis: Many amines are oils at room temperature. For high-purity applications, such as for drug development, conversion to a crystalline salt is a common and effective final purification step. Crystallization often provides superior purification by excluding impurities from the crystal lattice.

Solution: Salt Formation and Crystallization

Converting the free base to a salt, such as the hydrochloride or oxalate salt, can induce crystallization. The resulting solid is typically easier to handle, store, and can be of very high purity.

Experimental Protocol: Hydrochloride Salt Formation and Crystallization

  • Dissolve the Amine: Dissolve the purified or semi-purified amine free base in a suitable anhydrous solvent such as diethyl ether, isopropanol, or ethyl acetate.

  • Add Acid: Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt should precipitate out of the solution. Monitor the pH to avoid adding a large excess of acid.

  • Isolate the Salt: Collect the precipitated solid by vacuum filtration.

  • Wash: Wash the solid with a small amount of the cold, anhydrous solvent to remove any remaining soluble impurities.

  • Recrystallize (if necessary): For further purification, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane. Dissolve the salt in a minimal amount of the hot solvent and allow it to cool slowly to form high-purity crystals.[8][9]

  • Dry: Dry the crystalline salt under vacuum to remove all traces of solvent.

III. Visualization of Purification Workflows

Workflow for Chromatographic Purification

chromatography_workflow crude Crude Amine tlc TLC Analysis (Normal & Amine-Functionalized Plates) crude->tlc column_choice Select Stationary Phase tlc->column_choice normal_phase Normal Phase (Silica + Amine Modifier) column_choice->normal_phase Peak Tailing on Normal Phase amine_phase Amine-Functionalized Silica column_choice->amine_phase Good Separation on Amine-TLC reversed_phase Reversed-Phase (C18) + Buffered Mobile Phase column_choice->reversed_phase Highly Polar Impurities purified Pure Amine normal_phase->purified amine_phase->purified reversed_phase->purified

Caption: Decision workflow for selecting the appropriate chromatographic method.

Workflow for Purification via Salt Crystallization

salt_crystallization_workflow start Partially Purified Amine (Oil) dissolve Dissolve in Anhydrous Solvent (e.g., Diethyl Ether, IPA) start->dissolve add_acid Add Anhydrous Acid Solution (e.g., HCl in Ether) dissolve->add_acid precipitate Precipitation of Amine Salt add_acid->precipitate filter_wash Filter and Wash with Cold Solvent precipitate->filter_wash recrystallize Recrystallize from Suitable Solvent System (e.g., Ethanol/Ether) filter_wash->recrystallize pure_salt High-Purity Crystalline Salt filter_wash->pure_salt Sufficiently Pure recrystallize->pure_salt Yes

Caption: Step-by-step process for purification via salt crystallization.

IV. Summary of Key Purification Parameters

Purification MethodKey ParametersAdvantagesDisadvantages
Vacuum Distillation - Pressure (vacuum level)- Temperature- Fractionation efficiency- Effective for removing non-volatile or very high-boiling impurities.- Scalable.- Risk of thermal degradation if not properly controlled.- May not separate isomers or impurities with similar boiling points.
Normal-Phase Chromatography - Stationary Phase (Silica, Alumina)- Mobile Phase (e.g., Hexane/EtOAc)- Modifier (e.g., TEA)- Good for separating compounds with different polarities.- Can lead to low recovery and peak tailing for basic amines without modification.
Amine-Functionalized Chromatography - Stationary Phase (Amine-Silica)- Mobile Phase (e.g., Hexane/EtOAc)- Excellent for basic amines, providing good peak shape and recovery.- More expensive stationary phase.
Reversed-Phase Chromatography - Stationary Phase (C18)- Mobile Phase (e.g., ACN/H₂O)- Buffer/Modifier (e.g., Formic Acid)- Effective for polar compounds.- May require desalting step if non-volatile buffers are used.
Salt Crystallization - Acid (e.g., HCl, Oxalic Acid)- Solvent System- Temperature- Often yields very high purity material.- Product is a stable, easy-to-handle solid.- Introduces an additional chemical step.- Some amines may not form crystalline salts easily.

V. References

  • Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. [Link]

  • Ketha, H., Webb, M., Clayton, L., & Li, S. (2017). Gas chromatography mass spectrometry (GC-MS) for identification of designer stimulants including 2C amines, NBOMe compounds, and cathinones in urine. Current Protocols in Toxicology, 74, 4.43.1–4.43.10.

  • Supelco. (n.d.). Amines Analysis by Packed Column GC. Sigma-Aldrich.

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Ackermann, T., et al. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Molecules, 28(22), 7659. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis. [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Klusik, H., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 739. [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of Piperazine-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in piperazine-containing drug candidates. The piperazine ring is a valuable scaffold in medicinal chemistry, but its inherent physicochemical properties can often lead to challenges in absorption, distribution, metabolism, and excretion (ADME).[1][2] This resource is designed to help you diagnose permeability issues and implement effective strategies to optimize your compounds.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do my piperazine-containing compounds exhibit low cell permeability?

A1: Poor cell permeability in piperazine derivatives often stems from a combination of factors related to their physicochemical properties:

  • High Basicity (pKa): The piperazine ring has two nitrogen atoms with distinct pKa values (pKa1 ≈ 5.35 and pKa2 ≈ 9.73).[1][3] At physiological pH (around 7.4), a significant portion of the piperazine moiety will be protonated, leading to a positively charged species. This charge increases hydrophilicity and hinders passive diffusion across the lipid-rich cell membranes.[1]

  • High Polar Surface Area (PSA): The two nitrogen atoms in the piperazine ring contribute significantly to the molecule's overall polar surface area.[2] A high PSA is generally associated with poor membrane permeability as it increases the energy barrier for the compound to move from the aqueous extracellular environment into the lipophilic interior of the cell membrane.

  • Hydrogen Bonding Capacity: The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, and if substituted with hydrogen, as hydrogen bond donors.[2][4] A high number of hydrogen bond donors and acceptors can impede permeability by favoring interactions with the aqueous environment over partitioning into the cell membrane.[4][5]

  • Efflux Transporter Activity: Piperazine-containing compounds can be substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[6] These transporters are present in various tissues, including the intestine and the blood-brain barrier, and actively pump drugs out of cells, reducing their intracellular concentration and overall permeability.

Q2: How can I quickly assess the permeability of my piperazine drug candidates?

A2: A tiered approach is often most effective. Start with computationally inexpensive methods and progress to more complex cell-based assays for promising candidates.

  • In Silico Prediction: Utilize software to calculate key physicochemical properties like logP (lipophilicity), PSA, and pKa. These predictions can provide an early indication of potential permeability issues.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[7] PAMPA is a cost-effective way to rank compounds based on their passive permeability and can help identify liabilities related to high polarity.[7][8]

  • Caco-2 Permeability Assay: This is a more complex, cell-based assay that uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal epithelium.[6][9][10] This assay provides a more comprehensive assessment of permeability by accounting for both passive diffusion and active transport processes, including efflux.[6][8][9]

Q3: My compound shows good permeability in the PAMPA assay but poor permeability in the Caco-2 assay. What could be the reason?

A3: This discrepancy strongly suggests that your compound is a substrate for active efflux transporters. The PAMPA assay only measures passive diffusion, while the Caco-2 assay utilizes a cell monolayer that expresses efflux transporters like P-gp.[8] The low permeability in the Caco-2 assay is likely due to the compound being actively pumped out of the cells. To confirm this, you can perform a bidirectional Caco-2 assay and calculate the efflux ratio. An efflux ratio greater than 2 is a strong indicator of active efflux.[6]

Q4: What is an acceptable level of permeability for an orally administered drug candidate?

A4: While there is no single cutoff value, here are some general guidelines for Caco-2 permeability (Papp) values:

Permeability Classification Apparent Permeability (Papp) (10⁻⁶ cm/s) Interpretation
High> 10High probability of good oral absorption.
Moderate1 - 10May have acceptable oral absorption.
Low< 1Likely to have poor oral absorption.

Note: These values can vary depending on the specific assay conditions and the therapeutic indication.

Part 2: Troubleshooting Guides

Issue 1: Low Permeability Due to High Basicity and Polarity

Symptoms:

  • High calculated PSA.

  • High pKa leading to significant ionization at physiological pH.

  • Low permeability in both PAMPA and Caco-2 assays.

Troubleshooting Strategies:

  • Reduce Basicity (pKa Modulation):

    • Rationale: Lowering the pKa of the piperazine nitrogens will reduce the proportion of the compound that is protonated at physiological pH, thereby increasing its lipophilicity and ability to cross cell membranes.

    • Actionable Advice:

      • Introduce electron-withdrawing groups on or near the piperazine ring.

      • Replace one of the piperazine nitrogens with a carbon (transition to a piperidine) if pharmacologically tolerated, as piperidine has a higher pKa but only one basic center.[1]

      • N-alkylation or N-acylation of the piperazine can also modulate basicity.

  • Decrease Polar Surface Area (PSA):

    • Rationale: Reducing the PSA decreases the energy required for the molecule to transition from an aqueous to a lipophilic environment.

    • Actionable Advice:

      • Mask polar functional groups with non-polar moieties.

      • Incorporate intramolecular hydrogen bonding to shield polar groups and reduce their interaction with water.[11]

  • Increase Lipophilicity (LogP/LogD):

    • Rationale: A more lipophilic compound will more readily partition into the lipid bilayer of the cell membrane.[12]

    • Actionable Advice:

      • Add lipophilic substituents to the molecule. Be mindful that excessive lipophilicity can lead to poor solubility and increased metabolic liability.[12][13]

      • A balanced approach to lipophilicity is crucial.

  • Prodrug Approach:

    • Rationale: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[14][15][16][17] This strategy can be used to temporarily mask the polar groups of the piperazine moiety, improving permeability.[15][16]

    • Actionable Advice:

      • Design ester or carbamate prodrugs that are cleaved by enzymes in the body to release the active piperazine-containing drug.[18]

Issue 2: Low Permeability Due to Efflux Transporter Activity

Symptoms:

  • Good permeability in PAMPA assay.

  • Poor permeability in the Caco-2 assay.

  • High efflux ratio (>2) in a bidirectional Caco-2 assay.

Troubleshooting Strategies:

  • Structural Modifications to Reduce Efflux:

    • Rationale: Altering the chemical structure can reduce the compound's recognition and transport by efflux proteins.

    • Actionable Advice:

      • Reduce Hydrogen Bond Donors: Efflux pumps often recognize and transport molecules with multiple hydrogen bond donors.[5]

      • Increase Molecular Size and Rigidity: In some cases, increasing the size and conformational rigidity of the molecule can disrupt its interaction with the efflux transporter.

      • Modify Lipophilicity and Charge Distribution: Fine-tuning these properties can alter the compound's affinity for the transporter.

  • Co-administration with an Efflux Inhibitor:

    • Rationale: While not a solution for lead optimization, this can be a useful experimental tool to confirm efflux liability.

    • Actionable Advice:

      • In the Caco-2 assay, co-incubate your compound with a known P-gp inhibitor like verapamil or a BCRP inhibitor like fumitremorgin C.[6] A significant increase in permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.

Part 3: Experimental Protocols & Data Visualization

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of piperazine drug candidates.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plate

  • Lecithin/dodecane solution (or other suitable lipid mixture)[19][20]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and controls (e.g., propranolol - high permeability, furosemide - low permeability)[19]

  • LC-MS/MS or UV-Vis plate reader for analysis

Procedure:

  • Prepare Lipid Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the membrane is fully coated.

  • Prepare Donor Solutions: Dissolve test compounds and controls in PBS (with a small percentage of DMSO if necessary, typically <1%) to a final concentration of 10-50 µM.

  • Prepare Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS.

  • Assemble the PAMPA Plate: Place the filter plate into the acceptor plate.

  • Add Donor Solutions: Add 200 µL of the donor solutions to the wells of the filter plate.

  • Incubation: Cover the plate and incubate at room temperature for 4-18 hours with gentle shaking.[20]

  • Sample Collection and Analysis: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells. Analyze the concentration of the compound in each well using LC-MS/MS or a UV-Vis plate reader.

Data Analysis:

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

Where:

  • [drug]acceptor is the concentration of the drug in the acceptor well.

  • [drug]equilibrium is the theoretical equilibrium concentration.

  • VA is the volume of the acceptor well.

  • VD is the volume of the donor well.

  • Area is the surface area of the membrane.

  • Time is the incubation time.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess both passive and active transport of piperazine drug candidates across an intestinal epithelial cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12- or 24-well)

  • Cell culture medium and reagents

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compounds and controls (e.g., propranolol, atenolol, digoxin)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be within the acceptable range for your laboratory (typically >250 Ω·cm²).[6] You can also perform a Lucifer yellow rejection assay to confirm monolayer integrity.[6]

  • Prepare Transport Solutions: Dissolve test compounds and controls in transport buffer at the desired concentration.

  • Apical to Basolateral (A-B) Transport:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both chambers for analysis.

  • Basolateral to Apical (B-A) Transport:

    • Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.

Data Analysis:

Calculate the Papp for both A-B and B-A directions. The efflux ratio is then calculated as:

Efflux Ratio = Papp (B-A) / Papp (A-B)

An efflux ratio > 2 suggests the compound is a substrate for active efflux.[6]

Visualizations

Diagram 1: Factors Influencing Piperazine Permeability

G cluster_compound Piperazine Compound Properties cluster_membrane Cell Membrane Interaction cluster_biological Biological Factors High_pKa High Basicity (pKa) Permeability Cell Permeability High_pKa->Permeability Decreases High_PSA High Polar Surface Area (PSA) High_PSA->Permeability Decreases H_Bonding Hydrogen Bonding H_Bonding->Permeability Decreases Lipophilicity Lipophilicity (LogP/D) Lipophilicity->Permeability Increases (to a point) Efflux Efflux Transporters (e.g., P-gp) Efflux->Permeability Decreases

Caption: Key physicochemical and biological factors affecting the cell permeability of piperazine drug candidates.

Diagram 2: Permeability Troubleshooting Workflow

G Start Start: Poor Permeability Observed PAMPA Run PAMPA Assay Start->PAMPA Caco2 Run Caco-2 Assay PAMPA->Caco2 Good Permeability Low_Passive Issue: Poor Passive Permeability PAMPA->Low_Passive Poor Permeability Efflux Calculate Efflux Ratio Caco2->Efflux Efflux->Low_Passive Ratio < 2 High_Efflux Issue: Efflux Substrate Efflux->High_Efflux Ratio > 2 Strategy1 Strategies: - Reduce pKa/PSA - Increase Lipophilicity - Prodrug Approach Low_Passive->Strategy1 Strategy2 Strategies: - Reduce H-bond donors - Modify structure to avoid  transporter recognition High_Efflux->Strategy2

Caption: A decision-making workflow for diagnosing and addressing poor permeability in piperazine compounds.

References

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. Available at: [Link]

  • Hydrogen bond donors in drug design - ChemRxiv. Available at: [Link]

  • Hydrogen bonding - MolModa Documentation - Durrant Lab. Available at: [Link]

  • Caco-2 permeability assay - Creative Bioarray. Available at: [Link]

  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers | Request PDF - ResearchGate. Available at: [Link]

  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers - PubMed. Available at: [Link]

  • How to Design More Permeable Compounds? - Drug Hunter. Available at: [Link]

  • Hydrogen-Bond Donors in Drug Design | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Hydrogen Bond Donor-Acceptor Asymmetries in Drug Design - figshare. Available at: [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures | ACS Biomaterials Science & Engineering - ACS Publications. Available at: [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures | ACS Biomaterials Science & Engineering. Available at: [Link]

  • Structure‐activity relationship of antipsychotic piperazine derivatives. - ResearchGate. Available at: [Link]

  • Lipophilicity and disposition of 1-aryl-piperazines in the rat - PubMed. Available at: [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments. Available at: [Link]

  • Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed. Available at: [Link]

  • Piperazine - Wikipedia. Available at: [Link]

  • Piperazine | C4H10N2 | CID 4837 - PubChem - NIH. Available at: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - ACS Publications. Available at: [Link]

  • A library of 13 piperazine compounds were studied for intestinal... - ResearchGate. Available at: [Link]

  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K - ResearchGate. Available at: [Link]

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions - SCIRP. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. Available at: [Link]

  • ADME Pampa Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. Available at: [Link]

  • Investigation of lipophilicity and pharmacokinetic properties of 2-(methoxy)phenylpiperazine dopamine D2 ligands - PubMed. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. Available at: [Link]

  • Journal of Pharmacokinetics & Experimental Therapeutics - Lipophilicity: A Crucial Concept in Drug Design and Pharmacology - Omics. Available at: [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available at: [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. Part 7: Study of the influence of lipophilic factors at the terminal amide fragment on 5-HT(1A) affinity/selectivity - PubMed. Available at: [Link]

  • The Role of Intestinal Efflux Transporters in Drug Absorption. Available at: [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC. Available at: [Link]

  • Permeability enhancement techniques for poorly permeable drugs: A review. Available at: [Link]

  • Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. Available at: [Link]

  • EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants - PMC. Available at: [Link]

  • Drug-Like Properties of some Esters of Ortho-/Meta-/Para-Alkoxyphenylcarbamic Acid Containing N-Phenylpiperazine Fragment - Global Journal of Medical Research. Available at: [Link]

  • Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs beyond the Rule of 5. Available at: [Link]

  • Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. Available at: [Link]

  • Effect of varying piperazine concentration and post-modification on prepared nanofiltration membranes in selectively rejecting organic micropollutants and salts. Available at: [Link]

  • Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction - Peter Ertl. Available at: [Link]

Sources

Technical Support Center: Troubleshooting NQS-Piperazine Derivatization Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and forensic researchers facing reproducibility issues when using sodium 1,2-naphthoquinone-4-sulfonate (NQS, Folin's reagent) for the spectrophotometric detection of piperazine and its analogues.

While NQS is a highly sensitive chromogenic reagent, its chemical nature makes it inherently unstable under the very conditions required for the assay. This guide provides a mechanistic understanding of NQS instability and outlines field-proven, self-validating protocols to ensure absolute analytical confidence.

The Kinetic Paradox of NQS Derivatization (The "Why")

The detection of piperazine relies on a nucleophilic aromatic substitution reaction. The secondary amine of the piperazine ring attacks the quinone ring of NQS, displacing the sulfonate leaving group to form a brightly colored orange-red complex[1].

For the amine to act as a potent nucleophile, it must be unprotonated. This necessitates an alkaline reaction environment (typically pH 9.0–10.0). Herein lies the paradox: In alkaline conditions, the hydroxide ion ( OH− ) acts as a competing nucleophile. It attacks the NQS ring, causing alkaline hydrolysis and degrading the reagent into 2-hydroxy-1,4-naphthoquinone[2]. This degradation product is deeply colored and is the primary cause of baseline drift, high blank absorbance, and assay failure.

To succeed with NQS, you must kinetically favor the amine substitution while minimizing the reagent's exposure to alkaline hydrolysis.

NQS_Stability_Pathway NQS NQS Reagent (Aqueous, pH 6) Buffer Alkaline Buffer (pH 9.5) NQS->Buffer Mixed in Assay Piperazine Piperazine Sample (Secondary Amine) Piperazine->Buffer Added to Matrix Reaction Nucleophilic Substitution Buffer->Reaction Ideal Pathway Hydrolysis Alkaline Hydrolysis (Side Reaction) Buffer->Hydrolysis Extended Exposure Product Orange-Red Complex (Target Signal) Reaction->Product Deg_Product 2-Hydroxy-1,4-naphthoquinone (High Blank Noise) Hydrolysis->Deg_Product

Workflow of NQS-piperazine derivatization highlighting the competing alkaline hydrolysis pathway.

Troubleshooting FAQs

Q1: My reagent blanks are turning dark brown/red before I even add the piperazine sample. What is happening? A1: This is the classic symptom of NQS alkaline hydrolysis. If you pre-mixed the NQS reagent with your alkaline buffer to save time, the hydroxide ions have already degraded the NQS ring[2]. Causality-Driven Solution: Never store NQS in an alkaline solution. Maintain NQS as a strictly aqueous stock solution (pH ~5.0–6.0) and only introduce the alkaline buffer to the reaction vessel immediately before adding the sample.

Q2: My quantitative results are drifting lower over the course of a week, even when using the same calibration standards. Is the piperazine degrading? A2: The piperazine is likely stable; your NQS stock solution is degrading. Validation studies on piperazine analogues demonstrate that aqueous NQS reagent stability is strictly limited to a maximum of one week when stored in a refrigerated environment (4°C)[3]. Beyond this timeframe, spontaneous hydrolysis and photodegradation significantly reduce the active concentration of the derivatizing agent. Causality-Driven Solution: Prepare fresh NQS stock solutions weekly and store them in amber glassware to prevent photolysis.

Q3: The orange-red color forms instantly but fades within 10-15 minutes, making batch spectrophotometry impossible. How can I stabilize the readout? A3: The NQS-piperazine complex itself is stable, but rapid fading indicates a drop in pH. If you are using weak alkaline drops (like dilute NaOH) to adjust pH, the solution will rapidly absorb atmospheric CO2​ , forming carbonic acid and dropping the pH below the optimal threshold for the complex. Causality-Driven Solution: Use a high-capacity buffering system. A 0.1 M Borate buffer (pH 9.5) provides the necessary ionic strength to lock the pH in place, ensuring the chromophore remains stable for up to 60 minutes.

Quantitative Data: NQS Stability Matrix

To optimize your experimental design, refer to the following stability parameters established for 0.5% w/v NQS solutions:

Storage ConditionMatrix pHMax Shelf LifeBlank Absorbance Impact (at 460 nm)Analytical Consequence
Aqueous (Amber Flask, 4°C) 5.5 - 6.07 Days [3]< 0.05 AUOptimal baseline; high sensitivity.
Aqueous (Clear Flask, 25°C)5.5 - 6.0< 24 Hours+ 0.15 AU / dayPhotodegradation; reduced dynamic range.
Alkaline Buffer (25°C)9.0 - 10.0< 5 Minutes> 0.50 AU (Immediate)Complete assay failure; total hydrolysis.
Self-Validating Experimental Protocol: Piperazine Detection

To guarantee trustworthiness in your results, do not just execute steps—build a self-validating system. This protocol incorporates internal logic gates that immediately flag systemic failures before you waste precious samples.

Materials Required:

  • Reagent A: 0.5% w/v Sodium 1,2-naphthoquinone-4-sulfonate in ultra-pure water (Prepare fresh weekly, store at 4°C in amber glass).

  • Reagent B: 0.1 M Borate Buffer, pH 9.5.

  • Samples: Piperazine analyte (Operational LOD ~40 µg[3]).

Step-by-Step Methodology:

  • System Suitability Setup: Prepare three cuvettes/vials:

    • Vial 1 (System Suitability Blank - SSB): 1.0 mL Reagent B + 1.0 mL ultra-pure water.

    • Vial 2 (Positive Control - PC): 1.0 mL Reagent B + 1.0 mL known Piperazine standard (50 µg/mL).

    • Vial 3 (Unknown Sample): 1.0 mL Reagent B + 1.0 mL Sample.

  • Kinetically-Timed Derivatization: To all vials, add 1.0 mL of Reagent A (NQS) . Crucial: Add NQS last to ensure it spends the minimum possible time in the alkaline buffer without the amine present.

  • Incubation: Vortex immediately for 5 seconds. Allow the reaction to stand at room temperature for exactly 5 minutes to allow the orange-red complex to fully develop[3].

  • Spectrophotometric Measurement: Measure absorbance at 460 nm against a pure water reference.

  • Self-Validation Logic Check:

    • Check 1: Is the SSB absorbance < 0.05 AU? (If NO: Your NQS stock has hydrolyzed. Discard and prepare fresh Reagent A).

    • Check 2: Is the PC absorbance within 5% of your historical average? (If NO: Your buffer pH has drifted. Remake Reagent B).

    • Proceed: If both checks pass, your system is validated, and the Unknown Sample reading is analytically trustworthy.

References
  • Philp, M., et al. "Development and validation of a presumptive colour spot test method for the detection of piperazine analogues in seized illicit materials." Analytical Methods, Royal Society of Chemistry (2013). 3

  • Elbashir, A. A., et al. "1,2-Naphthoquinone-4-Sulphonic Acid Sodium Salt (NQS) as an Analytical Reagent for the Determination of Pharmaceutical Amine by Spectrophotometry." Applied Spectroscopy Reviews, Taylor & Francis (2012). 1

  • Amin, A. S., et al. "Circular Dichroism Spectroscopy: A Facile Approach for Quantitative Analysis of Captopril and Study of Its Degradation." ACS Omega, American Chemical Society (2019). 2

Sources

Technical Support Center: Alternative Catalysts for Efficient Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to common challenges encountered when using alternative catalysts for amine synthesis. Amines are crucial building blocks, and shifting towards more sustainable and efficient catalytic methods is paramount.[1][2] This resource combines established principles with field-proven insights to help you troubleshoot experiments and optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about selecting and implementing alternative catalysts for amine synthesis.

Q1: What are the main classes of "alternative catalysts" for amine synthesis and when should I consider them?

Alternative catalysts are typically chosen to replace traditional precious metal catalysts (like Palladium, Platinum, Rhodium) to improve sustainability, reduce costs, and sometimes access novel reactivity.[2][3][4] The primary classes include:

  • Earth-Abundant Metal Catalysts (Fe, Ni, Co, etc.): These are ideal for reducing the cost of goods and minimizing residual precious metal contamination in pharmaceutical intermediates.[4][5] They are versatile for reactions like reductive amination and hydroaminomethylation.[5]

  • Biocatalysts (Enzymes): Enzymes such as Transaminases (TAs), Imine Reductases (IREDs), and Amine Dehydrogenases (AmDHs) offer unparalleled stereoselectivity for producing chiral amines under mild, aqueous conditions.[6][7] They are a top choice when enantiopurity is critical.[8]

  • Photocatalysts: These catalysts use light to drive reactions, often enabling unique transformations at ambient temperature that are difficult to achieve thermally. They are particularly useful for novel C-N bond formations.

  • Electrocatalysts: By using electricity as the driving force, electrocatalysis offers a "green" and highly tunable method for amine synthesis, minimizing the use of chemical oxidants or reductants.[9]

Decision-Making Snapshot:

Catalyst TypePrimary AdvantageBest For...Key Consideration
Earth-Abundant Metals Cost-effective, sustainable[4][5]Large-scale production, reductive aminationSensitivity to air/moisture, ligand optimization
Biocatalysts High enantioselectivity, mild conditions[7][10]Synthesis of chiral amines, green chemistry[8]Substrate scope limitations, reaction equilibrium[6][11]
Photocatalysts Novel reactivity, ambient temperatureComplex bond formations, radical pathwaysLow quantum yields, scalability challenges[12]
Electrocatalysts Green (reagent-less), tunable potentialSustainable synthesis, avoiding chemical reagentsElectrode material selection, Faradaic efficiency[13]
Q2: My reaction with an alternative catalyst is not working. What are the first things I should check?

Regardless of the catalyst system, a failed reaction often points to a few common culprits. Before diving into extensive re-optimization, verify these fundamentals.

cluster_legend Legend Start Reaction Failure: Low or No Conversion Inert Check Inert Atmosphere (N2 / Argon) Start->Inert Reagents Verify Reagent Purity (Solvent, Amine, Ketone) Inert->Reagents Atmosphere OK? [Yes] Troubleshoot Proceed to Specific Troubleshooting Guide Inert->Troubleshoot Contamination? [No] Catalyst Assess Catalyst Integrity (Age, Storage, Handling) Reagents->Catalyst Reagents Pure? [Yes] Reagents->Troubleshoot Impurities? [No] Success Re-run Experiment Catalyst->Success Catalyst OK? [Yes] Catalyst->Troubleshoot Degradation? [No] L1 Starting Point L2 Decision Check L3 Action/Outcome L4 Next Step

Caption: Initial troubleshooting workflow for any failed amination reaction.

  • Inert Atmosphere: Many earth-abundant metal catalysts (especially those based on Iron and Nickel) are highly sensitive to oxygen and moisture. Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen).[14]

  • Reagent Purity: Water is a common poison. Ensure solvents are anhydrous and that liquid aldehydes/ketones or amines have been purified or stored over molecular sieves to remove water.

  • Catalyst Integrity: Was the catalyst handled and stored correctly? Pre-catalysts can degrade over time. If in doubt, use a fresh batch from a reliable supplier.

Part 2: Troubleshooting Guide for Catalyst Classes

Guide 1: Earth-Abundant Metal Catalysts (e.g., Ni, Fe)

These catalysts are powerful but can be sensitive. Common issues often revolve around catalyst activation and deactivation.

Q: My Nickel-catalyzed reductive amination shows low yield and I'm observing significant starting material reduction (ketone to alcohol) instead.

This is a classic selectivity problem where the direct hydrogenation of the carbonyl group outcompetes the desired reductive amination pathway.[15]

Causality: This issue arises when the rate of imine formation is slow relative to the rate of ketone reduction. The nickel catalyst, especially with a hydride source like H₂ or silanes, is competent at reducing ketones directly.[16]

Solutions:

  • Promote Imine Formation (Two-Step, One-Pot):

    • Protocol: Mix the ketone/aldehyde and amine in the solvent without the catalyst or reducing agent first. Add a dehydrating agent (e.g., 4Å molecular sieves) and stir at room temperature for 1-2 hours. This pushes the equilibrium towards the imine intermediate.

    • Then: Add the nickel catalyst and the reducing agent to the pre-formed imine mixture. This ensures the catalyst primarily "sees" the imine, not the ketone.[15]

  • Ligand Modification: The electronic and steric properties of the ligand are critical.

    • Insight: Bulky, electron-donating phosphine ligands (like tricyclohexylphosphine, PCy₃) can sometimes accelerate the desired C-N coupling steps relative to undesired side reactions.[16] If using a pre-defined catalyst, you may be able to add a small excess of the appropriate ligand.

  • Check for Catalyst Deactivation: The amine product itself can sometimes act as an inhibitor or lead to catalyst deactivation.[17] If the reaction stalls, it might not be due to substrate depletion.

    • Test: Run the reaction at a lower initial concentration. If it proceeds to a higher conversion, product inhibition may be the culprit. A higher catalyst loading might be required.[15]

Troubleshooting Flowchart: Low Yield in Ni-Catalyzed Amination

Start Low Yield & Alcohol Byproduct Imine Is imine formation slow? Start->Imine Catalyst Is the catalyst deactivating? Imine->Catalyst [No] Sol_Imine Solution: Pre-form imine with dehydrating agent before adding catalyst. Imine->Sol_Imine [Likely Yes] Sol_Ligand Solution: Screen different ligands (e.g., bulky phosphines). Catalyst->Sol_Ligand [Also Consider] Sol_Loading Solution: Increase catalyst loading or run at lower concentration. Catalyst->Sol_Loading [Possible]

Caption: Decision tree for troubleshooting poor selectivity in nickel-catalyzed amination.

Guide 2: Biocatalysts (e.g., Transaminases)

Biocatalysis offers exceptional selectivity but is governed by enzyme kinetics and thermodynamics.

Q: My transaminase (TA) reaction for synthesizing a chiral amine has stalled at ~50% conversion. How can I push the reaction to completion?

This is a very common issue with transaminases and is almost always due to an unfavorable reaction equilibrium.[6][11][18] The transamination reaction is reversible, and if the products accumulate, the reverse reaction will slow down and eventually halt net product formation.[6]

Causality: The equilibrium position is dictated by the relative thermodynamic stability of the starting ketone/amine donor pair versus the product amine/ketone byproduct pair.

Solutions:

  • Use an Excess of Amine Donor:

    • Principle: By Le Châtelier's principle, increasing the concentration of a reactant (the amine donor) will shift the equilibrium towards the products.

    • Protocol: Instead of 1.0 equivalent, use 1.5-5.0 equivalents of the amine donor (e.g., isopropylamine or L-alanine).

  • Remove the Ketone Byproduct: This is one of the most effective strategies.

    • If using Isopropylamine (produces acetone): Sparge the reaction mixture with a gentle stream of nitrogen. This will carry away the volatile acetone, pulling the reaction forward.[6]

    • If using L-Alanine (produces pyruvate): Couple the reaction with a lactate dehydrogenase (LDH) enzyme and NADH. The LDH will irreversibly reduce the pyruvate byproduct to lactate, constantly removing it from the equilibrium.[6]

  • Consider "Smart" Amine Donors: Certain diamine donors, upon deamination, form a cyclic byproduct that is thermodynamically stable and effectively removes itself from the reverse reaction.[6]

Comparative Table of Equilibrium-Shifting Strategies

StrategyImplementationProsCons
Excess Amine Donor Add 1.5-5 eq. of isopropylamine/alanineSimple to implementCan complicate downstream purification
Byproduct Removal (Volatile) N₂ sparging for acetone removal[6]Very effective, cleanOnly works for volatile byproducts
Byproduct Removal (Enzymatic) Add a coupled enzyme system (e.g., LDH)Highly effective, generalAdds cost and complexity (cofactors, second enzyme)
Q: My enzyme seems to have lost activity over the course of the reaction. What causes this instability?

Enzyme instability can be a significant hurdle.[8]

Causality:

  • Cofactor Loss: Transaminases rely on the pyridoxal-5'-phosphate (PLP) cofactor.[6] Under some conditions, the aminated form of the cofactor (PMP) can dissociate from the enzyme, leading to irreversible inactivation.[8]

  • Substrate/Product Inhibition: High concentrations of the ketone substrate or amine product can sometimes bind to the enzyme's active site in a non-productive manner, inhibiting its activity.[19]

  • Harsh Conditions: While many engineered enzymes are robust, they still have optimal ranges for pH and temperature. Deviating too far can lead to denaturation.[11]

Solutions:

  • Supplement with PLP: Add a small excess of the PLP cofactor (e.g., 1 mM) to the reaction buffer to ensure the enzyme remains saturated and to counteract any cofactor loss.

  • Control Substrate Addition: Instead of adding all the ketone substrate at the beginning, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration low, mitigating substrate inhibition.

  • Verify pH and Temperature: Double-check that the pH of your buffer system is within the optimal range for the specific transaminase you are using. Ensure the reaction temperature is not exceeding the enzyme's stability limit.[11]

Guide 3: Photocatalysts

Photocatalysis is a rapidly evolving field. A common challenge is achieving efficient and reproducible reactions.

Q: My photoredox-catalyzed C-N coupling is giving low and inconsistent yields. What factors should I investigate?

Low quantum yield is a frequent problem in photocatalysis, meaning that many of the absorbed photons do not result in the desired product.[12][20] This can be due to inefficient energy/electron transfer or competing deactivation pathways.[21][22]

Causality:

  • Inefficient Quenching: The excited state of the photocatalyst may be too short-lived to be effectively "quenched" by the reaction substrates, leading to deactivation via fluorescence or heat loss.

  • Catalyst Deactivation: In dual catalysis systems (e.g., photoredox/nickel), the formation of inactive species like nickel-black can poison both catalysts.[23]

  • Reaction Reversibility: The key bond-forming step may be reversible, or side reactions could be consuming the product or intermediates.[20][21]

Solutions:

  • Optimize Light Source and Reactor Setup:

    • Ensure the wavelength of your light source (e.g., LED) optimally matches the absorption maximum of your photocatalyst.

    • The distance from the light source to the reaction vessel matters. Ensure consistent and uniform irradiation.

  • Address Catalyst Deactivation (for Dual Systems):

    • Insight: In photoredox/nickel C-N couplings, slow oxidative addition of the aryl halide to the Ni(0) species can lead to the accumulation and aggregation of Ni(0) into inactive nickel-black.[23]

    • Protocol: Try running the reaction at a higher concentration. This can increase the rate of the bimolecular oxidative addition step, preventing the unimolecular aggregation of Ni(0).[23]

  • Re-evaluate Reagent Concentrations:

    • The relative concentrations of the photocatalyst, quencher (substrate), and other reagents are critical. A systematic optimization (e.g., Design of Experiments, DoE) can reveal the optimal conditions far more effectively than one-variable-at-a-time screening.

Part 3: References

  • Bio-based amines through sustainable heterogeneous catalysis | Request PDF. (n.d.). Retrieved March 13, 2026, from [Link]

  • Pelckmans, M., Renders, T., Van de Vyver, S., & Sels, B. F. (2017). Bio-based amines through sustainable heterogeneous catalysis. Green Chemistry, 19(21), 5039-5073. [Link]

  • Toplak, M., & Knez, Ž. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 27(11), 3532. [Link]

  • Sustainable amine production through hydrogenation of amides under mild conditions. (2017, July 9). EurekAlert! Retrieved March 13, 2026, from [Link]

  • Iannuzzi, M., et al. (2025). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry. [Link]

  • Fotiadou, R., & Pavlidis, I. V. (2025). Challenges and good practices on transaminase-catalysed synthesis of optically pure amines. Methods in Enzymology, 714, 297-312. [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. (n.d.). Retrieved March 13, 2026, from [Link]

  • Imine Reductases and Reductive Aminases in Organic Synthesis. (2024, September 12). ACS Catalysis. [Link]

  • Gérardy, R., et al. (2022). Sustainable Amination of Bio-Based Alcohols by Hydrogen Borrowing Catalysis. Catalysts, 12(11), 1303. [Link]

  • Protein engineering of amine transaminases. (n.d.). Frontiers. Retrieved March 13, 2026, from [Link]

  • Wu, S., & Li, Z. (2016). Transaminase biocatalysis: optimization and application. Green Chemistry, 18(22), 5919-5936. [Link]

  • Challenges in Product Selectivity for Electrocatalytic Reduction of Amine-Captured CO2: Implications for Reactive Carbon Capture. (2025, May 19). ACS Omega. [Link]

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions | Request PDF. (n.d.). Retrieved March 13, 2026, from [Link]

  • Mutti, F. G., et al. (2015). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 17(6), 3217-3228. [Link]

  • What is quantum yield? What is the reason of high and low quantum yield? What are the factors affecting the quantum yield? (2017, September 13). Quora. Retrieved March 13, 2026, from [Link]

  • Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. (n.d.). Green Chemistry. Retrieved March 13, 2026, from [Link]

  • Malig, T. C., et al. (2019). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. ACS Catalysis, 9(5), 4546-4556. [Link]

  • Discovery, Engineering and Application of Transaminases in Biocatalysis. (2022, July 6). University of Greifswald. Retrieved March 13, 2026, from [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved March 13, 2026, from [Link]

  • Chiral Amine Synthesis - Strategies, Examples, and Limitations | Request PDF. (n.d.). Retrieved March 13, 2026, from [Link]

  • Coordination Assembly Enables Highly Selective Catalytic Hydroaminomethylation of Olefins. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Dual Catalysis Strategies in Photochemical Synthesis. (2016, April 25). Chemical Reviews. [Link]

  • What are the causes of high and low quantum yields of photochemical reaction? (2020, January 26). Brainly.in. Retrieved March 13, 2026, from [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (2003, August 13). Chemical Reviews. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024, June 25). PMC. [Link]

  • The cost of quantum yield. (n.d.). NSF Public Access Repository. Retrieved March 13, 2026, from [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. (2023, April 10). ACS Publications. [Link]

  • Overcoming limitations in dual photoredox/nickel catalyzed C–N cross- couplings due to catalyst deactivation. (n.d.). MPG.PuRe. Retrieved March 13, 2026, from [Link]

  • Amines Made Easily: A Highly Selective Hydroaminomethylation of Olefins. (2003, August 6). Journal of the American Chemical Society. [Link]

  • Alonso, F., Riente, P., & Yus, M. (2008). Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. Synlett, 2008(09), 1289-1292. [Link]

  • Challenges in Product Selectivity for Electrocatalytic Reduction of Amine-Captured CO2 - PMC. (n.d.). Retrieved March 13, 2026, from [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016, October 22). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Highly Regioselective Hydroaminomethylation for Amine Synthesis Enabled by a Heterogeneous Molecular Catalyst Ru 3 /QDPOP. (2026, February 3). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Optimization of the reaction conditions for the reductive amination of... (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Challenges in Product Selectivity for Electrocatalytic Reduction of Amine-Captured CO 2 : Implications for Reactive Carbon Capture. (2025, May 9). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Electrochemical synthesis of ammonia: Stakes and challenges. (2024, July 7). YouTube. Retrieved March 13, 2026, from [Link]

  • MATSUSFall23 - Electro-oxidation of Amines to Nitriles with Nickel based electrodes. (2023, July 18). MATSUS. Retrieved March 13, 2026, from [Link]

  • High and Low Quantum Yield in Photochemistry. (n.d.). Scribd. Retrieved March 13, 2026, from [Link]

  • Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C–N Bond Formation. (2025, October 1). The Journal of Organic Chemistry. [Link]

  • Multicatalytic Approach to the Hydroaminomethylation of α-Olefins. (n.d.). PMC. Retrieved March 13, 2026, from [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. Retrieved March 13, 2026, from [Link]

  • Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor. (2021, July 8). RSC Publishing. [Link]

  • Selective Ruthenium‐Catalyzed Hydroaminomethylation of Unsaturated Oleochemicals. (2019, July 10). European Journal of Lipid Science and Technology. [Link]

  • Advances and Applications in Catalysis with Earth-Abundant Metals. (2023, July 21). ACS Publications. [Link]

  • Earth‐abundant Metal‐catalyzed Reductive Amination: Recent Advances and Prospect for Future Catalysis. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Earth-Abundant Metal Catalysts: Exploring the PotentialsPotential of Iron, Cobalt, and NickilNickel for Sustainable Chemi. (2023, July 30). IEEE. Retrieved March 13, 2026, from [Link]

  • Rewriting Reactions: How Earth Abundant Catalysts Are Transforming the Future of Green Chemistry. (2025, November 9). Hyper Recruitment Solutions. Retrieved March 13, 2026, from [Link]

  • Wang, D., Astruc, D. (2021). Earth-abundant Metal-catalyzed Reductive Amination: Recent Advances and Prospect for Future Catalysis. Chemistry – An Asian Journal, 16(17), 2318-2332. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C-NMR Analysis of 3-(4-Methylpiperazin-1-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular framework of a compound. This guide offers an in-depth analysis of the ¹H and ¹³C-NMR spectra of 3-(4-Methylpiperazin-1-yl)butan-1-amine, a molecule of interest in medicinal chemistry due to its diamine structure. We will present a predicted spectral analysis of the target molecule and compare it with structurally related alternatives, supported by established experimental protocols.

Predicted ¹H-NMR Spectral Analysis of 3-(4-Methylpiperazin-1-yl)butan-1-amine

The ¹H-NMR spectrum of 3-(4-Methylpiperazin-1-yl)butan-1-amine is anticipated to exhibit a series of distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the overall molecular geometry.

Table 1: Predicted ¹H-NMR Chemical Shifts, Multiplicities, and Integrations for 3-(4-Methylpiperazin-1-yl)butan-1-amine

SignalProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
a-CH₃ (piperazine)~2.2-2.3Singlet3H
b-CH₂- (piperazine)~2.3-2.6Multiplet8H
c-CH- (butane chain)~2.6-2.8Multiplet1H
d-CH₂-NH₂~2.7-2.9Multiplet2H
e-CH₂- (butane chain)~1.5-1.7Multiplet2H
f-CH₃ (butane chain)~1.0-1.2Doublet3H
g-NH₂Broad singletVariable2H

The N-methyl protons (a) are expected to appear as a sharp singlet, being chemically distinct and not coupled to other protons. The eight protons of the piperazine ring (b) will likely present as a complex multiplet due to their interactions. The methine proton on the butane chain (c), being adjacent to a stereocenter and the piperazine nitrogen, will also be a multiplet. The methylene group attached to the primary amine (d) is deshielded by the nitrogen and will appear as a multiplet. The other methylene group on the butane chain (e) will be found further upfield. The terminal methyl group of the butane chain (f) will be split into a doublet by the adjacent methine proton. The amine protons (g) typically appear as a broad singlet and their chemical shift can be highly variable depending on solvent, concentration, and temperature[1].

Predicted ¹³C-NMR Spectral Analysis of 3-(4-Methylpiperazin-1-yl)butan-1-amine

The ¹³C-NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal.

Table 2: Predicted ¹³C-NMR Chemical Shifts for 3-(4-Methylpiperazin-1-yl)butan-1-amine

CarbonPredicted Chemical Shift (ppm)
C1 (CH₃-N)~46
C2, C6 (piperazine)~55
C3, C5 (piperazine)~53
C4' (CH-N)~60-65
C1' (CH₂-NH₂)~40-45
C2' (CH₂)~30-35
C3' (CH₃)~15-20

The N-methyl carbon (C1) will have a characteristic shift around 46 ppm. The carbons of the piperazine ring (C2, C3, C5, C6) will appear in the 50-55 ppm region[2]. The carbons of the butan-1-amine chain will be found at varying shifts depending on their proximity to the nitrogen atoms. The carbon attached to the primary amine (C1') will be in the 40-45 ppm range, while the terminal methyl carbon (C3') will be the most upfield signal[3][4].

Comparative Analysis with Alternative Compounds

To provide a richer context for the spectral analysis of 3-(4-Methylpiperazin-1-yl)butan-1-amine, we will compare its predicted NMR data with that of two alternative compounds: 1-methylpiperazine and butylamine .

1-Methylpiperazine

The ¹H-NMR spectrum of 1-methylpiperazine shows a singlet for the methyl protons at approximately 2.26 ppm and two multiplets for the piperazine ring protons around 2.37 ppm and 2.88 ppm[5]. The ¹³C-NMR spectrum displays two signals, one for the methyl carbon at around 46 ppm and another for the equivalent ring carbons at approximately 55 ppm[6]. This data provides a baseline for the chemical shifts of the N-methylpiperazine moiety in our target molecule.

Butylamine

For butylamine, the protons on the carbon adjacent to the amino group (α-protons) typically resonate around 2.7 ppm, while the other methylene and methyl protons appear further upfield[1]. In the ¹³C-NMR spectrum of butylamine, the α-carbon appears around 42 ppm, with the other carbons resonating at higher field[7]. These values help in assigning the signals of the butan-1-amine portion of our target compound.

By comparing the predicted spectra of 3-(4-Methylpiperazin-1-yl)butan-1-amine with the experimental data of these simpler, related molecules, we can confidently assign the observed resonances and confirm the structure of the target compound.

Experimental Protocol for NMR Analysis

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C-NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence chemical shifts[8][9][10].
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve a homogeneous field, which results in sharp, well-resolved peaks.

3. ¹H-NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.
  • Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0-12 ppm).
  • Acquisition Time: Typically 2-4 seconds.
  • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
  • Number of Scans: 8-16 scans are usually adequate for a sufficient signal-to-noise ratio.

4. ¹³C-NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each carbon.
  • Spectral Width: A wider spectral width is required compared to ¹H-NMR (e.g., 0-220 ppm).
  • Acquisition Time: Typically 1-2 seconds.
  • Relaxation Delay: A shorter delay of 2 seconds is often used.
  • Number of Scans: A larger number of scans (e.g., 128 or more) is necessary due to the lower natural abundance of the ¹³C isotope.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.
  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
  • Integrate the signals in the ¹H-NMR spectrum to determine the relative number of protons for each signal.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the key steps in the NMR analysis process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire 1H & 13C Spectra lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (1H) calibrate->integrate assign Spectral Assignment & Comparison integrate->assign

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Molecular Structure and Key NMR Correlations

The following diagram highlights the molecular structure of 3-(4-Methylpiperazin-1-yl)butan-1-amine and the expected correlations between protons that would be observed in a 2D-NMR experiment like COSY.

Molecular_Structure cluster_piperazine N-Methylpiperazine Moiety cluster_butanamine Butan-1-amine Moiety N1 N C2 CH₂ (b) N1->C2 C4_prime CH (c) N1->C4_prime Connection C3 CH₂ (b) C2->C3 C6 CH₂ (b) C6->N1 N4 N C5 CH₂ (b) N4->C5 C_Me CH₃ (a) N4->C_Me C3->N4 C5->C6 C2_prime CH₂ (e) C4_prime->C2_prime C4_prime->C2_prime J-coupling C3_prime CH₃ (f) C4_prime->C3_prime C4_prime->C3_prime J-coupling C1_prime CH₂ (d) C2_prime->C1_prime C2_prime->C1_prime J-coupling NH2 NH₂ (g) C1_prime->NH2

Caption: Structure of 3-(4-Methylpiperazin-1-yl)butan-1-amine with key ¹H-¹H couplings.

Conclusion

The comprehensive ¹H and ¹³C-NMR analysis, when coupled with a comparative study of related structural fragments, provides a robust methodology for the structural verification of 3-(4-Methylpiperazin-1-yl)butan-1-amine. The predicted spectral data, based on established principles of NMR spectroscopy, serves as a reliable guide for researchers. The detailed experimental protocol ensures the acquisition of high-quality data, which is essential for accurate structural elucidation in the field of drug discovery and development.

References

  • Ellis, G., & Jones, R. G. (1974). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2, (8), 903-908. [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of California, Davis. (n.d.). Chem 128A, 1H NMR Chemical Shifts. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpiperazine. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • ACS Publications. (2023, January 27). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. International Journal of Drug Delivery Technology, 10(3), 353-359. [Link]

Sources

A Senior Application Scientist's Guide to Structural Confirmation of Piperazine Compounds: An ESI-HRMS Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals.[1] Its prevalence demands robust analytical methodologies for unequivocal structural confirmation. This guide provides a comprehensive comparison of Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) with other key analytical techniques, grounded in experimental data and field-proven insights. Our focus is not just on the "how," but the critical "why" behind each methodological choice, ensuring a self-validating approach to your analytical workflows.

The Central Role of ESI-HRMS in Piperazine Characterization

Electrospray Ionization (ESI) is a "soft ionization" technique that has revolutionized the analysis of polar, non-volatile, or thermally unstable compounds like many piperazine derivatives.[2][3] Unlike harsher methods that can cause molecular decomposition, ESI gently transfers molecules from a solution into the gas phase as ions, preserving the integrity of the original structure.[2] When coupled with a High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap or FT-ICR, this technique becomes exceptionally powerful.

The primary advantage of HRMS is its ability to provide highly accurate mass measurements, typically with an error of less than 5 ppm.[4] This precision allows for the confident determination of a compound's elemental composition, a critical first step in confirming the identity of a newly synthesized piperazine derivative or identifying an unknown impurity.[5][6]

Why ESI is a Preferred Method for Piperazines:

The two nitrogen atoms in the piperazine ring are basic and readily accept a proton in the acidic mobile phases commonly used in liquid chromatography. This makes them ideal candidates for positive-ion ESI, where they are typically observed as protonated molecules, [M+H]⁺.[7] This predictable and efficient ionization process leads to high sensitivity, which is crucial for detecting low-level impurities or metabolites.

A Comparative Analysis: ESI-HRMS vs. Orthogonal Techniques

While ESI-HRMS is a powerhouse for determining molecular formula and identifying compounds through fragmentation, a comprehensive structural elucidation relies on complementary data from orthogonal techniques.[8] The three most vital techniques for piperazine analysis are ESI-HRMS, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Logical Framework for Structural Analysis

The relationship between these techniques can be visualized as a hierarchical approach to gathering structural information.

G cluster_0 Information Hierarchy HRMS ESI-HRMS (Molecular Formula & Fragments) NMR NMR Spectroscopy (Atom Connectivity & Stereochemistry) HRMS->NMR Provides molecular formula to build structure End Confirmed Structure NMR->End FTIR FTIR Spectroscopy (Functional Groups) FTIR->HRMS Confirms presence of key bonds Start Unknown Piperazine Compound Start->HRMS Start->NMR Start->FTIR G node_prep Sample Preparation Dissolve 5-10 µg/mL in appropriate solvent (e.g., Methanol/Water with 0.1% Formic Acid). [15] Filter with 0.2 µm PTFE filter. node_lc LC Separation (Optional but Recommended) Use C18 column with a gradient elution (e.g., Water/Acetonitrile with 0.1% Formic Acid). [1] Separates isomers and impurities. node_prep->node_lc node_esi ESI Source Set capillary voltage (e.g., 3.5-4.5 kV). [15] Optimize nebulizer gas and drying gas flow/temperature (e.g., 4 L/min at 250°C). [6, 15] node_lc->node_esi node_hrms HRMS Analysis Acquire full scan MS data in positive ion mode. Set mass range (e.g., m/z 70-500). [6] Perform data-dependent MS/MS on the protonated molecule. node_esi->node_hrms node_data Data Analysis Determine elemental composition from the accurate mass of the [M+H]⁺ ion. Analyze MS/MS fragmentation patterns to confirm substructures. [1] Compare with known fragmentation pathways. node_hrms->node_data

Sources

A Senior Application Scientist's Guide to HPLC-MS for the Purity Assessment of Synthesized Amines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized amines is a non-negotiable cornerstone of quality, safety, and efficacy. Amines, as a ubiquitous functional group in active pharmaceutical ingredients (APIs), present unique analytical challenges due to their inherent basicity and polarity. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as the gold standard for this task, offering a powerful combination of high-resolution separation and specific, sensitive detection.

This guide provides an in-depth comparison of various HPLC-MS methodologies for amine purity assessment. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles that govern method selection, providing the causal logic behind experimental choices to empower you to develop robust, accurate, and reliable analytical methods.

The Analytical Challenge: Why Amines Are Notorious in Chromatography

The primary difficulty in analyzing amines via traditional reversed-phase (RP) HPLC stems from their chemical nature. On standard silica-based C18 columns, several issues arise:

  • Poor Retention: Small, polar amines have little affinity for the nonpolar stationary phase, leading to early elution, often near the solvent front, with poor resolution from other polar impurities.

  • Peak Tailing: The basic amine groups can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases. This secondary interaction causes distorted, tailing peaks, which compromises both resolution and accurate quantification.

  • MS Incompatibility: The need for specific mobile phase conditions to achieve good chromatography can sometimes conflict with the requirements for efficient ionization in the mass spectrometer source.

The goal of any successful method is to mitigate these issues to achieve sharp, symmetrical peaks with adequate retention for reliable separation and quantification.

Comparative Analysis of HPLC-MS Methodologies

The selection of an appropriate HPLC-MS method is dictated by the specific properties of the amine analyte, including its polarity, pKa, and the nature of potential impurities. Here, we compare the most common and effective strategies.

Reversed-Phase Chromatography with pH-Modified Mobile Phases

Controlling the mobile phase pH is the most direct strategy to influence the retention and peak shape of amines. The choice of acidic or basic conditions fundamentally alters the analyte's charge state and its interaction with the stationary phase.

A. Low pH (Acidic) Conditions

  • The "Why": By operating at a pH at least 2 units below the amine's pKa (e.g., using 0.1% formic or acetic acid), the amine is fully protonated (R-NH3+). This approach also suppresses the ionization of acidic silanol groups on the column, reducing the undesirable secondary interactions that cause peak tailing.

  • Advantages:

    • MS-Friendly: Formic and acetic acids are volatile and ideal for electrospray ionization (ESI), promoting the formation of [M+H]+ ions.[1]

    • Simplicity: It is a straightforward and widely used starting point for method development.

  • Limitations:

    • Reduced Retention: The protonated amine is highly polar and may exhibit insufficient retention on a C18 column, especially for small aliphatic amines.

B. High pH (Basic) Conditions

  • The "Why": Operating at a pH at least 2 units above the amine's pKa (e.g., using 5 mM ammonium bicarbonate at pH 9.5) deprotonates the amine, rendering it a neutral free base (R-NH2). This neutral form is less polar and interacts more strongly with the C18 stationary phase, leading to increased retention. Simultaneously, high pH deprotonates residual silanols to Si-O-, minimizing peak tailing through electrostatic repulsion.

  • Advantages:

    • Superior Retention & Peak Shape: Often provides a dramatic improvement in both retention time and peak symmetry for basic compounds.

    • Good MS Sensitivity: While running at high pH, amines can still ionize efficiently in positive ESI mode.

  • Limitations:

    • Column Stability: Requires specialized pH-stable columns (e.g., hybrid-silica or polymer-based) as traditional silica columns will rapidly degrade above pH 7.

Ion-Pairing Chromatography (IPC)
  • The "Why": This technique is employed when amines are too polar to be retained even under acidic or basic conditions. An ion-pairing reagent, typically a perfluorinated carboxylic acid like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), is added to the mobile phase.[1] This reagent has a charged head group that pairs with the protonated amine and a hydrophobic tail that increases retention on the reversed-phase column.[2][3]

  • Advantages:

    • Excellent Retention: Can significantly increase the retention of very polar, basic compounds.[1]

  • Limitations:

    • Severe MS Suppression: Ion-pairing reagents are notoriously problematic for MS detection. They are strong ion-suppressors, drastically reducing analyte signal in the ESI source.[1]

    • Column Contamination: These reagents can be difficult to flush from the HPLC column and system, leading to long-term contamination.

    • Non-Volatile Options: Traditional ion-pair reagents like alkyl sulfonates are non-volatile and completely incompatible with MS.[1][2]

Derivatization
  • The "Why": In this approach, the amine is chemically modified prior to analysis. The derivatizing agent reacts with the amine functional group to form a new, more hydrophobic molecule, which is better retained on a reversed-phase column.[4] This is also a common strategy for chiral analysis, where a chiral derivatizing agent creates diastereomers that can be separated on a standard achiral column.[2][5]

  • Advantages:

    • Improved Chromatography: Can turn a chromatographically challenging analyte into one that is easily analyzed.

    • Enhanced Sensitivity: Derivatization can be used to add a feature that improves ionization efficiency for MS or adds a strong chromophore for UV detection.[6]

  • Limitations:

    • Complex Workflow: Adds an extra, potentially time-consuming step to sample preparation.[7]

    • Reaction Stoichiometry: The derivatization reaction must be complete, reproducible, and free of byproducts to ensure accurate quantification.[8]

Visualization of Key Workflows

HPLC-MS Purity Assessment Workflow

The following diagram illustrates the typical workflow for assessing the purity of a synthesized amine using HPLC-MS.

cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Reporting Sample Synthesized Amine Dissolve Dissolve in Diluent Sample->Dissolve Standard Reference Standard Standard->Dissolve Derivatize Derivatization (Optional) Dissolve->Derivatize HPLC HPLC Separation (e.g., C18 Column, Gradient Elution) Derivatize->HPLC MS MS Detection (e.g., ESI+, Full Scan/SIM) HPLC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for amine purity analysis by HPLC-MS.

Decision Tree for Method Selection

This decision tree provides a logical framework for choosing the most suitable analytical approach based on the amine's characteristics.

Start Start: Synthesized Amine IsVolatile Is the amine volatile & thermally stable? Start->IsVolatile IsChiral Is chiral purity required? IsVolatile->IsChiral No GCMS Consider GC-MS IsVolatile->GCMS Yes RetentionCheck Adequate retention & peak shape on RP C18 at low pH? IsChiral->RetentionCheck No ChiralHPLC Chiral HPLC or Derivatization + HPLC IsChiral->ChiralHPLC Yes HighpHCheck Try high pH with pH-stable column RetentionCheck->HighpHCheck No LowpH Use RP-HPLC at low pH (Formic Acid) RetentionCheck->LowpH Yes IPC Consider Ion-Pairing (use with caution for MS) HighpHCheck->IPC Still poor retention Derivatize Derivatization + RP-HPLC

Caption: Decision guide for selecting an amine analysis method.

Summary Comparison of Methodologies

Methodology Principle Best For MS Compatibility Advantages Limitations
RP at Low pH Analyte is protonated (R-NH3+) to reduce silanol interactions.General screening; moderately polar aromatic and aliphatic amines.ExcellentSimple, robust, uses volatile MS-friendly buffers.[1]Poor retention for very polar amines.
RP at High pH Analyte is a neutral free base (R-NH2) for increased retention.Basic amines with poor retention and peak shape at low pH.GoodSignificantly improves retention and peak shape.Requires expensive, specialized pH-stable columns.
Ion-Pairing (IPC) Anionic reagent pairs with protonated amine to form a neutral, hydrophobic complex.[1][2][3]Highly polar amines that are unretained in RP.PoorDrastically increases retention for polar analytes.Severe ion suppression in MS; column contamination.[1]
Derivatization Covalent modification of the amine to improve its chromatographic properties.[6][8][9]Amines with no UV chromophore, poor ionization, or for chiral analysis.Good to ExcellentEnhances retention, selectivity, and/or detectability.[6]Adds complexity; reaction must be complete and reproducible.[7]

Experimental Protocol: Purity of a Primary Aromatic Amine by RP-HPLC-MS (Low pH)

This protocol provides a robust starting point for the purity assessment of a typical synthesized aromatic amine.

1. Objective: To determine the purity of a synthesized primary aromatic amine and identify any related impurities using a gradient reversed-phase HPLC method with MS detection.

2. Materials & Reagents:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

  • Synthesized Amine Sample

  • Reference Standard (if available)

3. Sample & Standard Preparation:

  • Accurately weigh and dissolve the synthesized amine sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • If a reference standard is available, prepare it in the same manner.

  • Filter samples through a 0.22 µm syringe filter if any particulate matter is visible.

4. HPLC-MS Method Conditions:

Parameter Condition Rationale
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLSmall volume to prevent peak distortion.
UV Detection 254 nm (or λmax)For initial assessment and comparison with MS data.
Gradient 5% to 95% B in 15 minA broad gradient to elute compounds with a wide range of polarities.
MS Ionization ESI, Positive ModeAmines readily form [M+H]+ ions.
MS Scan Range m/z 100 - 800To cover the expected mass of the main compound and potential impurities.

5. System Suitability:

  • Before sample analysis, perform at least five replicate injections of the reference standard solution.

  • The relative standard deviation (%RSD) for the peak area and retention time of the main peak should be less than 2.0%. This ensures the system is performing consistently.

6. Data Analysis:

  • Integrate all peaks in the chromatogram that are above a defined reporting threshold (e.g., 0.05% of the main peak area).

  • Calculate purity using the area percent normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 .

  • Use the mass spectral data to confirm the identity of the main peak (by its [M+H]+ ion) and to tentatively identify impurities based on their mass-to-charge ratios.

Alternative and Complementary Techniques

While HPLC-MS is a uniquely powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that measure the same attribute using different principles.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The method of choice for volatile and thermally stable amines. For non-volatile amines, derivatization is often required to increase volatility.[4][10]

  • Quantitative NMR (qNMR): A primary analytical method that can determine purity without the need for a specific reference standard of the analyte. It provides a highly accurate measure of the amount of a substance.[11]

  • Acid-Base Titration: A classic, cost-effective method that determines the total amine content but cannot provide a profile of individual impurities.[10][11]

  • Chiral HPLC: Essential for determining enantiomeric purity. This is typically achieved using a chiral stationary phase (CSP) or by derivatizing the amine with a chiral reagent and separating the resulting diastereomers on a standard achiral column.[9][12][13]

By understanding the strengths and weaknesses of each HPLC-MS approach and complementing the data with orthogonal techniques, researchers can build a comprehensive and undeniable purity profile for their synthesized amines, ensuring the integrity and success of their development programs.

References

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials. (2024). [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research - ACS Publications. (2022). [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • HPLC Ion Pair Reagents. INTERCHIM. [Link]

  • Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry - ACS Publications. (2023). [Link]

  • Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. MDPI. (2021). [Link]

  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. [Link]

  • Identifying Amines: Principles and Practical Methods. Iran Silicate Industries. [Link]

  • Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Analytical and Bioanalytical Chemistry. (2012). [Link]

  • Method of analysis of amine by mass spectrometry.
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. (2022). [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (2021). [Link]

  • Chiral analysis by MS. pubs.acs.org. [Link]

  • The Challenges of Analytical Chromatography We Can Leave in the Past. Technology Networks. (2020). [Link]

  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC. [Link]

Sources

A Comparative Guide to the Biological Activity of 3-(4-Methylpiperazin-1-yl)butan-1-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the biological activity of the novel compound 3-(4-Methylpiperazin-1-yl)butan-1-amine. Due to the limited publicly available data on this specific molecule, we will establish a comparative analysis with structurally similar piperazine derivatives that have known biological activities. This document will detail the scientific rationale for selecting specific assays, provide in-depth experimental protocols, and present a template for data interpretation, thereby offering a robust strategy for characterizing this compound's pharmacological profile.

Introduction to 3-(4-Methylpiperazin-1-yl)butan-1-amine and the Piperazine Scaffold

3-(4-Methylpiperazin-1-yl)butan-1-amine is an organic compound featuring a butylamine chain attached to a 4-methylpiperazine moiety.[1] The presence of a primary amine and the piperazine ring, a common pharmacophore in medicinal chemistry, suggests a high potential for biological activity.[1][2] The piperazine ring is a versatile scaffold found in drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and central nervous system (CNS) activities.[2][3][4] The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and donors, contributing to target affinity and specificity, as well as favorable pharmacokinetic properties like improved water solubility and oral bioavailability.[2] The 4-methyl group can enhance lipophilicity, potentially influencing how the compound interacts with biological membranes and its metabolic stability.[1]

Given its structural similarity to known psychoactive and cytotoxic agents, a primary focus of this guide will be to propose a screening cascade to evaluate its effects on monoamine transporters and its potential as a cytotoxic agent.

Comparative Framework: Selection of Analogous Compounds

To provide a meaningful comparison, we will benchmark the biological activity of 3-(4-Methylpiperazin-1-yl)butan-1-amine against two classes of piperazine derivatives:

  • Monoamine Transporter Modulators: Many piperazine-containing compounds interact with monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][6][7] These transporters are critical for regulating neurotransmission and are targets for antidepressants, stimulants, and drugs of abuse.[5][6][7] A suitable comparator in this class would be a well-characterized piperazine derivative known to inhibit one or more of these transporters.

  • Cytotoxic Piperazine Derivatives: A significant number of novel piperazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[8][9][10] Comparing our target compound to a piperazine derivative with established cytotoxic properties will provide context for its potential as an anticancer agent.

Proposed Experimental Evaluation

A tiered approach to evaluating the biological activity of 3-(4-Methylpiperazin-1-yl)butan-1-amine is recommended. This will begin with in vitro assays to determine its primary pharmacological targets and cytotoxic potential.

Monoamine Transporter Activity

The initial screening should focus on determining if 3-(4-Methylpiperazin-1-yl)butan-1-amine interacts with DAT, NET, and SERT. This can be achieved through radioligand binding and uptake inhibition assays.[5][6][7]

These assays will determine the affinity of the test compound for the monoamine transporters.

Experimental Protocol: Radioligand Binding Assay [11]

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing either human DAT (hDAT), hNET, or hSERT.

    • Harvest the cells and homogenize them in a binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[11]

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[11]

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a BCA assay.[11]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of binding buffer (for total binding) or a non-labeled specific inhibitor (e.g., GBR 12909 for DAT) for non-specific binding.[11]

      • 50 µL of varying concentrations of 3-(4-Methylpiperazin-1-yl)butan-1-amine or a comparator compound.

      • 50 µL of a suitable radioligand (e.g., [3H]WIN 35,428 for DAT) at a final concentration near its Kd.[11]

      • 100 µL of the prepared cell membrane suspension (approximately 20-50 µg of protein).[11]

  • Incubation and Analysis:

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach binding equilibrium.[11]

    • Terminate the binding by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the Ki values using non-linear regression analysis.

These functional assays will measure the potency of the test compound to inhibit the reuptake of neurotransmitters.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay [6][7][11]

  • Cell Culture:

    • Seed HEK293 cells expressing hDAT, hNET, or hSERT in a 96-well plate to achieve a confluent monolayer on the day of the experiment.[11]

    • Incubate the cells at 37°C in a 5% CO2 incubator.[11]

  • Assay Protocol:

    • On the day of the assay, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) uptake buffer (e.g., Krebs-Henseleit buffer).[6][7][12]

    • Add 100 µL of uptake buffer containing varying concentrations of 3-(4-Methylpiperazin-1-yl)butan-1-amine or a comparator compound. For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of a known transporter inhibitor (e.g., nomifensine for DAT).[11]

    • Pre-incubate the plate at 37°C for 10-20 minutes.[11]

    • Initiate uptake by adding 50 µL of uptake buffer containing a radiolabeled neurotransmitter (e.g., [3H]Dopamine).[11]

    • Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[11]

  • Termination and Analysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.[11]

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer.[11]

    • Transfer the lysate to scintillation vials and measure the radioactivity.

    • Calculate the percent inhibition of uptake and determine the IC50 values.

Alternatively, non-radioactive, fluorescence-based kits are available for measuring neurotransmitter transporter uptake, offering a simpler, mix-and-read protocol suitable for high-throughput screening.[13][14][15][16]

Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of a novel compound. The MTT and SRB assays are standard colorimetric methods for assessing cell viability and cytotoxicity.[8]

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [8]

  • Cell Seeding: Plate cancer cells (e.g., HT-29 colon cancer, A549 lung cancer) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours for cell attachment.[8]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of 3-(4-Methylpiperazin-1-yl)butan-1-amine or a cytotoxic comparator. Incubate for 72 hours.[8]

  • MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[8]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Monoamine Transporter Activity Profile

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
3-(4-Methylpiperazin-1-yl)butan-1-amine
Comparator A (e.g., GBR 12909)10>1000>100025>1000>1000
Comparator B (e.g., a known piperazine-based stimulant)

Table 2: Hypothetical Cytotoxicity Profile

CompoundCell LineAssay TypeIC50 (µM)
3-(4-Methylpiperazin-1-yl)butan-1-amineHT-29 (Colon Cancer)MTT
A549 (Lung Cancer)MTT
Comparator C (e.g., a known cytotoxic piperazine)HT-29 (Colon Cancer)MTT< 2[8]
A549 (Lung Cancer)MTT< 2[8]

Visualizing Experimental Workflows

Diagrams created using Graphviz can effectively illustrate the experimental processes.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Culture Transfected HEK293 Cells Homogenization Homogenize Cells CellCulture->Homogenization Centrifugation1 Centrifuge (1,000 x g) Homogenization->Centrifugation1 Centrifugation2 Centrifuge Supernatant (40,000 x g) Centrifugation1->Centrifugation2 Resuspension Resuspend Membrane Pellet Centrifugation2->Resuspension PlateSetup Plate Membranes, Radioligand, & Test Compound Resuspension->PlateSetup Incubation Incubate (4°C, 2-3h) PlateSetup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Calculation Calculate Ki Scintillation->Calculation

Caption: Workflow for the radioligand binding assay.

Cytotoxicity_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Test Compound B->C D Incubate for 72h C->D E Add MTT Reagent D->E F Incubate for 1.5h E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This guide outlines a systematic approach to characterizing the biological activity of 3-(4-Methylpiperazin-1-yl)butan-1-amine. By comparing its activity at monoamine transporters and its cytotoxic effects against those of well-characterized piperazine derivatives, researchers can gain valuable insights into its potential pharmacological profile. The detailed protocols and data presentation templates provided herein are designed to ensure scientific rigor and facilitate a clear interpretation of the experimental results. Further investigation into its mechanism of action and in vivo efficacy will be warranted based on the initial in vitro findings.

References

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 649. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. (2020, May 19). National Center for Biotechnology Information. [Link]

  • Sitte, H. H., et al. (2019). Development and validation of an automated microfluidic perfusion platform for parallelized screening of compounds in vitro. British Journal of Pharmacology, 176(15), 2734-2746. [Link]

  • Asadi, A., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Pharmaceutical Sciences, 24(4), 267-276. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. (n.d.). Biocompare. Retrieved March 8, 2026, from [Link]

  • NET (SLC6A2) Transporter Assay - BioIVT. (n.d.). BioIVT. Retrieved March 8, 2026, from [Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (2021, May 12). ACS Publications. [Link]

  • Cytotoxicity of the four piperazine designer drugs after 72-h... (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved March 8, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved March 8, 2026, from [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. (2018, March 16). National Center for Biotechnology Information. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2021, August 6). ACS Publications. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). ResearchGate. [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (2018, October 15). Oxford Academic. [Link]

  • A Norepinephrine Transporter Assay for the Screening of Natural Products. (2009, April 16). MDPI. [Link]

  • Structure of CNS active drugs bearing N‐methyl piperazine moiety. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Piperazine skeleton in the structural modification of natural products: a review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, April 15). PubMed. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.). PDF Catalogs. Retrieved March 8, 2026, from [Link]

  • Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. (2023, May 4). The Journal of Neuroscience. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc. Retrieved March 8, 2026, from [Link]

  • Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. (2011, December 28). PubMed. [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI. [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024, May 29). IntechOpen. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ACG Publications. Retrieved March 8, 2026, from [Link]

  • 3-(4-methylpiperazin-1-yl)butan-1-amine. (n.d.). PubChemLite. Retrieved March 8, 2026, from [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (2011, December 28). MDPI. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

Sources

Validation and Comparative Analysis of the NQS Presumptive Color Spot Test for Piperazine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Forensic Scientists, and Drug Development Professionals Role: Senior Application Scientist

The Analytical Void in Piperazine Detection

Piperazine analogues—such as 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(3-chlorophenyl)piperazine (mCPP)—have proliferated as synthetic psychoactive substances often marketed as "legal ecstasy" or "party pills"[1]. In forensic and clinical drug screening, presumptive color spot testing is the first line of defense due to its rapid, inexpensive, and field-ready nature.

However, traditional colorimetric reagents present a critical analytical void when applied to piperazine derivatives. Legacy reagents either fail to react entirely or produce non-specific color changes that mimic traditional amphetamine-type stimulants (ATS), leading to dangerous false positives or false negatives[2][3]. To address this, the Sodium 1,2-naphthoquinone-4-sulphonate (NQS) spot test was developed and validated specifically for the presumptive identification of piperazine analogues[1].

This guide objectively compares the performance of the NQS assay against traditional alternatives (Marquis and Simon's reagents) and provides the validated experimental protocols necessary for laboratory implementation.

Mechanistic Causality: NQS vs. Legacy Reagents

To understand why NQS outperforms traditional alternatives, we must examine the chemical causality behind the experimental choices.

  • Marquis Reagent (The Alternative): Composed of formaldehyde and concentrated sulfuric acid, the Marquis test relies on the formation of a carbonium ion that subsequently reacts with the aromatic rings of the target analyte. Because the piperazine core lacks the necessary electron-rich aromatic activation found in traditional opiates or ATS, piperazine analogues like BZP and TFMPP yield a negative result (no color change) [4][5].

  • Simon's Reagent (The Alternative): Simon's reagent utilizes sodium nitroprusside and acetaldehyde to detect secondary amines. While piperazines do possess a secondary amine within their cyclo-structure, their steric hindrance and electronic environment result in a weak, faint blue or delayed reaction[2][4]. This lack of sensitivity causes dangerous cross-reactivity and overlap with MDMA and methamphetamine, rendering it unreliable for specific piperazine screening.

  • NQS Reagent (The Solution): Sodium 1,2-naphthoquinone-4-sulphonate (NQS) acts as a highly specific spectrophotometric reagent. Under alkaline conditions, the NQS molecule undergoes a rapid nucleophilic substitution reaction specifically targeted at the cyclo secondary amine functional group of the piperazine ring[6]. This reaction instantly forms an intense, bright orange-red colored complex, providing a stark, unmistakable visual confirmation[1].

ReactionMechanism A Piperazine Analogue (Cyclo Secondary Amine) D Nucleophilic Substitution A->D B NQS Reagent (1,2-naphthoquinone-4-sulphonate) B->D C Alkaline Buffer (pH ~10.8) C->D Catalyzes E Intense Orange-Red Colored Complex D->E

Reaction mechanism of NQS with piperazine secondary amines forming a colored complex.

Comparative Performance Data

The following table summarizes the quantitative and qualitative data comparing the NQS reagent against Marquis and Simon's reagents when exposed to common piperazine analogues and potential interferents[4][5][7].

Target Analyte / DrugNQS Reagent (Product)Marquis Reagent (Alternative)Simon's Reagent (Alternative)
1-Benzylpiperazine (BZP) Intense Orange-Red No Color (Negative)Faint / Sea Blue
TFMPP Orange-Red No Color (Negative)Faint Blue
mCPP Orange-Red No Color (Negative)Faint Blue
MDMA No Color (Negative)Purple / BlackDeep Blue
Methamphetamine No Color (Negative)Orange / BrownDeep Blue
Caffeine (Cutting Agent) No Color (Negative)No ColorNo Color
Glucose (Cutting Agent) No Color (Negative)No ColorNo Color
Limit of Detection (BZP) ~40 µg N/A (Fails to detect)> 200 µg (Poor sensitivity)

Validated Experimental Protocol (Self-Validating System)

To ensure scientific integrity, the presumptive testing protocol must be executed as a self-validating system. This means incorporating positive controls (known BZP standards) and negative controls (reagent blanks) alongside the unknown sample to rule out reagent degradation or environmental contamination.

Reagent Preparation
  • Alkaline Buffer: Prepare a sodium bicarbonate/sodium hydroxide (NaHCO₃/NaOH) buffer solution adjusted to pH 10.8 . This specific pH is critical to deprotonate the secondary amine of the piperazine, maximizing its nucleophilicity for the NQS reaction[8][9].

  • NQS Solution: Dissolve Sodium 1,2-naphthoquinone-4-sulphonate in distilled water to achieve a 0.5% (w/v) concentration. Note: NQS has limited stability in aqueous solution; it must be stored in a refrigerated environment and replaced weekly to prevent false negatives[1].

Step-by-Step Spot Test Methodology
  • Plate Preparation: Obtain a clean, white porcelain spot plate. Designate three wells: [Blank], [Positive Control], and [Test Sample].

  • Sample Loading:

    • Add ~1–2 mg of the unknown seized solid to the [Test Sample] well.

    • Add ~1–2 mg of verified BZP hydrochloride to the [Positive Control] well.

    • Leave the [Blank] well empty.

  • Alkalinization: Add exactly 2 drops of the pH 10.8 Alkaline Buffer to all three wells. Stir gently with a clean glass micro-rod if the solid does not immediately dissolve.

  • Reaction Initiation: Add exactly 2 drops of the 0.5% NQS Reagent to all three wells.

  • Observation & Validation: Observe the color development instantly at room temperature.

    • Validation Check: The [Blank] must remain pale yellow (the natural color of NQS). The [Positive Control] must turn intense orange-red. If either fails, discard the reagents and abort the test.

    • Sample Interpretation: If the [Test Sample] turns intense orange-red, it is presumptively positive for piperazine analogues.

Workflow Step1 1. Sample & Control Loading Place ~1-2 mg of solids into designated spot plate wells Step2 2. Alkalinization Add 2 drops of pH 10.8 Buffer to optimize nucleophilicity Step1->Step2 Step3 3. Reagent Addition Add 2 drops of 0.5% w/v NQS aqueous solution Step2->Step3 Step4 4. Internal Validation Check Blank (Yellow) & Positive Control (Orange-Red) Step3->Step4 Step5 5. Result Interpretation Unknown Sample: Orange-Red = Positive for Piperazines Step4->Step5

Step-by-step self-validating workflow for the NQS presumptive color spot test.

Validation Metrics: Sensitivity, Selectivity, and Robustness

Rigorous method validation confirms the reliability of the NQS spot test for field and laboratory use[6][7]:

  • Sensitivity (LOD): The operational limit of detection for the NQS test is 40 µg of piperazine analyte[1]. This is highly competitive with legacy reagents (e.g., Marquis LOD for amphetamines is ~20-100 µg) and is well within the acceptable range for forensic presumptive screening[10].

  • Selectivity: The characteristic orange-red color change is unique to the piperazine class at room temperature. Validation studies confirm that the reaction is entirely unaffected by common cutting agents (glucose, caffeine) even in test samples of low purity (e.g., 5% active ingredient)[1][9]. Furthermore, it does not cross-react with other illicit drugs such as MDMA, eliminating the false-positive risks associated with Simon's reagent[2][6].

  • Robustness: The method remains unaffected by minor fluctuations in ambient room temperature. However, the primary limitation is reagent stability; the NQS solution degrades after one week of refrigerated storage, necessitating strict adherence to reagent preparation schedules[1].

By shifting from broad-spectrum, low-specificity legacy reagents to the targeted NQS methodology, laboratories can drastically reduce false-positive rates, streamline their analytical workflows, and ensure higher confidence in presumptive piperazine identification prior to GC-MS confirmatory analysis.

References

  • Philp, M., Shimmon, R., Stojanovska, N., Tahtouh, M., & Fu, S. (2013). Development and validation of a presumptive colour spot test method for the detection of piperazine analogues in seized illicit materials. Analytical Methods, 5(20), 5402-5410. RSC Publishing.[Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Synthetic Drug Strategy.[Link]

  • Chan, W. Y., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine - A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 13(1), 011-018.[Link]

  • European Union Drugs Agency (EUDA). (2018). BZP/piperazines drug profile.[Link]

  • Grokipedia. Simon's reagent.[Link]

Sources

Comparative Study of Piperazine vs. Piperidine Derivatives in Biological Assays: A Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals navigate the complex landscape of lead optimization, the selection of the core heterocyclic scaffold often dictates the success or failure of a clinical candidate. Among the most ubiquitous six-membered nitrogen-containing heterocycles are piperazine (a 1,4-diazacyclohexane) and piperidine (an azacyclohexane)[1]. While structurally differing by only a single heteroatom, this subtle divergence profoundly impacts physicochemical properties, target engagement, and ADME-Tox profiles[1][2].

This guide provides an objective, data-driven comparison of piperazine and piperidine derivatives, equipping medicinal chemists and application scientists with the mechanistic insights and validated protocols necessary to make informed scaffold selections.

Physicochemical Divergence: The Causality of Scaffold Behavior

The fundamental differences in biological activity between piperazine and piperidine stem directly from their distinct electronic and structural properties.

Piperidine contains a single secondary amine. With a pKa of approximately 11.2, it is almost entirely protonated at physiological pH (7.4)[1]. This strong basicity ensures robust ionic interactions (salt bridges) with acidic residues (e.g., Aspartate, Glutamate) in target binding pockets. However, this high degree of ionization, coupled with greater lipophilicity, can lead to off-target liabilities such as phospholipidosis—where the drug becomes trapped in acidic lysosomes[1].

Piperazine , containing two nitrogen atoms, exhibits two distinct pKa values (~5.35 and ~9.73)[1]. The presence of the second nitrogen exerts an electron-withdrawing inductive effect, significantly lowering the basicity of the system compared to piperidine. Consequently, piperazine exists in a dynamic equilibrium of protonation states at physiological pH[1]. This dual-nitrogen architecture serves as a "privileged scaffold" that enhances aqueous solubility, facilitates multipolar hydrogen-bonding networks, and provides two synthetic handles for asymmetric functionalization[2][3].

Table 1: Comparative Physicochemical & Pharmacological Profiles
Property / FeaturePiperazine DerivativesPiperidine Derivatives
Core Structure 1,4-diazacyclohexane (2 Nitrogen atoms)Azacyclohexane (1 Nitrogen atom)
Typical pKa Values pKa₁ ≈ 5.35, pKa₂ ≈ 9.73[1]pKa ≈ 11.22[1]
Ionization at pH 7.4 Partially protonated (fine-tunable)Highly protonated (>99%)
Lipophilicity (LogP) Generally lower (more hydrophilic)Generally higher (more lipophilic)
Primary Advantages High aqueous solubility, dual functionalization sites, reduced lipophilic toxicity[2].Excellent membrane permeability, strong salt-bridge formation with targets[1].
Common Liabilities Increased CYP450 metabolic sites (N-oxidation, dealkylation)[1].Potential for phospholipidosis due to high basicity and lipophilicity[1].

Target Affinity and Biological Activity: Comparative Case Studies

To understand how these physicochemical differences translate into biological efficacy, we must analyze comparative assay data across different therapeutic domains.

Case Study 1: Dual Histamine H3 / Sigma-1 (σ1R) Receptor Antagonists

In the development of antinociceptive (pain-relieving) agents, researchers investigated the affinity of various ligands at both the Histamine H3 receptor (H3R) and the Sigma-1 receptor (σ1R)[4]. The study revealed that replacing a piperazine ring with a piperidine ring acted as a critical molecular switch.

While both scaffolds maintained nanomolar affinity for H3R, the piperidine derivatives exhibited drastically superior affinity for σ1R [4]. The highly lipophilic and basic nature of the piperidine ring perfectly complemented the hydrophobic binding pocket of the σ1R, anchoring the molecule far more effectively than the more polar piperazine counterpart[4][5].

Data Summary: Binding Affinity (Ki)

  • Compound 4 (Piperazine core): hH3R Ki​ = 3.17 nM | σ1R Ki​ = 1531 nM[4]

  • Compound 5 (Piperidine core): hH3R Ki​ = 7.70 nM | σ1R Ki​ = 3.64 nM[4]

Case Study 2: Antimicrobial Flavonol Derivatives

In agricultural and medicinal chemistry, membrane penetration is a rate-limiting step for antimicrobial efficacy. A comparative study of flavonol derivatives incorporating either piperazine or piperidine thiourea moieties evaluated their inhibitory activity against pathogenic fungi (Phytophthora capsici)[6]. The piperidine ligations were universally superior to piperazine ligations in vitro[6]. The absence of the second polar nitrogen in piperidine increased the overall lipophilicity of the molecule, facilitating superior disruption of the fungal lipid bilayer.

Strategic Scaffold Selection Workflow

The decision to deploy a piperazine or piperidine scaffold should be dictated by the specific liabilities of your lead compound. The following logic diagram outlines the decision-making process based on ADME and target engagement parameters.

ScaffoldSelection Start Lead Optimization: Identify ADME/Target Liability CheckSol Poor Aqueous Solubility or High Lipophilicity? Start->CheckSol CheckPerm Poor Membrane Permeability or Weak Ionic Binding? Start->CheckPerm Piperazine Select Piperazine Scaffold (2 N-atoms, pKa ~9.7, 5.3) Improves Solubility & Clearance CheckSol->Piperazine Yes Piperidine Select Piperidine Scaffold (1 N-atom, pKa ~11.2) Enhances Lipophilicity & Binding CheckPerm->Piperidine Yes Metabolism Monitor CYP450 Metabolism (N-oxidation, dealkylation) Piperazine->Metabolism Tox Monitor Phospholipidosis (Due to high basicity) Piperidine->Tox

Logical decision tree for selecting piperazine vs. piperidine scaffolds during lead optimization.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for comparing the biological activity of piperazine and piperidine derivatives.

Protocol A: Competitive Radioligand Binding Assay (Receptor Affinity)

This protocol determines the Ki​ values of synthesized derivatives, explaining the causality of target engagement differences (as seen in the H3R/σ1R case study).

Materials:

  • Cell membranes expressing the target receptor (e.g., human σ1R).

  • Radioligand: [³H]-Pentazocine (for σ1R).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4 at 37°C).

  • Non-specific binding (NSB) control: 10 µM Haloperidol.

Step-by-Step Methodology:

  • Preparation: Thaw receptor-expressing membranes on ice and homogenize in Assay Buffer to a final protein concentration of 50 µ g/well .

  • Incubation Mixture: In a 96-well plate, combine 50 µL of test compound (piperazine/piperidine derivative, serial dilutions from 10⁻⁵ to 10⁻¹¹ M), 50 µL of [³H]-radiotracer (final concentration ~3 nM), and 100 µL of membrane suspension.

  • Self-Validating Controls: Include "Total Binding" wells (buffer instead of test compound) and "NSB" wells (containing 10 µM Haloperidol to saturate all specific sites).

  • Incubation: Seal the plate and incubate at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of basic piperidines).

  • Washing: Wash filters three times with 300 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and measure bound radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism). Convert IC₅₀ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

AssayWorkflow Prep Membrane Preparation (Target Receptor Expressed) Incubate Incubation Phase (Radioligand + Test Compound) Prep->Incubate Filter Rapid Filtration (PEI pre-soaked GF/B filters) Incubate->Filter Wash Washing Phase (Ice-cold buffer removes unbound) Filter->Wash Measure Liquid Scintillation (Determine bound radioactivity) Wash->Measure Analyze Data Analysis (Calculate IC50 and Ki) Measure->Analyze

Step-by-step workflow for competitive radioligand binding assays.
Protocol B: Microsomal Stability Assay (ADME Profiling)

Because piperazine rings introduce additional sites for CYP450-mediated metabolism (e.g., N-dealkylation) compared to piperidines[1], assessing metabolic stability is critical.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 mL reaction mixture containing 0.5 mg/mL Human Liver Microsomes (HLM) and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This precipitates the microsomal proteins and halts enzymatic activity.

  • Centrifugation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound. Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Conclusion

The choice between a piperazine and a piperidine scaffold is not merely a matter of synthetic convenience; it is a strategic decision that dictates the pharmacokinetic and pharmacodynamic destiny of a drug candidate.

  • Choose Piperazine when your lead suffers from poor aqueous solubility, requires fine-tuning of its ionization state at physiological pH, or needs multipolar interactions to achieve target selectivity[1][2].

  • Choose Piperidine when your primary goal is to maximize target binding affinity via strong ionic interactions, or when enhanced lipophilicity is required to cross robust biological barriers (such as fungal cell walls or the blood-brain barrier)[1][4][6].

By rigorously applying the comparative assays and protocols detailed in this guide, development teams can rationally navigate scaffold hopping and accelerate the optimization of highly efficacious therapeutics.

References
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed (NIH). Available at:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PubMed Central (NIH). Available at:[Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central (NIH). Available at:[Link]

  • Design, Synthesis, and Biological Activity Evaluation of Flavonol Derivatives Containing Piperazine and Piperidine Thiourea. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at:[Link]

Sources

Introduction: The Piperazine Scaffold as a Cornerstone of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Comparative Efficacy of Novel Piperazine Compounds and Standard Drugs for Researchers and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a quintessential "privileged structure" in medicinal chemistry. Its unique physicochemical properties—including its ability to modulate aqueous solubility, its basicity which allows for salt formation, and its conformational flexibility—have made it a foundational component in a vast array of therapeutic agents.[1][2][3] This guide offers a comparative analysis of novel piperazine-containing compounds against established standard-of-care drugs across key therapeutic areas: central nervous system (CNS) disorders and oncology. By synthesizing preclinical data and outlining robust experimental methodologies, we aim to provide an objective resource for researchers engaged in drug discovery and development.

I. Central Nervous System (CNS) Applications: Antipsychotics and Antidepressants

Piperazine derivatives are particularly prominent in the treatment of CNS disorders, where they frequently target monoamine neurotransmitter systems.[4][5] Their ability to be readily modified allows for the fine-tuning of receptor affinity and selectivity, leading to improved efficacy and reduced side effects compared to first-generation drugs.

A. Mechanism of Action: Modulating Dopaminergic and Serotonergic Pathways

Many novel and standard antipsychotic and antidepressant drugs containing a piperazine moiety exert their effects by interacting with dopamine and serotonin receptors.[6] Atypical antipsychotics, for instance, often exhibit antagonism at the dopamine D2 receptor and a complex interplay of antagonism or partial agonism at serotonin receptors like 5-HT1A and 5-HT2A.[7][8] This dual action is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia while mitigating the risk of extrapyramidal side effects associated with older "typical" antipsychotics like haloperidol.[8][9]

Similarly, many antidepressant piperazine compounds target the serotonergic system, often acting as agonists or partial agonists at the 5-HT1A receptor, a mechanism shared with the anxiolytic and antidepressant standard drug, buspirone.[1][2]

Signaling_Pathways cluster_D2 Dopamine D2 Receptor Pathway (Antipsychotic Target) cluster_5HT1A Serotonin 5-HT1A Receptor Pathway (Antidepressant/Anxiolytic Target) D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Response_D2 Modulation of Neuronal Excitability DARPP32->Response_D2 Regulates Atypical_Antipsychotic Novel Piperazines (e.g., Aripiprazole derivatives) Atypical_Antipsychotic->D2R Antagonist/ Partial Agonist HT1A Serotonin 5-HT1A Receptor Gi_2 Gi Protein HT1A->Gi_2 Activates AC_2 Adenylyl Cyclase Gi_2->AC_2 Inhibits cAMP_2 cAMP AC_2->cAMP_2 Reduces Response_5HT1A Anxiolytic & Antidepressant Effects cAMP_2->Response_5HT1A Leads to Antidepressant Novel Piperazines (e.g., LQFM213) Antidepressant->HT1A Agonist

Caption: Simplified signaling pathways for antipsychotic and antidepressant targets.
B. Comparative Efficacy: Receptor Binding Affinity

A key metric for evaluating the potency of CNS-active drugs is the inhibition constant (Ki), which measures the binding affinity of a compound to its target receptor. A lower Ki value indicates a higher binding affinity. The following table compares the receptor binding affinities of several novel piperazine derivatives to standard antipsychotic and antidepressant drugs.

Compound/DrugTypeTarget ReceptorKi (nM)Primary Indication
Novel Piperazine Derivatives
Compound 27Novel Antidepressant5-HT1A0.44Depression
Sigma-10.27
LQFM213Novel Anxiolytic5-HT1ANot SpecifiedAnxiety/Depression
1-(2,3-Dichlorophenyl)piperazine (DCPP)Aripiprazole MetaboliteD2Varies by analogSchizophrenia
D3Varies by analog
Standard Drugs
AripiprazoleAtypical AntipsychoticD20.34 - 1.1Schizophrenia/Depression
5-HT1A1.7 - 4.1
RisperidoneAtypical AntipsychoticD23.13Schizophrenia
5-HT2A0.12
HaloperidolTypical AntipsychoticD21.5Schizophrenia
BuspironeAnxiolytic5-HT1A~20Anxiety/Depression

Data compiled from multiple sources.[1][10][11][12][13]

This data illustrates that novel compounds, such as Compound 27, can exhibit exceptionally high affinity for their targets, sometimes exceeding that of established drugs.[11] The multi-receptor profile of many piperazine derivatives is also evident, a characteristic often sought in developing treatments for complex psychiatric disorders.[6][11]

C. Experimental Protocol: In Vitro Receptor Binding Assay

To determine the binding affinity (Ki) of a novel compound, a competitive radioligand binding assay is a standard and essential method.[14] This protocol provides a self-validating system by comparing the displacement of a known high-affinity radioligand by the test compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel piperazine compound at the human dopamine D2 receptor and calculate its inhibition constant (Ki).

Materials:

  • Test Compound: Novel piperazine derivative.

  • Radioligand: [³H]Spiperone or a similar D2 receptor antagonist.[10]

  • Receptor Source: Commercially available cell membranes expressing the human dopamine D2 receptor (e.g., from HEK293 or CHO cells).[10]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[10]

  • Non-specific Binding (NSB) Agent: 10 µM Haloperidol.[10]

  • Equipment: 96-well microplates, glass fiber filters, cell harvester, liquid scintillation counter.[10]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Thaw the cell membrane aliquot on ice.

    • Homogenize the membranes in ice-cold assay buffer.

    • Determine the protein concentration via a Bradford or BCA assay.

    • Dilute the membranes in assay buffer to a final concentration of 20-50 µg of protein per well.[10]

  • Assay Plate Setup (in triplicate):

    • Prepare serial dilutions of the novel piperazine compound in assay buffer (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).[14]

    • Total Binding (TB) wells: Add 25 µL of assay buffer.

    • Non-specific Binding (NSB) wells: Add 25 µL of 10 µM Haloperidol.[10]

    • Test Compound wells: Add 25 µL of each dilution of the novel piperazine compound.

  • Reaction Initiation:

    • Add 25 µL of [³H]Spiperone to all wells at a final concentration near its dissociation constant (Kd), typically 0.1-1.0 nM.[10]

    • Initiate the binding reaction by adding 200 µL of the diluted membrane preparation to every well. The final assay volume is 250 µL.[10]

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[10]

  • Harvesting and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the novel piperazine compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value—the concentration of the test compound that inhibits 50% of the specific binding.[14]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[14]

Caption: Workflow for a competitive radioligand receptor binding assay.

II. Oncology Applications: Targeting Cancer Cell Proliferation

The versatility of the piperazine scaffold has also been leveraged in the development of novel anticancer agents.[15] These compounds can induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis (programmed cell death).[16]

A. Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a biological function, such as cell proliferation. A lower IC50 value signifies higher potency. The table below compares the in vitro anticancer activity of several novel piperazine derivatives with the standard chemotherapeutic agent, Doxorubicin.

Compound/DrugTypePanc-1 (Pancreatic) IC50 (µM)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)
Novel Piperazine Derivatives
Thiosemicarbazide Deriv. 9hNovel Anticancer0.942.921.71
Acylhydrazone Deriv. 13bNovel Anticancer1.042.981.71
Vindoline-Piperazine Conj. 23Novel Anticancer-1.00 (MDA-MB-468)-
Vindoline-Piperazine Conj. 25Novel Anticancer--1.35 (HOP-92)
Coumarin/piperazine hybrid 12cNovel Anticancer-0.510.40
Standard Drug
DoxorubicinStandard Chemotherapy0.200.460.10

Data compiled from multiple sources.[16][17][18][19]

While the standard drug Doxorubicin shows broad and potent activity, several novel piperazine derivatives demonstrate significant cytotoxicity, with IC50 values in the low micromolar and even sub-micromolar range.[16][19] This indicates their potential as leads for further development, especially when considering the possibility of improved selectivity for cancer cells over non-tumor cells, which can reduce side effects.[18]

B. Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a widely used, reliable, and cost-effective colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[20][21][22] It is a foundational assay for screening the cytotoxic effects of potential anticancer drugs.

Objective: To determine the IC50 value of a novel piperazine compound against a cancer cell line (e.g., MCF-7).

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[20]

Materials:

  • Cell Line: Human cancer cell line (e.g., MCF-7, A549).

  • Culture Medium: Appropriate medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

  • Test Compound: Novel piperazine derivative, dissolved in a suitable solvent (e.g., DMSO).

  • MTT Solution: 5 mg/mL MTT in phosphate-buffered saline (PBS).

  • Solubilization Solution: DMSO or an acidified isopropanol solution.[22][23]

  • Equipment: 96-well flat-bottom plates, CO₂ incubator (37°C, 5% CO₂), microplate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of approximately 6,000 cells per well in 100 µL of culture medium.[23]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel piperazine compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls (e.g., medium with DMSO).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[23][24]

  • MTT Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[22][23]

    • Incubate for an additional 1 to 4 hours. During this time, viable cells will convert the MTT into formazan crystals.[23]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[22][23]

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 550-570 nm using a microplate reader.[22]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: % Viability = (Absorbance_Treated / Absorbance_Control) * 100.

    • Plot the percentage of viability against the log concentration of the compound.

    • Use non-linear regression to determine the IC50 value.

Conclusion

The piperazine scaffold remains a highly valuable and "privileged" structure in the landscape of drug discovery. Novel piperazine derivatives continue to demonstrate potent efficacy in preclinical models for CNS disorders and oncology, often exhibiting high affinity for their molecular targets and significant cytotoxicity against cancer cell lines. The comparative data presented in this guide highlights that these new chemical entities can rival, and in some cases exceed, the potency of standard drugs. The robust and validated experimental protocols detailed herein provide a framework for the continued evaluation and development of this promising class of compounds. Further research focusing on optimizing pharmacokinetic profiles and in vivo efficacy will be critical in translating these promising preclinical findings into next-generation therapeutics.

References

  • Current time information in Jasper County, US. (n.d.). Google.
  • David, H., & Chesworth, R. (2007). The chakragati mouse: a mouse model for rapid in vivo screening of antipsychotic drug candidates. PubMed.
  • de Brito, M. A., et al. (2022). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Science Publishing. Retrieved March 13, 2026, from [Link]

  • Wesołowska, A., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI. Retrieved March 13, 2026, from [Link]

  • Ni, Y.-N., et al. (2021). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT 1A and Sigma-1 Receptors. Thieme Connect. Retrieved March 13, 2026, from [Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (2020). MDPI. Retrieved March 13, 2026, from [Link]

  • Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. (2021). PubMed. Retrieved March 13, 2026, from [Link]

  • Recent development of piperazine and piperidine derivatives as antipsychotic agents. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia. Retrieved March 13, 2026, from [Link]

  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. (n.d.). SciELO. Retrieved March 13, 2026, from [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). PubMed. Retrieved March 13, 2026, from [Link]

  • Screening models of anti psychotic drugs-converted. (n.d.). Slideshare. Retrieved March 13, 2026, from [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). Ingenta Connect. Retrieved March 13, 2026, from [Link]

  • Antipsychotic piperazine and piperadine derivatives. (n.d.).
  • 4 First-Line Treatments for Schizophrenia: What You Should Know. (2025). MyDepressionTeam. Retrieved March 13, 2026, from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed. Retrieved March 13, 2026, from [Link]

  • SAR studies of piperazine derivatives as antidepressant compounds. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • O2-Dependent Efficacy of Novel Piperidine- and Piperazine-Based Chalcones against the Human Parasite Giardia intestinalis. (n.d.). PMC. Retrieved March 13, 2026, from [Link]

  • Medications to Treat Schizophrenia. (2021). Talkspace. Retrieved March 13, 2026, from [Link]

  • Medications That Treat Schizophrenia. (2024). WebMD. Retrieved March 13, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 13, 2026, from [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). PMC - NIH. Retrieved March 13, 2026, from [Link]

  • Antipsychotics. (2019). Royal College of Psychiatrists. Retrieved March 13, 2026, from [Link]

  • Details of the Receptor-Binding Assay Methods Used in the Present Studies. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). DOI. Retrieved March 13, 2026, from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. Retrieved March 13, 2026, from [Link]

  • Pharmacokinetic Considerations for Drugs Targeting the Central Nervous System (CNS). (2025).
  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. (2025). PMC. Retrieved March 13, 2026, from [Link]

  • Cytotoxicity Assay for Anti-Cancer Drugs. (n.d.). Omni Life Science. Retrieved March 13, 2026, from [Link]

  • Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. (2017). Taylor & Francis. Retrieved March 13, 2026, from [Link]

  • New Atypical Antipsychotics in the Treatment of Schizophrenia and Depression. (n.d.). PMC - NIH. Retrieved March 13, 2026, from [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI. Retrieved March 13, 2026, from [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. (2019).
  • Bioassays for anticancer activities. (2013). University of Wollongong Research Online. Retrieved March 13, 2026, from [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (2025). MDPI. Retrieved March 13, 2026, from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PMC. Retrieved March 13, 2026, from [Link]

  • Effect of a novel piperazine compound on cancer cells. (2025). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Retrieved March 13, 2026, from [Link]

  • Studies in synthesis and anticancer activity of 6-aminocoumarin/piperazine hybrids. (2024).
  • 6 Steps for Successful in vitro Drug Treatment. (2025). Bitesize Bio. Retrieved March 13, 2026, from [Link]

  • Predicting Drug Concentration-Time Profiles in Multiple CNS Compartments Using a Comprehensive Physiologically-Based Pharmacokinetic Model. (n.d.). PubMed. Retrieved March 13, 2026, from [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (n.d.). PubMed. Retrieved March 13, 2026, from [Link]

  • Complex in vitro model: A transformative model in drug development and precision medicine. (2024). PMC. Retrieved March 13, 2026, from [Link]

  • Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. (2021). MDPI. Retrieved March 13, 2026, from [Link]

  • Experimental Pharmacology: Exploring Drug Actions in Research. (n.d.). Walsh Medical Media. Retrieved March 13, 2026, from [Link]

  • In Vitro Pharmacology. (n.d.). QIMA Life Sciences. Retrieved March 13, 2026, from [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). MDPI. Retrieved March 13, 2026, from [Link]

Sources

In Vitro vs. In Vivo Activity of Piperazine-Based Antifungal Agents: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the incidence of invasive fungal infections (IFIs) rises alongside growing populations of immunocompromised patients, the emergence of azole- and echinocandin-resistant Candida and Aspergillus species has created an urgent clinical bottleneck. To overcome the limitations of early-generation compact azoles (e.g., fluconazole), drug development has increasingly leaned on the piperazine scaffold—a highly versatile, privileged structure in medicinal chemistry[1].

By incorporating a piperazine ring into the azole pharmacophore, agents like posaconazole and novel2 achieve extended target engagement within the hydrophobic access channel of the fungal CYP51 enzyme, effectively bypassing common resistance mutations[2].

This guide provides a rigorous, objective comparison of the in vitro and in vivo performance of piperazine-based antifungal agents, detailing the translational workflows and mechanistic causality required for successful drug validation.

Mechanistic Grounding: The Ergosterol Inhibition Pathway

Piperazine-based azoles exert their primary antifungal activity by disrupting the ergosterol biosynthetic pathway. The azole nitrogen binds to the heme iron of the CYP51 (14α-demethylase) enzyme, while the extended piperazine tail anchors the molecule, competitively inhibiting the conversion of lanosterol to ergosterol[2]. This leads to the accumulation of toxic 14α-methyl sterols, ultimately compromising fungal membrane integrity.

ErgosterolPathway Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Normal Biosynthesis ToxicSterols Accumulation of 14α-methyl sterols CYP51->ToxicSterols Blocked Pathway Piperazine Piperazine-Azole Agents (e.g., Posaconazole) Piperazine->CYP51 Competitive Inhibition Membrane Membrane Disruption & Cell Death ToxicSterols->Membrane

Ergosterol biosynthesis inhibition by piperazine-based antifungals.

In Vitro Activity Profile & Comparative Efficacy

In vitro susceptibility testing is the foundational step in evaluating antifungal potency. Posaconazole, the gold standard piperazine-triazole, demonstrates a markedly superior in vitro profile compared to first-generation azoles. Across extensive clinical isolate testing, posaconazole effectively inhibits fluconazole-resistant C. albicans and exhibits potent activity against C. glabrata and C. neoformans[3][4].

Furthermore, newly synthesized5 have shown excellent minimum inhibitory concentration (MIC) values against non-albicans Candida and Aspergillus strains while maintaining lower hemolytic toxicity than voriconazole[5].

Quantitative Data Summary

Table 1: Comparative In Vitro Susceptibility Profile of Posaconazole vs. Standard Agents

Pathogen / MetricPosaconazoleFluconazoleItraconazoleAmphotericin B
Overall Geometric Mean MIC (mg/L) 0.160.91N/A0.15
C. albicans MIC90 (μg/mL) 0.06>64 (Resistant strains)0.5 - 1.00.5
C. glabrata MIC90 (μg/mL) 4.0>32>4.01.0
C. neoformans MIC90 (μg/mL) 0.58.0 - 32.00.5N/A
Data synthesized from multi-center clinical isolate evaluations[3][4][6].
Protocol 1: Standardized In Vitro Susceptibility Testing (CLSI M27-A3)

To ensure self-validating and reproducible in vitro data, assays must strictly adhere to CLSI guidelines. The causality behind each step is critical for avoiding false-resistance artifacts.

  • Inoculum Preparation: Isolate yeast colonies and suspend in sterile saline to match a 0.5 McFarland standard. Dilute the suspension 1:100, then 1:20 in test medium.

    • Causality: This precise dilution yields a standardized starting inoculum of 1×103 to 5×103 CFU/mL. Exceeding this density triggers the "inoculum effect," where artificially high cell counts deplete the drug and falsely elevate MIC values.

  • Media Selection: Use RPMI 1640 medium buffered with MOPS (3-[N-morpholino]propanesulfonic acid) to a strict pH of 7.0.

    • Causality: Azole binding affinity is highly pH-dependent. MOPS buffering prevents the natural acidification that occurs during fungal metabolism, ensuring consistent drug-target interactions.

  • Compound Plating: Dispense 100 µL of the piperazine-based agent in serial two-fold dilutions across a 96-well microtiter plate, followed by 100 µL of the prepared inoculum.

  • Incubation & Endpoint Reading: Incubate at 35°C for 24–48 hours. Record the MIC at the concentration that produces a 50% reduction in growth (MIC50) compared to the drug-free control.

    • Causality: Because azoles are fungistatic against yeasts, partial inhibition of ergosterol synthesis often results in "trailing growth." Reading the endpoint at 50% optical clarity rather than 100% prevents misclassifying susceptible strains as resistant.

In Vivo Efficacy & Translational Discordance

While in vitro MICs establish baseline potency, successful drug development requires robust in vivo translation. Posaconazole has demonstrated exceptional in vivo efficacy in neutropenic murine models, significantly prolonging survival and reducing tissue fungal burden at doses ≥15 mg/kg[4].

However, researchers must be highly vigilant regarding translational discordance —instances where in vitro success fails to manifest in vivo. A prime example involves synergy testing. In vitro, posaconazole exhibits strong synergistic antifungal activity (FIC < 0.5) when combined with the calcineurin inhibitor FK506 (Tacrolimus) against drug-resistant C. albicans[7]. Yet,8 that this synergy completely disappears against specific resistant isolates[8].

Causality of Failure: FK506 is a potent immunosuppressant. While it inhibits fungal calcineurin (disrupting the fungal stress response and driving in vitro synergy), it simultaneously suppresses host T-cell activation. In the in vivo environment, the drug-induced immunosuppression of the host negates the antifungal synergistic benefits, allowing the resistant pathogen to thrive[7][8].

Workflow InVitro In Vitro Screening (CLSI M27-A3) Toxicity Cytotoxicity & Hemolysis Assays InVitro->Toxicity MIC ≤ 1 µg/mL InVivo In Vivo Efficacy (Murine Models) Toxicity->InVivo Low Toxicity PKPD PK/PD & Synergy Evaluation InVivo->PKPD Survival & Burden

Standard workflow for validating piperazine-based antifungal candidates.

Protocol 2: In Vivo Murine Systemic Infection Model

To accurately assess the in vivo efficacy of novel piperazine-azole hybrids, the systemic candidiasis model is utilized.

  • Host Immunosuppression: Administer cyclophosphamide (150 mg/kg) via intraperitoneal (IP) injection on days -4 and -1 prior to infection.

    • Causality: This induces profound, sustained neutropenia, accurately mimicking the immunocompromised state of high-risk oncology patients and ensuring a consistent, reproducible infection take-rate.

  • Inoculum Preparation & Delivery: Wash C. albicans cells twice with sterile PBS. Inject 1×105 CFU/mouse via the lateral tail vein.

    • Causality: Washing removes residual culture medium that could trigger premature host immune responses. Intravenous (IV) delivery guarantees immediate systemic dissemination, bypassing mucosal barriers.

  • Therapeutic Intervention: Administer the piperazine-based antifungal (e.g., 15 mg/kg) via oral gavage or IP injection starting 2 hours post-infection, continuing once daily for 5 days.

  • Endpoint Analysis: Euthanize surviving mice on day 7. Aseptically harvest the kidneys, homogenize in sterile saline, and plate serial dilutions on YPD agar to calculate CFU/g of tissue.

    • Causality: In murine disseminated candidiasis, the pathogen heavily colonizes the renal pelvis. Kidney fungal burden (CFU/g) serves as the most robust, quantitative metric of in vivo drug penetration and efficacy.

Conclusion

Piperazine-based antifungal agents represent a critical advancement in the management of resistant fungal pathogens. While the extended piperazine side-chain drives exceptional in vitro target affinity and broad-spectrum activity, researchers must rigorously validate these compounds through self-contained in vivo models. Understanding the nuanced causality behind experimental parameters—from pH-dependent binding in vitro to host-immune interactions in vivo—is paramount for successfully translating novel piperazine derivatives from the bench to the clinic.

References

  • In Vitro Activities of Posaconazole (Sch 56592) Compared with Those of Itraconazole and Fluconazole...
  • In vitro and in vivo (animal models)
  • Source: nih.
  • Source: plos.
  • Source: oup.
  • Source: nih.
  • Source: acs.
  • Source: nih.

Sources

Validating Piperazine Inhibitor Activity: A Comparative Guide to QSAR Modeling

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the development of potent and selective enzyme inhibitors is a cornerstone of therapeutic advancement. Among the vast number of scaffolds utilized, piperazine derivatives have emerged as a privileged structure, demonstrating significant potential across a range of biological targets. However, the journey from a promising chemical series to a validated lead compound is fraught with challenges, demanding a strategic integration of computational and experimental approaches. This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) modeling techniques for validating and predicting the activity of piperazine inhibitors, supported by detailed experimental validation protocols. As Senior Application Scientists, our goal is to equip you with the knowledge to not only understand these methodologies but also to critically evaluate their application in your own research endeavors.

The Rationale for QSAR in Piperazine Inhibitor Development

The piperazine core, a six-membered ring containing two nitrogen atoms at opposite positions, offers a versatile scaffold for chemical modification. This structural flexibility allows for the exploration of vast chemical space, but it also presents a significant challenge for traditional medicinal chemistry approaches, which can be both time-consuming and resource-intensive. QSAR modeling offers a powerful in silico alternative to navigate this complexity. By correlating the structural or property descriptors of a series of compounds with their biological activities, QSAR models can:

  • Predict the activity of novel, un-synthesized compounds.

  • Elucidate the key molecular features that govern inhibitory potency.

  • Guide the rational design of more effective inhibitors.

  • Prioritize compounds for synthesis and experimental testing.

The successful application of QSAR is not merely a computational exercise; it is a hypothesis-driven scientific process that, when rigorously validated, can significantly accelerate the drug discovery pipeline.

A Comparative Overview of QSAR Modeling Techniques for Piperazine Inhibitors

The choice of QSAR methodology is critical and depends on the nature of the available data, the specific research question, and the computational resources at hand. Here, we compare several widely used QSAR approaches that have been successfully applied to piperazine inhibitors.

QSAR TechniqueDescriptionKey StrengthsKey LimitationsRelevant Descriptors
2D-QSAR Correlates 2D structural descriptors with biological activity.Computationally efficient; easy to interpret.Does not account for 3D conformational effects.Topological, constitutional, and physicochemical descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors).[1]
3D-QSAR (CoMFA/CoMSIA) Utilizes 3D molecular fields (steric and electrostatic) to relate structure to activity.Provides intuitive 3D contour maps for structure-based design.[2][3]Highly dependent on the quality of molecular alignment and conformation.Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.[2][4]
Machine Learning (ML) based QSAR Employs algorithms like Random Forest, Support Vector Machines, and Neural Networks to model complex non-linear relationships.Can handle large and complex datasets; often yields higher predictive accuracy.[5]Can be a "black box," making interpretation of the model challenging; requires large datasets to avoid overfitting.A wide range of 2D and 3D descriptors, including molecular fingerprints.[5][6]

The QSAR Modeling Workflow: A Step-by-Step Guide

A robust and predictive QSAR model is built upon a foundation of careful data curation, rigorous statistical validation, and a clear understanding of its limitations. The following workflow outlines the critical steps involved in developing a reliable QSAR model for piperazine inhibitors.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Model Application Data_Curation Data Curation & Standardization Descriptor_Calculation Descriptor Calculation Data_Curation->Descriptor_Calculation Data_Splitting Data Splitting (Training/Test) Descriptor_Calculation->Data_Splitting Model_Building Model Building Data_Splitting->Model_Building Internal_Validation Internal Validation (e.g., Cross-validation) Model_Building->Internal_Validation External_Validation External Validation Internal_Validation->External_Validation Applicability_Domain Applicability Domain Definition External_Validation->Applicability_Domain Virtual_Screening Virtual Screening Applicability_Domain->Virtual_Screening Lead_Optimization Lead Optimization Virtual_Screening->Lead_Optimization

Caption: A generalized workflow for developing and applying a QSAR model.

Experimental Protocol: Building a 2D-QSAR Model for Piperazine-Based Renin Inhibitors

This protocol provides a detailed methodology for developing a 2D-QSAR model, exemplified by a study on piperazine and keto-piperazine derivatives as renin inhibitors.[6]

1. Data Set Collection and Preparation:

  • Compile a dataset of piperazine derivatives with their corresponding biological activity data (e.g., IC50 values). For this example, a dataset of 80 piperazine and keto-piperazine based renin inhibitors was used.[6]
  • Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a more normal distribution.
  • Draw the 2D structures of all compounds using a chemical drawing software and convert them to 3D structures.

2. Molecular Descriptor Calculation:

  • Utilize software such as Dragon to calculate a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometrical, and physicochemical descriptors.

3. Data Splitting:

  • Randomly divide the dataset into a training set (for model development) and a test set (for external validation). A common split is 70-80% for the training set and 20-30% for the test set.

4. Model Development using Multiple Linear Regression (MLR):

  • Employ a statistical software package to perform MLR analysis on the training set.
  • Use a feature selection method, such as stepwise regression or genetic algorithms, to identify the most relevant descriptors that correlate with the biological activity.
  • The goal is to generate a linear equation of the form: pIC50 = c0 + c1D1 + c2D2 + ... + cn*Dn, where 'c' represents the coefficients and 'D' represents the selected descriptors.

5. Model Validation:

  • Internal Validation: Perform leave-one-out cross-validation (LOO-CV) on the training set to assess the robustness and internal predictivity of the model. A high cross-validated correlation coefficient (Q²) is indicative of a robust model.
  • External Validation: Use the developed QSAR model to predict the pIC50 values of the compounds in the test set. The predictive power of the model is evaluated by the predicted correlation coefficient (R²pred).
  • Statistical Significance: Evaluate the statistical significance of the model using parameters like the correlation coefficient (R²), F-statistic, and p-value.

Experimental Validation: From In Silico Prediction to In Vitro Confirmation

A QSAR model, no matter how statistically robust, is only as valuable as its ability to predict real-world biological activity. Therefore, experimental validation is a non-negotiable step in the drug discovery process. The following section details a generalized protocol for an in vitro enzyme inhibition assay to confirm the activity of QSAR-prioritized piperazine inhibitors.

Experimental_Validation_Workflow cluster_assay_prep Assay Preparation cluster_incubation Incubation & Reaction cluster_data_analysis Data Acquisition & Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Plate_Setup 96-Well Plate Setup Reagent_Prep->Plate_Setup Enzyme_Inhibitor_Incubation Enzyme-Inhibitor Pre-incubation Plate_Setup->Enzyme_Inhibitor_Incubation Reaction_Initiation Reaction Initiation with Substrate Enzyme_Inhibitor_Incubation->Reaction_Initiation Signal_Detection Signal Detection (e.g., Absorbance, Fluorescence) Reaction_Initiation->Signal_Detection IC50_Determination IC50 Determination Signal_Detection->IC50_Determination

Caption: A typical workflow for an in vitro enzyme inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a step-by-step guide for a common in vitro kinase assay to determine the IC50 value of a piperazine inhibitor.

1. Materials and Reagents:

  • Purified recombinant kinase
  • Kinase-specific substrate (peptide or protein)
  • Piperazine inhibitor (dissolved in DMSO)
  • Kinase assay buffer (containing MgCl₂, DTT, and other necessary components)
  • ATP (adenosine triphosphate)
  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)
  • 96-well or 384-well plates (white, for luminescence)
  • Plate reader capable of measuring luminescence

2. Assay Procedure:

  • Compound Dilution: Prepare a serial dilution of the piperazine inhibitor in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.
  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (for control wells) to the assay plate.
  • Enzyme and Substrate Addition: Prepare a master mix of the kinase and substrate in the kinase assay buffer. Add this mix to each well of the assay plate.
  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
  • Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.
  • Reaction Incubation: Incubate the plate at room temperature for a specific duration (e.g., 60 minutes).
  • Signal Detection:
  • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate as per the manufacturer's instructions.
  • Data Acquisition: Measure the luminescence of each well using a plate reader.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control wells.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value.

Conclusion: An Integrated Approach for Success

The validation of piperazine inhibitor activity is a multifaceted process that benefits immensely from the synergy between computational and experimental methodologies. QSAR modeling, when conducted with scientific rigor, provides a powerful predictive tool to guide the design and prioritization of novel inhibitors. However, these in silico predictions must always be anchored in experimental reality. By employing robust in vitro and cellular assays, researchers can confidently validate the activity of their compounds and gain crucial insights into their mechanism of action. This integrated approach, blending the predictive power of QSAR with the empirical evidence of experimental validation, is paramount for the successful development of the next generation of piperazine-based therapeutics.

References

  • Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery. Expert Opinion on Drug Discovery.
  • Welsh, W. J., et al. (2001). Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Models for a Novel Class of Piperazine-Based Stromelysin-1 (MMP-3) Inhibitors: Applying a “Divide and Conquer” Strategy. Journal of Medicinal Chemistry, 44(23), 3849–3855. Available at: [Link]

  • Cha, M. Y., et al. (2003). QSAR studies on piperazinylalkylisoxazole analogues selectively acting on dopamine D3 receptor by HQSAR and CoMFA. Bioorganic & Medicinal Chemistry, 11(7), 1293–1298. Available at: [Link]

  • Nazari, M., et al. (2018). 2D & 3D-QSAR Study on Novel Piperidine and Piperazine Derivatives as Acetylcholinesterase Enzyme Inhibitors. Current Computer-Aided Drug Design, 14(4), 391–397. Available at: [Link]

  • Lorca, M., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. International Journal of Molecular Sciences, 20(10), 2510. Available at: [Link]

  • Aouidate, A., et al. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Molecules, 29(21), 5035. Available at: [Link]

  • Patel, J. R., & Prajapati, L. M. (2016). Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors. The Open Pharmaceutical Sciences Journal, 3, 1-24. Available at: [Link]

  • Ghamali, M., et al. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. Available at: [Link]

  • Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. MDPI. Available at: [Link]

Sources

Safety Operating Guide

3-(4-Methylpiperazin-1-yl)butan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory checklist, but as an extension of rigorous experimental design. Proper disposal of specialized building blocks like 3-(4-Methylpiperazin-1-yl)butan-1-amine requires a deep understanding of its molecular structure and reactivity.

Because highly specific, standalone Safety Data Sheets (SDS) for niche derivatives can sometimes lack exhaustive environmental data, we must extrapolate operational safety protocols from its functional groups: a primary aliphatic amine and a substituted piperazine ring[1].

This guide provides a self-validating, mechanistic approach to the safe handling, segregation, and disposal of this compound.

Physicochemical Profiling & Hazard Rationale

To safely dispose of any chemical, you must first understand how it behaves in a waste matrix. 3-(4-Methylpiperazin-1-yl)butan-1-amine is a polybasic, lipophilic compound. The presence of multiple amine centers makes it a strong organic base, which dictates our entire disposal strategy[1].

Table 1: Chemical Identity and Extrapolated Hazard Profile

PropertyOperational Data
Chemical Name 3-(4-Methylpiperazin-1-yl)butan-1-amine
CAS Number 4553-30-4
Molecular Formula C9H21N3
Molecular Weight 171.28 g/mol
Structural Hazards Corrosive to skin/eyes; Hygroscopic; Light-sensitive[2][3]
Chemical Incompatibilities Strong acids, oxidizing agents, acid chlorides, acid anhydrides[3]
EPA Waste Code (Proxy) D002 (Corrosivity) if aqueous pH ≥ 12.5[4]
The Causality Behind the Hazards
  • Exothermic Reactivity: The primary amine and piperazine nitrogens act as strong Lewis bases. If this compound is inadvertently mixed with acidic waste streams, it will undergo a violent, exothermic neutralization reaction that can boil solvents and over-pressurize waste containers[3][5].

  • Atmospheric Sensitivity: Piperazine derivatives are highly hygroscopic and readily absorb atmospheric carbon dioxide ( CO2​ ) to form carbamates or carbonates[3][5]. Leaving waste containers unsealed alters the waste matrix, potentially complicating downstream incineration.

  • Metal Corrosion: Aqueous solutions of piperazines are alkaline and can actively corrode amphoteric metals like aluminum, magnesium, and zinc, generating highly flammable hydrogen gas ( H2​ )[5].

Standard Operating Procedure: Waste Segregation & Disposal

Do not treat this compound as generic organic waste. Follow this step-by-step methodology to ensure a closed-loop, self-validating disposal process.

Step 1: Pre-Disposal Hazard Verification & PPE

  • Action: Before handling waste, don appropriate Personal Protective Equipment (PPE): chemical-resistant goggles, a standard lab coat, and heavy-duty nitrile or butyl rubber gloves.

  • Rationale: Piperazine analogs cause severe tissue burns and mucosal damage upon contact[2][3]. Standard latex gloves offer insufficient breakthrough times for concentrated organic amines.

Step 2: Container Selection

  • Action: Select a High-Density Polyethylene (HDPE) or glass waste carboy.

  • Rationale: As established, alkaline amines will corrode metal containers and generate explosive hydrogen gas[5]. HDPE provides excellent chemical resistance to basic organic matrices.

Step 3: Waste Segregation (The Critical Step)

  • Action: Ensure the waste container contains NO strong acids, halogenated organics, peroxides, or isocyanates[3][5].

  • Rationale: Mixing amines with halogenated organics can lead to slow alkylation reactions that generate heat and pressure over time. Mixing with acids causes immediate thermal runaway.

Step 4: Transfer and Sealing

  • Action: Transfer the waste using a closed funnel system in a well-ventilated fume hood. Immediately cap the container tightly.

  • Rationale: Tight sealing prevents the atmospheric absorption of moisture and CO2​ , preventing the formation of insoluble carbamate salts that can clog waste lines[3][5].

Step 5: Labeling and EHS Submission

  • Action: Apply a standard "HAZARDOUS WASTE" tag. Explicitly list "3-(4-Methylpiperazin-1-yl)butan-1-amine" and check the boxes for Toxic and Corrosive . Submit a pickup request to your institution's Environmental Health and Safety (EHS) office[4].

Disposal Workflow Visualization

The following logic tree dictates the operational flow for lab personnel handling this specific chemical waste.

WasteDisposal A Waste Generation: 3-(4-Methylpiperazin-1-yl)butan-1-amine B Assess Waste Matrix (Aqueous vs. Organic) A->B C Select Compatible Container (HDPE or Glass ONLY) B->C D Verify Segregation (NO Acids, NO Oxidizers) C->D E Transfer Waste & Seal Tightly D->E F Apply HAZARDOUS WASTE Label (Note Corrosivity) E->F G Store in Satellite Accumulation Area F->G H Submit EHS Pickup Request G->H

Workflow for the safe segregation and disposal of piperazine-derivative laboratory waste.

Emergency Spill Response Protocol

In the event of an accidental spill during the disposal process, immediate and calculated action is required to prevent respiratory exposure and environmental contamination.

  • Isolation: Isolate the spill area immediately. For neat liquid spills, establish a perimeter of at least 50 meters (150 feet)[5].

  • Ventilation: Ensure the fume hood or room exhaust is operating at maximum capacity. Do not breathe vapors[2].

  • Containment & Absorption: Contain the spill using inert, non-combustible absorbents such as dry sand, earth, or vermiculite[4]. Never use sawdust or combustible materials , as the chemical's reactivity could initiate a fire.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a dedicated, labeled HDPE solid waste container[2][4].

  • Decontamination: Wash the spill surface thoroughly with water, ensuring the runoff is collected as hazardous aqueous waste and does not enter the municipal sewer system[4].

References

  • Title: SAFETY DATA SHEET. Source: Brigham Young University. URL: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Methylpiperazin-1-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of specialized chemical reagents like 3-(4-Methylpiperazin-1-yl)butan-1-amine (CAS No. 4553-30-4) demands a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, emphasizing the critical role of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment

3-(4-Methylpiperazin-1-yl)butan-1-amine is classified under the Globally Harmonized System (GHS) with specific hazards that dictate our safety protocols. Understanding the "why" behind these classifications is the first step in building a culture of safety.

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. This classification indicates that ingestion of this compound can lead to significant toxic effects.

  • Skin Sensitization (Category 1), H317: May cause an allergic skin reaction. This is a crucial consideration. Initial contact may not cause a reaction, but repeated or prolonged exposure can lead to the development of a chemical allergy, resulting in rashes and skin irritation upon subsequent, even minimal, contact.

  • Combustible Solid (Storage Class 11). While not highly flammable, it can burn if exposed to an ignition source.

Based on this profile, the primary routes of exposure we must guard against are ingestion and skin contact.

Hazard ClassificationGHS CodeSignal WordPictogramImplication for Handling
Acute Toxicity, OralH302WarningGHS07 (Exclamation Mark)Avoid ingestion. Do not eat, drink, or smoke in the laboratory.
Skin SensitizationH317WarningGHS07 (Exclamation Mark)Prevent all skin contact. Repeated exposure may lead to allergic reactions.

Core Directive: Personal Protective Equipment (PPE)

The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational directive. However, as senior scientists, we must delve deeper into the specifics of what kind of PPE is appropriate for each task. General guidelines for handling amines consistently recommend a suite of protective gear.[1][2]

Eye and Face Protection

Direct contact with chemical substances, even those not classified as severe eye irritants, can cause damage.

  • Standard Operations: At a minimum, chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[3]

  • High-Risk Operations: When there is a significant risk of splashing (e.g., during transfer of large quantities or vigorous mixing), a full-face shield should be worn in addition to chemical safety goggles.

Skin and Body Protection

Given the H317 classification (skin sensitizer), preventing skin contact is of utmost importance.

  • Gloves: Chemical-resistant gloves are the first line of defense. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves like neoprene or PVC.[4] It is critical to inspect gloves for any signs of degradation or puncture before use and to practice proper removal techniques to avoid contaminating your skin.

  • Lab Coat: A standard, long-sleeved laboratory coat is required to protect the arms and torso.

  • Additional Protection: For tasks with a higher risk of spillage, such as transferring large volumes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[5]

Respiratory Protection

While the current GHS classification for this specific compound does not list respiratory irritation as a primary hazard, many similar amine compounds can cause such effects.[3][6][7] Therefore, a conservative and proactive approach is warranted.

  • Under Normal Conditions: Handling small quantities in a well-ventilated chemical fume hood may not require respiratory protection.

  • When to Use a Respirator: A NIOSH-approved respirator with an organic vapor cartridge is recommended when handling the material outside of a fume hood, if aerosols could be generated, or if working in a poorly ventilated area.[5]

Operational Plan: A Step-by-Step Workflow

Integrating PPE use into a clear, procedural workflow is essential for ensuring safety is not just a concept, but a practice.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Hazard Review (Consult SDS) B 2. Select & Inspect PPE A->B C 3. Prepare Work Area (Ensure fume hood is operational) B->C D 4. Weighing/Transfer (In fume hood) C->D Don PPE E 5. Solution Preparation (Add solid to solvent slowly) D->E F 6. Running Reaction E->F G 7. Decontaminate Glassware F->G After Reaction Completion H 8. Waste Disposal (Segregate waste streams) G->H I 9. Doff & Dispose of PPE H->I J 10. Wash Hands Thoroughly I->J

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylpiperazin-1-yl)butan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(4-Methylpiperazin-1-yl)butan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.